molecular formula C7H9ClN2O B3307273 4-Chloro-2-ethoxy-6-methylpyrimidine CAS No. 932701-88-7

4-Chloro-2-ethoxy-6-methylpyrimidine

Cat. No.: B3307273
CAS No.: 932701-88-7
M. Wt: 172.61 g/mol
InChI Key: CPYZAFWHMIBYNN-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxy-6-methylpyrimidine is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-2-ethoxy-6-methylpyrimidine is 172.0403406 g/mol and the complexity rating of the compound is 123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2-ethoxy-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-ethoxy-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-ethoxy-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-11-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYZAFWHMIBYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=N1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693794
Record name 4-Chloro-2-ethoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932701-88-7
Record name 4-Chloro-2-ethoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 4-Chloro-2-ethoxy-6-methylpyrimidine

[1][2][3]

Executive Summary: The "Privileged" Scaffold

4-Chloro-2-ethoxy-6-methylpyrimidine (CAS: 932701-88-7) is a trisubstituted pyrimidine intermediate widely utilized in medicinal chemistry and agrochemical synthesis. Its value lies in its orthogonal reactivity :

  • C4-Chloro Position: A highly reactive electrophilic "warhead" susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Ethoxy Group: A masked oxygen functionality that modulates solubility and lipophilicity (LogP) but remains stable under standard SNAr conditions targeting the C4 position.

  • C6-Methyl Group: Provides steric bulk and a handle for benzylic oxidation or lateral lithiation, though it is typically the passive partner in initial functionalization.

This compound serves as a critical building block for kinase inhibitors, antiviral agents, and herbicides where the pyrimidine core mimics the purine base of ATP.

Chemical Identity & Physicochemical Properties[1][4][5]

PropertyDataNote
IUPAC Name 4-Chloro-2-ethoxy-6-methylpyrimidine
CAS Number 932701-88-7
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Physical State Low-melting solid or viscous oilDependent on purity; typically crystallizes upon cooling.[1]
Solubility DCM, EtOAc, DMSO, MethanolHydrolytically unstable in strong aqueous acid.
pKa (Calculated) ~1.5 (conjugate acid)The pyrimidine nitrogens are weakly basic due to the electron-withdrawing Cl.
LogP (Predicted) 2.1 - 2.4Moderate lipophilicity suitable for CNS-active drug design.

Authoritative Synthesis: The "De Novo" Cyclization Protocol

While it is theoretically possible to synthesize this core via nucleophilic displacement of 2,4-dichloro-6-methylpyrimidine, that route often suffers from poor regioselectivity (yielding mixtures of 2-ethoxy and 4-ethoxy isomers).

The industry-standard, self-validating protocol relies on de novo ring construction. This ensures the ethoxy group is locked at the C2 position before the chlorine is introduced.

Step 1: Cyclization (The "Anchor" Step)

Reagents: Ethyl acetoacetate + O-Ethylisourea hydrogen sulfate (or Acetamidine equivalent). Mechanism: Condensation of the 1,3-dicarbonyl equivalent with the urea derivative. Protocol:

  • Dissolve O-ethylisourea hydrogen sulfate (1.1 equiv) and ethyl acetoacetate (1.0 equiv) in Ethanol.

  • Add Sodium Ethoxide (NaOEt) slowly at 0°C to deprotonate the urea and facilitate attack on the ketone.

  • Reflux for 4–6 hours. The intermediate, 2-ethoxy-6-methylpyrimidin-4(3H)-one (tautomer of the 4-hydroxy), precipitates upon cooling or acidification.

  • Checkpoint: Verify formation of the pyrimidone core (appearance of broad OH/NH stretch in IR, loss of ester peaks).

Step 2: Chlorination (The "Activation" Step)

Reagents: Phosphorus Oxychloride (POCl₃). Protocol:

  • Suspend the dried pyrimidone intermediate in neat POCl₃ (excess, acts as solvent).

  • Add catalytic N,N-dimethylaniline or DMF (Vilsmeier-Haack type activation).

  • Heat to reflux (approx. 105°C) for 2–3 hours. The solid starting material will dissolve as it converts to the chloro-pyrimidine.

  • Quench (Critical Safety): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the newly formed C-Cl bond.

  • Extract with Dichloromethane (DCM).[2][3] Wash with NaHCO₃ to remove phosphoric acid byproducts.

Visualization of Synthesis Logic

SynthesisPrecursorsEthyl Acetoacetate+O-EthylisoureaIntermediate2-Ethoxy-6-methyl-pyrimidin-4(3H)-onePrecursors->Intermediate Cyclization(NaOEt, Reflux)Product4-CHLORO-2-ETHOXY-6-METHYLPYRIMIDINEIntermediate->Product DeoxychlorinationReagentPOCl3(Chlorination)Reagent->Intermediate

Figure 1: The regioselective synthesis pathway ensuring the ethoxy group is fixed at C2 prior to chlorination.

Reactivity Profile & Experimental Applications

The utility of 4-Chloro-2-ethoxy-6-methylpyrimidine is defined by the electronic difference between the C2 and C4 positions.

A. Nucleophilic Aromatic Substitution (SNAr)

The C4 position is significantly more electrophilic than C2 due to the para-like arrangement relative to N1.

  • Amination: Reaction with primary/secondary amines in ethanol or DMF (with DIPEA) selectively displaces the C4-Cl.

    • Conditions: 1.0 equiv pyrimidine, 1.1 equiv amine, 2.0 equiv DIPEA, THF/EtOH, 60°C, 2–4 h.

  • Regiocontrol: The C2-ethoxy group is generally stable under these conditions. However, using harsh nucleophiles (e.g., NaOMe in MeOH) can lead to trans-etherification at C2.

B. Palladium-Catalyzed Couplings[2]
  • Suzuki-Miyaura: Coupling with aryl boronic acids yields 4-aryl-2-ethoxy-6-methylpyrimidines.

    • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with Na₂CO₃ in Dioxane/Water.

  • Buchwald-Hartwig: For introducing sterically hindered amines or anilines that fail under standard SNAr.

C. Acidic Hydrolysis (Deprotection)

The C2-ethoxy group can serve as a "masked" hydroxyl. Treatment with concentrated HCl or HBr reflux converts the C2-ethoxy back to the C2-oxo (pyrimidone), often used to generate uracil derivatives after C4 functionalization.

Reactivity Flowchart

ReactivityCore4-Chloro-2-ethoxy-6-methylpyrimidineAmineProduct4-Amino-2-ethoxy-DerivativeCore->AmineProduct SNAr (R-NH2)Selective C4 AttackSuzukiProduct4-Aryl-2-ethoxy-DerivativeCore->SuzukiProduct Pd(0), Ar-B(OH)2C-C Bond FormationHydrolysisProduct4-Chloro-6-methyl-pyrimidin-2(1H)-oneCore->HydrolysisProduct Conc. HCl/HBrC2 Deprotection

Figure 2: Divergent reactivity pathways. The C4-Cl is the primary vector for diversification, while C2-OEt allows for late-stage modification.

Safety & Handling

  • Hazards: The compound is an alkylating agent (potential sensitizer) and causes skin/eye irritation. The C-Cl bond is susceptible to hydrolysis, releasing HCl gas if exposed to moisture over time.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Spill Protocol: Neutralize with dilute NaOH or NaHCO₃ before disposal.

References

  • Chemical Identity & CAS: 4-Chloro-2-ethoxy-6-methylpyrimidine.[4][2][1] PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Analogous Synthesis & Properties: Kalogirou, A. S., & Koutentis, P. A. (2016).[1] 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. (Validating the reactivity of 4,6-dichloro systems and alkoxides). Link

  • SNAr Regioselectivity: Regioselective Nucleophilic Aromatic Substitution on Dichloropyrimidines. WuXi AppTec "QM Magic Class". (Explaining the electronic preference for C4 vs C2 attack). Link

  • Application in Drug Discovery: Pyrimidines as Privileged Scaffolds. BenchChem Technical Notes. Link

Advanced Pyrimidine Scaffolds in Drug Discovery: A Technical Guide to Functionalized Halopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

Note on Chemical Identification: The prompt references "4-Chloro-2-ethoxy-6-methylpyrimidine" alongside "CAS number 56621-95-5". However, verified chemical registry data indicates a nomenclature mismatch. 4-Chloro-2-ethoxy-6-methylpyrimidine corresponds to CAS 932701-88-7 , whereas CAS 56621-95-5 corresponds to 2-Fluoropyrimidin-5-amine (also known as 5-Amino-2-fluoropyrimidine) .

Because both are foundational halogenated pyrimidine building blocks utilized synergistically in modern drug discovery, this whitepaper comprehensively profiles both scaffolds. As a Senior Application Scientist, I have structured this guide to detail their orthogonal reactivities, mechanistic causality, and step-by-step synthetic applications in developing complex Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors.

Physicochemical Profiling & Structural Logic

To design robust synthetic routes, one must first understand the physicochemical parameters that dictate the reactivity of these pyrimidine scaffolds. The table below summarizes their core properties and primary synthetic utilities.

Property4-Chloro-2-ethoxy-6-methylpyrimidine2-Fluoropyrimidin-5-amine
CAS Number 932701-88-756621-95-5
Molecular Formula C₇H₉ClN₂OC₄H₄FN₃
Molecular Weight 172.61 g/mol 113.09 g/mol
Key Reactive Site 1 C4-Chlorine (Pd-coupling, SNAr)C2-Fluorine (SNAr)
Key Reactive Site 2 C2-Ethoxy (Steric/Electronic modulator)C5-Amine (Amidation, N-arylation)
Structural Logic Ethoxy group tunes lipophilicity (logP) and acts as a masked pyrimidone.Fluorine highly activates the C2 position; amine enables bidirectional growth.
Primary Application Precursor for fused bicyclic/polycyclic systems.Core hinge-binding motif in kinase inhibitors.

Mechanistic Reactivity: Causality in Scaffold Functionalization

The power of these building blocks lies in their predictable, orthogonal reactivity. Understanding the why behind their chemical behavior is critical for process optimization.

The C4-Chlorine Advantage in Palladium Catalysis

In 4-Chloro-2-ethoxy-6-methylpyrimidine , the C4-chlorine atom is an excellent candidate for transition-metal-catalyzed cross-coupling, such as the Buchwald-Hartwig amination .

  • Causality: While chloropyrimidines can undergo Nucleophilic Aromatic Substitution (SNAr), coupling them with weak or sterically hindered nucleophiles (like anilines) often requires harsh conditions that degrade the starting material. Palladium catalysis bypasses this by initiating an oxidative addition at the C-Cl bond. The adjacent C2-ethoxy and C6-methyl groups provide a steric shield that prevents off-target coordination of the palladium catalyst to the pyrimidine nitrogens, ensuring high regioselectivity.

The C2-Fluorine Advantage in SNAr

In 2-Fluoropyrimidin-5-amine , the C2-fluorine is exquisitely sensitive to SNAr.

  • Causality: A common misconception is that because the C-F bond is stronger than the C-Cl bond, fluorinated aromatics should be less reactive. However, in SNAr, bond breaking is not the rate-determining step; the formation of the anionic Meisenheimer complex is. Fluorine, being the most electronegative element, exerts a profound inductive pull, drawing electron density away from the C2 carbon and drastically lowering the activation energy for nucleophilic attack. This allows for rapid substitution at room temperature, preserving the integrity of the C5-amine for downstream functionalization.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control steps.

Protocol A: Buchwald-Hartwig Amination of 4-Chloro-2-ethoxy-6-methylpyrimidine

This protocol establishes a carbon-nitrogen bond using a secondary amine, a critical step in synthesizing polycyclic APIs .

Reagents:

  • 4-Chloro-2-ethoxy-6-methylpyrimidine (1.0 equiv)

  • Secondary Amine (e.g., morpholine) (1.2 equiv)

  • Precatalyst: Pd(OAc)₂ (0.05 equiv)

  • Ligand: RuPhos (0.10 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk tube, combine the pyrimidine, Pd(OAc)₂, RuPhos, and NaOtBu. Evacuate and backfill the vessel with Argon three times.

    • Causality: Pd(0) active species are highly sensitive to oxygen. Failure to degas will result in rapid catalyst oxidation and reaction stalling.

  • Solvent Addition: Add anhydrous 1,4-dioxane and the secondary amine via a syringe.

    • Causality: Dioxane is chosen for its high boiling point and non-polar nature, which stabilizes the catalytic cycle and prevents the base from hydrolyzing the pyrimidine.

  • Reaction: Heat the mixture to 100°C for 12 hours. Monitor conversion via LC-MS.

  • Workup (Self-Validating): Cool to room temperature. Filter the crude mixture through a pad of Celite.

    • Causality: Celite filtration removes the precipitated "Pd black" (inactive palladium), preventing heavy metal contamination which can cause line-broadening in downstream NMR validation.

  • Purification: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography.

Protocol B: SNAr Substitution of 2-Fluoropyrimidin-5-amine

This protocol details the mild displacement of the C2-fluorine, leaving the C5-amine intact for subsequent reactions.

Reagents:

  • 2-Fluoropyrimidin-5-amine (1.0 equiv)

  • Nucleophile (e.g., Piperidine) (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Fluoropyrimidin-5-amine in anhydrous DMF in a round-bottom flask at 0°C.

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the anionic Meisenheimer intermediate, accelerating the reaction.

  • Nucleophile Addition: Slowly add the nucleophile followed by DIPEA.

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HF byproduct. Its steric bulk ensures it does not compete with the nucleophile for the C2 position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Causality: Because the C2-fluoro group is hyper-activated, excessive heating is unnecessary and actively avoided to prevent off-target degradation.

  • Workup (Self-Validating): Quench the reaction by pouring it into ice-cold water. The product will typically precipitate. Filter the solid and wash with cold water. If the product remains soluble, extract with Dichloromethane (DCM) and wash extensively with LiCl aqueous solution to remove residual DMF prior to LC-MS analysis.

Pathway Visualization

The following logical diagram illustrates the orthogonal synthetic divergence of these two pyrimidine building blocks into complex API targets.

PyrimidineWorkflows P1 4-Chloro-2-ethoxy- 6-methylpyrimidine (CAS: 932701-88-7) Pd_Cat Buchwald-Hartwig Cross-Coupling P1->Pd_Cat C4-Cl Oxidative Addition P2 2-Fluoropyrimidin- 5-amine (CAS: 56621-95-5) P2->Pd_Cat C5-NH2 Arylation SNAr SNAr Nucleophilic Substitution P2->SNAr C2-F Displacement API1 C4-Aminated Pyrimidine Scaffold Pd_Cat->API1 API2 C2-Substituted 5-Aminopyrimidine SNAr->API2 Complex Polycyclic API (e.g., Kinase Inhibitors) API1->Complex Cyclization API2->Complex Amidation

Synthetic divergence of halogenated pyrimidines into complex API scaffolds.

References

  • Title : General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction Source : MDPI (Molecular Diversity Preservation International) URL : [Link]

  • Title : Synthesis of tetrahydropyrimidinium salts and their in situ catalytic activities towards the Buchwald--Hartwig amination reaction Source : TÜBİTAK Academic Journals URL : [Link]

Thermodynamic Stability Profile: 2-Ethoxy-4-Chloro-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 2-ethoxy-4-chloro-6-methylpyrimidine , a specific regioisomer of the chloropyrimidine family.

Note on Isomer Specificity: This guide specifically addresses the 2-ethoxy-4-chloro isomer. Researchers must distinguish this from the more commercially common 2-chloro-4-ethoxy isomer (CAS 37482-64-7), as their reactivity profiles differ significantly due to the electronic disparity between the C2 and C4 positions of the pyrimidine ring.

Executive Summary

2-ethoxy-4-chloro-6-methylpyrimidine is a kinetically active electrophile utilized primarily as a scaffold in medicinal chemistry and agrochemical synthesis. Its thermodynamic stability is governed by the competition between the resonance stabilization of the 2-ethoxy group and the high lability of the 4-chloro substituent.

While the pyrimidine core exhibits high thermal resilience (typically stable >150°C in inert environments), the molecule is thermodynamically unstable in the presence of nucleophiles (including water). The C4-chlorine atom acts as the primary "thermodynamic sink," driving rapid hydrolytic degradation under acidic or basic conditions. Consequently, this compound functions as a stored energy intermediate —stable in the solid state under desiccation but highly reactive in solution.

Physicochemical & Structural Analysis

Structural Dynamics

The stability of this molecule is dictated by the electronic environment of the pyrimidine ring.

  • Position 2 (Ethoxy): The ethoxy group acts as a

    
    -donor (+M effect), increasing electron density at N1 and N3. This theoretically stabilizes the ring against nucleophilic attack compared to 2,4-dichloropyrimidine. However, the ether linkage itself is susceptible to acid-catalyzed cleavage.
    
  • Position 4 (Chloro): This is the site of highest instability. In pyrimidines, the C4 position is more electron-deficient than C2 due to the specific nodal properties of the LUMO. The presence of a good leaving group (Cl) here makes this position highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Position 6 (Methyl): Provides weak inductive stabilization (+I) and minimal steric hindrance, having negligible impact on global stability.

Estimated Thermodynamic Properties
  • Physical State: Crystalline Solid (Likely needles or plates).

  • Melting Point (

    
    ):  Estimated range 55–65°C  (Based on isostructural analogs like 4-chloro-6-ethoxy-2-(methylthio)pyrimidine).
    
  • LogP: ~2.2 – 2.5 (Lipophilic, low aqueous solubility).

  • Enthalpy of Hydrolysis (

    
    ):  Exothermic. The formation of the C-O bond (in the hydroxy product) is thermodynamically favored over the C-Cl bond.
    

Thermodynamic Stability & Degradation Mechanisms

Hydrolytic Instability (The Dominant Pathway)

The primary degradation vector is the hydrolysis of the C4-Cl bond to form 2-ethoxy-6-methylpyrimidin-4(3H)-one .

  • Neutral pH: Slow hydrolysis. The reaction is first-order with respect to [Substrate].

  • Acidic pH (pH < 3): Rapid degradation. Protonation of the ring nitrogen (N3) significantly lowers the LUMO energy, activating the C4 position for attack by water molecules.

  • Basic pH (pH > 10): Rapid degradation. The hydroxide ion (

    
    ) acts as a potent nucleophile, directly attacking C4 via an 
    
    
    
    mechanism.
Thermal Degradation

In the absence of moisture, the molecule is thermally stable. However, at temperatures exceeding 120°C, or in the melt phase, two secondary pathways emerge:

  • Dealkylation: Loss of the ethyl group (as ethylene or ethyl chloride) to yield the pyrimidone.

  • Polymerization: Formation of pyrimidine dimers via intermolecular N-alkylation if traces of reactive impurities are present.

Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways.

DegradationPathways Figure 1: Competing Hydrolysis Pathways. Solid line indicates the thermodynamically dominant C4-Cl substitution. Substrate 2-Ethoxy-4-chloro- 6-methylpyrimidine Intermediate Meisenheimer Complex Substrate->Intermediate + H2O / OH- (SNAr @ C4) Product2 4-Chloro-6-methyl- pyrimidin-2-one (Acid Cleavage of OEt) Substrate->Product2 + H+ / H2O (Ether Cleavage @ C2) Product1 2-Ethoxy-6-methyl- pyrimidin-4-one (Primary Hydrolysis) Intermediate->Product1 - HCl

Experimental Protocols: Self-Validating Stability Systems

To rigorously determine the stability of a specific batch, do not rely on generic literature. Use these self-validating protocols.

Protocol A: Accelerated Stability Assessment (Arrhenius Model)

Objective: Determine the shelf-life (


) and activation energy (

) of degradation.
  • Sample Preparation: Dissolve the compound in Acetonitrile:Water (50:50) buffered to pH 7.0. Concentration: 100

    
    g/mL.
    
  • Incubation: Aliquot into sealed amber HPLC vials. Incubate separate sets at 40°C, 50°C, and 60°C .

  • Sampling: Analyze by HPLC-UV (254 nm) at

    
     hours.
    
  • Data Treatment:

    • Plot

      
       vs. time (
      
      
      
      ) for each temperature.
    • Extract the rate constant

      
       (slope).[1]
      
    • Plot

      
       vs. 
      
      
      
      (Kelvin).
    • Validation Criteria: The linearity (

      
      ) of the Arrhenius plot must be 
      
      
      
      . If not, a change in mechanism (e.g., solvent evaporation or pH shift) has occurred.
Protocol B: Stability-Indicating HPLC Method

Objective: Separate the parent compound from its hydrolytic degradants.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 220 nm (amide/urea detection)

Validation Logic: The hydrolytic product (2-ethoxy-6-methylpyrimidin-4-one) is more polar than the parent. It must elute earlier (lower Retention Time). If the degradant elutes later, check for dimerization or solvent interaction.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage logic is mandatory for maintaining purity >98%:

  • Moisture Exclusion (Critical): The C4-Cl bond is sensitive to moisture. Store under Argon or Nitrogen atmosphere.

  • Temperature Control:

    • Short-term (Weeks): 2-8°C (Refrigerated).[2]

    • Long-term (Months): -20°C.

    • Reasoning: Lowering temperature reduces the kinetic energy available to overcome the activation barrier for hydrolysis, effectively "freezing" the molecule in its metastable state.

  • Solvent Choice: Avoid protic solvents (Methanol, Ethanol) for long-term storage of stock solutions, as solvolysis (exchange of ethoxy for methoxy) or alcoholysis of the chloride can occur. Use DMSO or Anhydrous Acetonitrile .

References

  • BenchChem. (2025).[3] Comparative Reactivity Analysis: 2-Ethoxy-4,6-dichloropyrimidine vs 2,4-Dichloropyrimidine. Retrieved from

  • MDPI. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine and attempted synthesis of 5-chlorinated pyrimidines. Molbank, 2017(1), M923. Retrieved from

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloropyrimidines. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Chloro-4-ethoxy-6-methylpyrimidine (Isomer Analog). Retrieved from

Sources

Solubility Profile and Solvent-Driven Reactivity of 4-Chloro-2-ethoxy-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD) and complex heterocyclic synthesis, 4-Chloro-2-ethoxy-6-methylpyrimidine (CAS: 932701-88-7) serves as a highly privileged scaffold[1]. Its inherent "sociability"—defined by robust synthetic methodology allowing for predictable elaboration—makes it a cornerstone building block[1]. However, successfully functionalizing this pyrimidine core requires a rigorous understanding of its solubility profile across diverse organic solvents. This whitepaper provides an in-depth physicochemical analysis, empirical solubility data, and validated experimental protocols to guide researchers in optimizing both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling workflows.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 4-Chloro-2-ethoxy-6-methylpyrimidine, we must first deconstruct its molecular architecture using the framework of [2]. The HSP model posits that the total cohesive energy of a liquid is divided into three distinct intermolecular forces: dispersion (


), polarity (

), and hydrogen bonding (

)[3].
  • The Pyrimidine Core (

    
     and 
    
    
    
    ):
    The nitrogen-containing aromatic ring is highly polarizable and electron-deficient, contributing to significant dipole-dipole interactions (
    
    
    ).
  • The C4-Chloro Substituent (

    
    ):  The heavy halogen atom increases the dispersion forces (
    
    
    
    ) and adds a hydrophobic character to the molecule.
  • The C2-Ethoxy & C6-Methyl Groups: These aliphatic appendages provide steric bulk and lipophilicity, further suppressing the molecule's ability to interact with highly polar, hydrogen-bonding networks (lowering

    
     compatibility).
    

Causality in Solvation: Because 4-Chloro-2-ethoxy-6-methylpyrimidine lacks strong hydrogen bond donors (no -OH or -NH groups) but possesses hydrogen bond acceptors (ring nitrogens, ethoxy oxygen), it exhibits maximum thermodynamic solubility in polar aprotic solvents . These solvents possess matching polarity and dispersion parameters without requiring the solute to donate hydrogen bonds. Conversely, its solubility in water is negligible due to a severe


 mismatch, leading to hydrophobic exclusion.

Empirical Solubility Data

The following table summarizes the solubility profile of 4-Chloro-2-ethoxy-6-methylpyrimidine across standard organic solvent classes. Note: Values are representative benchmarks intended for workflow optimization.

Solvent ClassRepresentative SolventDielectric Constant (

)
Estimated SolubilitySuitability for Pyrimidine Functionalization
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mLExcellent: Ideal for SNAr; stabilizes anionic intermediates.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 mg/mLExcellent: Standard for nucleophilic substitutions.
Ethereal 1,4-Dioxane2.250 - 100 mg/mLHigh: Preferred for Pd-catalyzed cross-coupling.
Aromatic Toluene2.425 - 50 mg/mLModerate: Good for Buchwald-Hartwig aminations.
Chlorinated Dichloromethane (DCM)8.9> 100 mg/mLExcellent: Ideal for liquid-liquid extraction and chromatography.
Polar Protic Ethanol24.510 - 25 mg/mLModerate: Useful as a solvent for recrystallization.
Non-Polar Hexane1.9< 5 mg/mLPoor: Utilized strictly as an anti-solvent for precipitation.
Aqueous Water80.1< 1 mg/mLVery Poor: Causes unwanted hydrolysis at elevated temperatures.

Solvent-Driven Reactivity & Pathway Selection

The choice of solvent does not merely dictate whether the pyrimidine dissolves; it actively participates in the transition state of the desired reaction.

The SNAr Pathway (Nucleophilic Aromatic Substitution)

The electron-withdrawing nature of the pyrimidine ring makes the C4-chloro position exceptionally susceptible to nucleophilic attack[4]. This reaction proceeds via a two-step addition-elimination mechanism, forming a dearomatized anionic intermediate known as the [5].

  • Solvent Causality: Polar aprotic solvents like DMSO are mandatory for difficult SNAr reactions. Their high dielectric constant heavily solvates the counter-cation of the nucleophile, leaving the nucleophile "naked" and highly reactive. Furthermore, DMSO thermodynamically stabilizes the negatively charged Meisenheimer complex, drastically lowering the activation energy (

    
    ) of the rate-limiting step[4].
    
The Cross-Coupling Pathway (Buchwald-Hartwig)

For less nucleophilic amines (e.g., anilines), is required[6]. Because aryl chlorides are less reactive than bromides or iodides, the oxidative addition of the C-Cl bond to the Pd(0) complex is the rate-limiting step[6].

  • Solvent Causality: Ethereal solvents (1,4-Dioxane) or aromatic solvents (Toluene) are critical here. Unlike DMSO or DMF, which can coordinate to the empty orbitals of the Palladium center and poison the catalyst, non-polar solvents easily solubilize the highly lipophilic Pd-phosphine ligand complexes while remaining completely non-coordinating[6].

ReactionPathways Core 4-Chloro-2-ethoxy- 6-methylpyrimidine SNAr SNAr Reactions (Nucleophilic Substitution) Core->SNAr Amine Nucleophiles Coupling Palladium-Catalyzed Cross-Coupling Core->Coupling Boronic Acids / Amines Solvent1 Polar Aprotic Solvents (DMSO, DMF, NMP) SNAr->Solvent1 Stabilizes Meisenheimer Complex Solvent2 Ethereal / Aromatic Solvents (1,4-Dioxane, Toluene) Coupling->Solvent2 Solubilizes Pd-Catalyst

Caption: Logical solvent selection pathways for functionalizing 4-chloro-2-ethoxy-6-methylpyrimidine.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that physicochemical parameters are strictly controlled.

Protocol A: Systematic Empirical Solubility Screening

Before initiating scale-up reactions, precise solubility limits must be empirically determined to avoid reagent precipitation during catalysis.

  • Preparation: Weigh exactly 10.0 mg of 4-Chloro-2-ethoxy-6-methylpyrimidine into a clean, dry 2 mL borosilicate glass vial.

  • Sequential Solvent Addition: Introduce the target solvent in 100 µL aliquots using a positive displacement pipette. Causality: Incremental addition precisely titrates the saturation point, preventing over-dilution which masks the true thermodynamic solubility limit.

  • Agitation: After each addition, vortex the vial for 30 seconds, followed by 30 seconds of bath sonication at 25°C.

  • Self-Validation (Optical Inspection): Visually inspect the solution against a dark background. To validate complete dissolution, shine a 5mW red laser pointer through the vial. The absence of a visible laser beam path (Tyndall effect) confirms that no micro-particulates remain suspended.

  • Documentation: Record the total volume required to achieve optical clarity to calculate the mg/mL solubility limit.

SolubilityWorkflow N1 Weigh 10 mg Compound N2 Add 100 µL Solvent Aliquots N1->N2 N3 Vortex / Sonicate (30-60 sec) N2->N3 N4 Visual Inspection (Dark Background) N3->N4 N5 Is solution optically clear? N4->N5 N5->N2 No N6 Record Solubility Limit N5->N6 Yes

Caption: Systematic workflow for empirical solubility screening of pyrimidine derivatives.

Protocol B: Standardized SNAr Amination in DMSO
  • Substrate Solvation: Dissolve 1.0 equivalent (eq) of 4-Chloro-2-ethoxy-6-methylpyrimidine in anhydrous DMSO to achieve a 0.2 M concentration.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive pyrimidine core, ensuring absolute chemoselectivity.

  • Nucleophile Addition: Add 1.1 eq of the primary amine nucleophile.

  • Thermal Activation: Heat the reaction mixture to 80°C.

  • Self-Validation (Reaction Monitoring): At 2 hours, withdraw a 5 µL aliquot, quench into 100 µL of 1:1 Acetonitrile/Water, and analyze via LC-MS. The disappearance of the parent mass (m/z 172.6) and appearance of the product mass validates the Meisenheimer intermediate turnover.

Protocol C: Buchwald-Hartwig Cross-Coupling in 1,4-Dioxane
  • Solvent Degassing: Sparge anhydrous 1,4-Dioxane with Argon gas for 15 minutes. Causality: Pd(0) species are highly susceptible to oxidation by dissolved

    
    , which irreversibly terminates the catalytic cycle.
    
  • Reagent Assembly: In a Schlenk flask under Argon, combine 4-Chloro-2-ethoxy-6-methylpyrimidine (1.0 eq), Aryl Amine (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst Introduction: Add

    
     (0.02 eq) and Xantphos ligand (0.04 eq).
    
  • Self-Validation (Catalyst Activation): Upon heating to 100°C, observe the reaction mixture. A transition from deep purple/red (

    
    ) to a bright yellow/orange homogeneous solution visually validates the formation of the active monomeric Pd(0)-Xantphos complex.
    

Troubleshooting & Optimization

When working with chloropyrimidines in organic solvents, researchers frequently encounter two primary failure modes:

  • Hydrolysis to 4-Hydroxypyrimidine: If the reaction solvent (e.g., DMSO or DMF) is not strictly anhydrous, trace water will act as a nucleophile at elevated temperatures, displacing the chloride to form a highly stable, inert 4-hydroxypyrimidine byproduct. Solution: Store all polar aprotic solvents over activated 3Å molecular sieves and perform reactions under an inert nitrogen atmosphere.

  • Hydrodehalogenation during Cross-Coupling: In Buchwald-Hartwig aminations, the C-Cl bond may be reduced (replaced with -H) instead of aminated. This occurs when the reductive elimination step is excessively slow, allowing for competing

    
    -hydride elimination pathways from the amine. Solution:  Switch to a solvent with a higher boiling point (e.g., Toluene to Xylene) to increase the thermal energy available for reductive elimination, or utilize a more sterically demanding biaryl phosphine ligand (e.g., BrettPhos) to force the coupling partners together.
    

References

  • Hansen solubility parameter Source: Wikipedia URL:[Link][2]

  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science Source: Prof Steven Abbott URL:[Link][3]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry URL:[Link][5]

  • Active chloro-heterocycles Source: Fisher Scientific URL:[Link][4]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL:[Link][6]

Sources

Introduction: The Central Role of Chloropyrimidines and the Imperative of Precise Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of Chloropyrimidine Derivatives

Chloropyrimidine derivatives represent a cornerstone of modern medicinal chemistry and drug development.[1][2] As privileged heterocyclic structures, they form the core scaffold of numerous therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[3][4][5] The strategic placement of chlorine atoms on the pyrimidine ring serves two primary functions: it modulates the electronic properties of the molecule, influencing its biological activity, and provides reactive handles for synthetic diversification, enabling the construction of complex molecular architectures.[1][6]

For researchers and drug development professionals, the unambiguous determination of a novel chloropyrimidine derivative's molecular weight and formula is not a mere formality; it is the foundational data point upon which all subsequent research rests. An incorrect formula invalidates biological assays, misguides structure-activity relationship (SAR) studies, and can lead to the costly failure of a promising drug candidate. This guide provides an in-depth exploration of the core analytical techniques and logical workflows required to establish the molecular identity of these critical compounds with the highest degree of scientific integrity. We will delve into the causality behind experimental choices, presenting a self-validating system that integrates mass spectrometry, elemental analysis, and complementary spectroscopic methods.

Section 1: Mass Spectrometry (MS): The Cornerstone of Molecular Weight Determination

Mass spectrometry is the principal technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[7] For chloropyrimidine derivatives, MS provides not only the molecular weight but also crucial clues to the molecular formula through isotopic pattern analysis.

The Causality of Ionization Technique Selection

The choice of ionization method is critical for preserving the integrity of the molecule of interest.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for the polar, often complex chloropyrimidine derivatives synthesized in drug discovery programs.[7] ESI typically generates protonated molecules (e.g., [M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. This is paramount because it ensures the most intense peak in the spectrum corresponds to the intact molecule, providing a clear reading of its molecular weight.[8]

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons. While this provides valuable information about the molecule's structure through characteristic fragmentation patterns, it can sometimes obliterate the molecular ion peak for less stable compounds.[7][9] EI is often used with Gas Chromatography (GC-MS) for more volatile and thermally stable derivatives.

Field Insight: For novel, non-volatile drug candidates based on a chloropyrimidine scaffold, ESI is the preferred starting point to ensure confident identification of the molecular ion. The fragmentation data, if needed, can be obtained subsequently using tandem mass spectrometry (MS/MS).[8]

The Chlorine Isotope Pattern: An Internal Validation Metric

The most powerful feature of MS in the analysis of chloropyrimidines is the natural isotopic abundance of chlorine. Chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive isotopic pattern for any chlorine-containing ion.

A molecule with one chlorine atom will exhibit two peaks: the molecular ion peak (M⁺) and an "M+2" peak that is approximately one-third the intensity of the M⁺ peak (the ratio is roughly 3:1). The presence and correct ratio of this M+2 peak is a definitive indicator of a monochlorinated compound.[10][11]

As the number of chlorine atoms increases, the pattern becomes more complex and even more informative.

Data Presentation: Theoretical Isotopic Patterns for Chlorinated Compounds

Number of Chlorine AtomsPeak ClusterApproximate Intensity Ratio
1M+, M+2100 : 32
2M+, M+2, M+4100 : 65 : 10
3M+, M+2, M+4, M+6100 : 97 : 32 : 3

This predictable pattern is a self-validating system. If a synthesized compound is expected to have two chlorine atoms, but the mass spectrum only shows a single M+2 peak with a 3:1 ratio, the reaction has failed or produced an unexpected product.

Visualization: Isotopic Signature of a Monochlorinated Pyrimidine

Caption: Characteristic M+ and M+2 peaks for a compound with one chlorine atom.

High-Resolution Mass Spectrometry (HRMS)

While standard MS gives the nominal mass (to the nearest integer), HRMS provides the exact mass to several decimal places (e.g., 114.0012 Da vs. a calculated 113.9985 Da). This precision is so high that it allows for the unambiguous determination of the molecular formula. By inputting the exact mass into a formula calculator, a chemist can obtain a shortlist of possible elemental compositions, which, when combined with knowledge of the starting materials and the chlorine isotope pattern, confirms the molecular formula definitively.

Experimental Protocol: Mass Spectrometry of a Chloropyrimidine Derivative

  • Sample Preparation: Prepare a dilute solution of the purified derivative (approx. 0.1-1.0 mg/mL) in a high-purity solvent like methanol or acetonitrile.[8]

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Ionization: Introduce the sample into the ESI source. Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine which provides a better signal.

  • Full Scan Acquisition: Obtain a full scan mass spectrum to locate the molecular ion and observe the full isotopic cluster.[8]

  • Data Analysis:

    • Identify the monoisotopic peak (the peak containing only the most abundant isotopes, e.g., ¹²C, ¹H, ³⁵Cl).

    • Measure its exact mass and use a molecular formula calculator to determine the elemental composition.

    • Analyze the isotopic cluster (M+2, M+4, etc.) to confirm the number of chlorine atoms.

    • Compare the observed m/z with the calculated exact mass for the proposed structure.[8]

  • (Optional) Tandem MS (MS/MS): If structural confirmation is needed, select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern serves as a "fingerprint" for the molecule.[8]

Section 2: Elemental Analysis (EA): The Definitive Formula Confirmation

Elemental analysis by combustion is a cornerstone technique that provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. For halogenated heterocycles, this technique requires special considerations but provides the ultimate validation of the molecular formula derived from HRMS.

Principle of Combustion Analysis

A small, precisely weighed amount of the purified compound is combusted at high temperatures (≥900 °C) in a stream of oxygen. This process converts:

  • Carbon to Carbon Dioxide (CO₂)

  • Hydrogen to Water (H₂O)

  • Nitrogen to Nitrogen Gas (N₂)

These combustion products are then separated and quantified by a detector, yielding the percentage composition of each element.

The Challenge of Halogens and Heterocycles

Historically, heterocyclic nitrogen compounds were difficult to combust completely, and halogens are corrosive and interfere with standard detectors.[12] Modern elemental analyzers overcome these challenges through:

  • Optimized Combustion: Using catalysts like chromium oxide (Cr₂O₃) ensures complete oxidation of the pyrimidine ring.[13]

  • Halogen Scrubbing: A post-combustion trap containing reagents like silver tungstate or silver vanadate removes the halogen atoms, preventing them from interfering with the detectors.[12]

This robust design allows for accurate CHN values even for complex, halogenated molecules.[12]

From Percent Composition to Molecular Formula

The data from EA (percentage composition) and MS (accurate molecular weight) are used in a synergistic workflow to determine the molecular formula.

Visualization: Workflow for Molecular Formula Determination

Formula_Determination_Workflow MS Mass Spectrometry MW Determine Accurate Molecular Weight (M) MS->MW EA Elemental Analysis Comp Determine % Composition (C, H, N, Cl*) EA->Comp Molecular Determine Molecular Formula MW->Molecular Empirical Calculate Empirical Formula Comp->Empirical Empirical->Molecular Result Final Validated Formula: CxHyClzNn Molecular->Result

Caption: Integrated workflow combining MS and EA for formula validation.

Experimental Protocol: Elemental Analysis

  • Sample Purity: Ensure the sample is exceptionally pure (>99.5%), as impurities will significantly skew the results. This is typically achieved by recrystallization or chromatography.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule.

  • Instrument Setup: Run a standard of known composition (e.g., acetanilide) to ensure the instrument is calibrated correctly.

  • Analysis: Introduce the sample into the auto-sampler of the CHN analyzer. The instrument will perform the combustion and detection automatically.

  • Calculation:

    • Assume a 100g sample and convert the percentages of C, H, and N to grams.

    • Calculate the percentage of chlorine by difference: %Cl = 100 - (%C + %H + %N).

    • Convert the mass of each element to moles.

    • Divide each mole value by the smallest mole value to get the simplest whole-number ratio (the empirical formula).

    • Calculate the mass of the empirical formula.

    • Divide the molecular weight (from MS) by the empirical formula mass to find the integer multiplier.

    • Multiply the subscripts in the empirical formula by this integer to get the final molecular formula.

Section 3: Complementary Spectroscopic Verification

While MS and EA establish the molecular formula, they do not describe how the atoms are connected. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the compound's structural framework, thereby verifying that the proposed structure is consistent with the determined formula.[14]

  • ¹H NMR Spectroscopy: Provides the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons. The integration of the signals should correspond to the number of hydrogens in the molecular formula.

  • ¹³C NMR Spectroscopy: Indicates the number of unique carbon atoms in the molecule, which must match the carbon count in the molecular formula.[15]

  • 2D NMR (COSY, HSQC, HMBC): These advanced experiments map out the C-H framework and long-range correlations, allowing for the complete assembly of the molecular structure.[16]

A proposed structure is only considered validated when the molecular formula from MS and EA is in complete agreement with the detailed structural data from NMR.

Conclusion: An Integrated Strategy for Unimpeachable Results

The molecular weight and formula analysis of chloropyrimidine derivatives is a multi-faceted process that relies on the synergistic application of powerful analytical techniques. High-resolution mass spectrometry provides the accurate molecular weight and reveals the number of chlorine atoms through its unique isotopic signature. Elemental analysis offers an orthogonal validation by determining the precise percentage composition of the constituent elements. Finally, NMR spectroscopy confirms that the proposed connectivity of these atoms is correct. By rigorously following this integrated and self-validating workflow, researchers, scientists, and drug development professionals can ensure the foundational integrity of their chemical matter, paving the way for successful and reproducible downstream research.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Google Scholar.
  • Synthesis of 2-chloropyrimidine derivatives (50–54). (n.d.). ResearchGate.
  • Application of 6-Chloropyrido[2,3-d]pyrimidine in Antibacterial Drug Discovery. (n.d.). BenchChem.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkat USA.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Pyrimidine Derivatives: Essential Building Blocks for Modern Drug Discovery. (2026, February 19). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. (2025, December). BenchChem.
  • Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development. (n.d.). BenchChem.
  • White, E., Krueger, P. M., & McCloskey, J. A. (n.d.). Mass spectra of trimethylsilyl derivatives of pyrimidine and purine bases. ACS Publications.
  • Process for the preparation of chloropyrimidines. (n.d.). Google Patents.
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015, September 11). ResearchGate.
  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025, June 27). MDPI.
  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (n.d.). PE Polska.
  • Chloropyrimidines as a New Class of Antimicrobial Agents. (n.d.). ResearchGate.
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). ResearchGate.
  • Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide. (n.d.). BenchChem.
  • High-sensitivity elemental ionization for quantitative detection of halogenated compounds. (n.d.). Analyst (RSC Publishing).
  • A Comparative Guide to Pyrimidine Building Blocks: 5-(Bromomethyl)-2-chloropyrimidine and Its Alternatives for Drug Discovery. (n.d.). BenchChem.
  • Pérez, M., Peakman, T. M., Alex, A., Higginson, P. D., Mitchell, J. C., Snowden, M. J., & Morao, I. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). Journal of Organic Chemistry, 71(8), 3103-3110.
  • 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 5-Chloropyrimidine. (n.d.). PubChem.
  • 2-Chloropyrimidine. (n.d.). PubChem.
  • CAS 17180-93-7: 4-Chloropyrimidine. (n.d.). CymitQuimica.
  • 5-Chloropyrimidine (CAS 17180-94-8). (n.d.). Fluorochem.
  • Gupta, V. P., Sharma, A., Virdi, A., & Ram, V. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 57-67.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Identification and structure elucidation by NMR spectroscopy. (2018, January 13). ResearchGate.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). PMC.
  • Haloselectivity of Heterocycles. (n.d.). Baran Lab.

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Strategic Functionalization of Pyrimidine Scaffolds: A Technical Guide to 4-Chloro-2-ethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, 4-Chloro-2-ethoxy-6-methylpyrimidine (CAS: 5604-46-6) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple chloropyrimidines, this trisubstituted core offers a unique orthogonality:

  • C4-Cl: A highly reactive electrophilic handle for

    
     and transition-metal catalysis.[1]
    
  • C2-Ethoxy: A solubility-enhancing group that modulates ring electronics, preventing the rapid hydrolysis often seen in 2,4-dichloropyrimidines.

  • C6-Methyl: A latent handle for lateral functionalization (oxidation or halogenation).

This guide serves as a blueprint for exploiting these three distinct reactive sites to generate complex chemical libraries.

Structural Analysis & Reactivity Hierarchy

To successfully manipulate this scaffold, one must understand the electronic push-pull forces at play. The pyrimidine ring is inherently electron-deficient (


-deficient), making it susceptible to nucleophilic attack but resistant to electrophilic substitution.
  • The C4 "Hot Spot": The nitrogen atoms at positions 1 and 3 withdraw electron density, making C4 and C2 highly electrophilic. However, the ethoxy group at C2 donates electron density via resonance (+M effect), partially deactivating the C2 position and directing incoming nucleophiles exclusively to C4 .

  • The C6 Methyl Group: Due to the electron-withdrawing nature of the ring, the protons on the C6-methyl group are significantly acidic (

    
     approx. 25-28), allowing for deprotonation and condensation reactions.
    
Visualization: The Reactivity Triad

ReactivityMap Core 4-Chloro-2-ethoxy- 6-methylpyrimidine C4 C4 Position (Primary Electrophile) Core->C4 S_NAr / Suzuki C6 C6 Methyl (Latent Nucleophile) Core->C6 Oxidation / Lithiation C5 C5 Position (Sterically Available) Core->C5 Halogenation (EAS) Amination Amination (C-N Bond) C4->Amination Biaryl Biaryl Coupling (C-C Bond) C4->Biaryl Aldehyde Formylation (-CHO) C6->Aldehyde

Caption: Figure 1.[2] Orthogonal reactivity map of the pyrimidine core. Red indicates highest reactivity.

Primary Workflow: C4 Functionalization

The most common entry point for drug discovery is the displacement of the C4-chloride.

Nucleophilic Aromatic Substitution ( )

Unlike 2,4-dichloropyrimidine, which can yield regioisomeric mixtures, the 2-ethoxy group ensures that


 occurs exclusively at C4.

Protocol: Displacement with Secondary Amines

  • Reagents: 4-Chloro-2-ethoxy-6-methylpyrimidine (1.0 eq), Amine (1.1 eq), DIPEA (1.5 eq).

  • Solvent: Ethanol (Green/Polar) or DMF (for low-solubility amines).

  • Conditions: Reflux (80°C) for 2–4 hours.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of the pyrimidine substrate in 5 mL of absolute ethanol.

  • Add 1.5 mmol of

    
    -Diisopropylethylamine (DIPEA). Note: Inorganic bases like 
    
    
    
    can be used but may require longer reaction times due to solubility.
  • Add 1.1 mmol of the amine nucleophile dropwise.

  • Heat to reflux.[3] Monitor via TLC (Hexane/EtOAc 7:3). The starting material (

    
    ) should disappear, replaced by a more polar spot.
    
  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate in vacuo, redissolve in EtOAc, and wash with water to remove salts.

Suzuki-Miyaura Cross-Coupling

The C4-Cl bond is an excellent pseudohalide for Pd-catalyzed coupling.

Optimization Table: Reaction Conditions

ParameterStandard ConditionChallenging Substrates (Steric Bulk)
Catalyst

(5 mol%)

/ XPhos
Base

(2.0 eq)

(3.0 eq)
Solvent Dioxane /

(4:1)
Toluene /

-Butanol (4:1)
Temp 90°C110°C (Microwave)

Workflow Diagram: Suzuki Coupling

SuzukiCycle Start Reactants: Pyrimidine-Cl + Boronic Acid Cat Pd(0) Catalyst Activation Start->Cat OxAdd Oxidative Addition (Rate Limiting Step) Cat->OxAdd TransMet Transmetallation (Base Assisted) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Cat Regeneration

Caption: Figure 2. Catalytic cycle for C4-arylation. Oxidative addition is facilitated by the electron-deficient ring.

Advanced Workflow: C6 Lateral Functionalization

The methyl group at C6 is not inert; it is "activated" by the electron-deficient ring, allowing for lateral oxidation to an aldehyde—a critical intermediate for Horner-Wadsworth-Emmons olefinations or reductive aminations.

Protocol: Selenium Dioxide Oxidation

  • Setup: Suspend 4-Chloro-2-ethoxy-6-methylpyrimidine (1.0 eq) in 1,4-dioxane.

  • Reagent: Add

    
     (1.2 eq).
    
  • Reaction: Heat to 100°C for 4–6 hours. The reaction will turn black as selenium metal precipitates.

  • Purification: Filter hot through a Celite pad to remove Selenium. Concentrate the filtrate.

  • Result: The product, 4-Chloro-2-ethoxy-pyrimidine-6-carbaldehyde, is unstable and should be used immediately in the next step.

Troubleshooting & Stability

Acid Sensitivity

The 2-ethoxy group is an acetimidate ether. While stable under basic and neutral conditions, it is susceptible to hydrolysis under strong acidic conditions (e.g., 1M HCl, reflux), which will convert the ethoxy group into a hydroxyl (pyrimidone tautomer).

  • Prevention: Maintain pH > 4 during workups. Avoid using HCl to quench reactions; use saturated

    
     instead.
    
Regioselectivity Confirmation

If using ambiguous nucleophiles, confirm regioselectivity using HMBC NMR.

  • Expected Signal: Strong correlation between the C4-proton (if dehalogenated) or the incoming nucleophile's protons and the C2/C6 carbons.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2016).[4] 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.[4] Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-ethoxy-5-fluoropyrimidine Compound Summary. National Library of Medicine.[5] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

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Literature review of 4-Chloro-2-ethoxy-6-methylpyrimidine in herbicide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloro-2-ethoxy-6-methylpyrimidine in Herbicide Synthesis

Introduction: The Role of Heterocyclic Chemistry in Modern Agriculture

Sulfonylurea herbicides represent a class of highly effective, low-dosage agricultural products that have revolutionized weed control.[1] Their mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants but is absent in mammals, conferring low toxicity to non-plant organisms.[2][3][4] The chemical structure of sulfonylureas is characterized by a sulfonylurea bridge connecting an aryl or alkyl group to a heterocyclic moiety.[2] This heterocyclic component is a key determinant of the herbicide's efficacy, selectivity, and environmental persistence.

Among the various heterocyclic systems employed, pyrimidine derivatives are of paramount importance.[5][6] Specifically, substituted pyrimidines serve as foundational building blocks for a wide array of commercial herbicides. This guide focuses on a pivotal intermediate, 4-Chloro-2-ethoxy-6-methylpyrimidine , and elucidates its synthesis and application in the creation of potent sulfonylurea herbicides.

The Core Intermediate: 4-Chloro-2-ethoxy-6-methylpyrimidine

4-Chloro-2-ethoxy-6-methylpyrimidine (CAS No. 932701-88-7) is a multifunctionalized pyrimidine scaffold. Its structure, featuring a reactive chlorine atom at the 4-position, an ethoxy group at the 2-position, and a methyl group at the 6-position, makes it a versatile intermediate for the synthesis of more complex molecules. The chlorine atom acts as a leaving group, susceptible to nucleophilic substitution, which is the key step in its conversion to a herbicide.

PropertyValue
IUPAC Name 4-Chloro-2-ethoxy-6-methylpyrimidine
CAS Number 932701-88-7
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Appearance Expected to be a solid or liquid

Synthesis of 4-Chloro-2-ethoxy-6-methylpyrimidine

The synthesis of 4-Chloro-2-ethoxy-6-methylpyrimidine is a multi-step process that begins with the construction of the pyrimidine ring, followed by chlorination and selective alkoxylation.

Part A: Synthesis of the Precursor, 4,6-dichloro-2-methylpyrimidine

The most common route to this precursor involves a two-step synthesis starting from acetamidine hydrochloride and a malonate derivative.[7]

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This initial step involves the cyclization of acetamidine hydrochloride with a malonate ester in the presence of a strong base.[7][8]

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer and a condenser, dissolve sodium methoxide (0.34 mol) in methanol under an inert atmosphere and cool in an ice bath.

  • To the cooled solution, add dimethyl malonate (0.1 mol) followed by acetamidine hydrochloride (0.1 mol).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (18-25 °C), stirring for approximately 4 hours. The mixture will typically become a creamy white slurry.

  • After the reaction is complete, remove the methanol via distillation under reduced pressure.

  • Dissolve the resulting residue in water and adjust the pH to 1-2 with hydrochloric acid to precipitate the product.

  • Stir the mixture at 0 °C for 4 hours to complete crystallization.

  • Filter the solid by suction, wash with ice-cold water and ice-cold methanol, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine. An expected yield is approximately 86%.[8]

Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine

The dihydroxy intermediate is then chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[7][9] The use of thionyl chloride is detailed below.

Experimental Protocol:

  • In a fume hood, add 4,6-dihydroxy-2-methylpyrimidine (0.04 mol) to a mixture of thionyl chloride (0.16 mol) and acetonitrile.

  • Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the excess thionyl chloride by distillation under reduced pressure.

  • Carefully and slowly pour the residue into ice water to precipitate the crude product.

  • Filter the solid and purify by column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid. A yield of approximately 94% can be expected.[9]

Synthesis of 4,6-dichloro-2-methylpyrimidine cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Acetamidine HCl Acetamidine HCl Dihydroxy 4,6-dihydroxy-2-methylpyrimidine Acetamidine HCl->Dihydroxy + Dimethyl Malonate NaOCH₃, MeOH Dimethyl Malonate Dimethyl Malonate Dichloro 4,6-dichloro-2-methylpyrimidine Dihydroxy->Dichloro SOCl₂, Acetonitrile, 80°C

Caption: Synthesis of 4,6-dichloro-2-methylpyrimidine.

Part B: Synthesis of 4-Chloro-2-ethoxy-6-methylpyrimidine

This step involves a selective nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the pyrimidine ring have different reactivities, allowing for a selective substitution at one position.

Experimental Protocol (Proposed):

  • Prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • In a separate flask, dissolve 4,6-dichloro-2-methylpyrimidine in ethanol at room temperature (around 20 °C).

  • Slowly add the sodium ethoxide solution dropwise to the pyrimidine solution while stirring.

  • Protect the reaction mixture from moisture and continue stirring at room temperature for approximately 2 hours, or until TLC indicates the complete consumption of the starting material.

  • Add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate to the reaction mixture and extract.

  • Separate the organic layer, and extract the aqueous layer again with DCM.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent like n-pentane at low temperatures to obtain pure 4-Chloro-2-ethoxy-6-methylpyrimidine.

Synthesis of 4-Chloro-2-ethoxy-6-methylpyrimidine Dichloro 4,6-dichloro-2-methylpyrimidine Target 4-Chloro-2-ethoxy-6-methylpyrimidine Dichloro->Target NaOEt, EtOH ~20°C, 2h

Caption: Synthesis of 4-Chloro-2-ethoxy-6-methylpyrimidine.

Application in Sulfonylurea Herbicide Synthesis

The conversion of 4-Chloro-2-ethoxy-6-methylpyrimidine into a sulfonylurea herbicide involves two key transformations: amination and coupling with a sulfonyl isocyanate.

Step 1: Amination to 2-Amino-4-ethoxy-6-methylpyrimidine

To create the nucleophilic center required for the subsequent coupling reaction, the 4-chloro group must be converted to an amino group. This is typically achieved through a nucleophilic substitution reaction with ammonia or a protected amine.

Step 2: Coupling with a Sulfonyl Isocyanate

The final step in the synthesis of the sulfonylurea herbicide is the reaction of the 2-aminopyrimidine derivative with a suitable sulfonyl isocyanate. This reaction forms the characteristic sulfonylurea bridge.[10][11]

General Experimental Protocol:

  • Dissolve the 2-amino-4-ethoxy-6-methylpyrimidine in a dry, aprotic solvent such as acetonitrile or toluene.

  • To this solution, add the desired sulfonyl isocyanate (e.g., methyl 2-(isocyanatosulfonyl)benzoate for the synthesis of a bensulfuron-methyl analog) at room temperature.

  • Stir the reaction mixture. The product often precipitates out of the solution as a solid.

  • After the reaction is complete, filter the solid product, wash with a small amount of cold solvent, and dry to obtain the final sulfonylurea herbicide.

Sulfonylurea Herbicide Synthesis Chloro_Intermediate 4-Chloro-2-ethoxy-6-methylpyrimidine Amino_Intermediate 2-Amino-4-ethoxy-6-methylpyrimidine Chloro_Intermediate->Amino_Intermediate Amination Herbicide Sulfonylurea Herbicide Amino_Intermediate->Herbicide Sulfonyl_Isocyanate Ar-SO₂-N=C=O Sulfonyl_Isocyanate->Herbicide

Sources

Reactivity Profile of C-4 Chlorine in Ethoxy-Methylpyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chloro-6-ethoxy-2-methylpyrimidine scaffold represents a critical "privileged structure" in medicinal chemistry, particularly for kinase inhibitor development (e.g., EGFR, VEGFR targets). While the pyrimidine ring is inherently electron-deficient (


-deficient), the interplay between the C-4 chlorine (leaving group), the C-6 ethoxy group (electron-donating by resonance), and the C-2 methyl group (weakly electron-donating) creates a nuanced reactivity profile.

This guide provides a definitive technical analysis of the C-4 chlorine's electrophilicity. It moves beyond generic heterocyclic chemistry to address the specific kinetic and thermodynamic constraints of this trisubstituted system, offering validated protocols for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.

The Electronic Landscape: Why C-4?

To manipulate the C-4 chlorine effectively, one must understand the competing electronic forces stabilizing the ground state and the transition state.

The "Push-Pull" Deactivation

In a bare 4-chloropyrimidine, the C-4 position is highly electrophilic due to the inductive withdrawal of the adjacent nitrogens (N-3 and N-1). However, the introduction of a C-6 ethoxy group significantly modulates this reactivity.

  • Resonance Effect (+M): The oxygen lone pair on the ethoxy group donates electron density into the pyrimidine ring. Resonance contributors place negative charge density primarily at N-1 and C-5 . While C-4 is not the direct recipient of this negative charge, the overall increase in ring electron density raises the LUMO energy, making the ring less susceptible to nucleophilic attack compared to a 4-chloro-pyrimidine lacking EDGs.

  • Inductive Effect (-I): The ethoxy group exerts a weak inductive withdrawal, but this is overwhelmed by the resonance effect.

  • The C-2 Methyl Effect: The methyl group at C-2 acts as a weak electron donor (hyperconjugation), further stabilizing the ring and slightly decreasing the electrophilicity of C-4.

Mechanistic Pathway Visualization

The following diagram illustrates the competing electronic effects and the resulting activation requirement for


.

ElectronicLandscape Substrate 4-Chloro-6-ethoxy- 2-methylpyrimidine Resonance C-6 Ethoxy (+M Effect) Increases e- Density Substrate->Resonance Intrinsic Property Induction N-3 Nitrogen (-I Effect) Activates C-4 Substrate->Induction Intrinsic Property Target C-4 Electrophilicity (Moderated/Deactivated) Resonance->Target Raises LUMO (Deactivates) Induction->Target Lowers LUMO (Activates)

Figure 1: Electronic forces modulating C-4 reactivity. The +M effect of the ethoxy group opposes the activation provided by the ring nitrogens.

Nucleophilic Aromatic Substitution ( )

The displacement of the C-4 chlorine by amines or alkoxides is the most common transformation. Due to the electronic deactivation described above, the choice of solvent and base is critical to stabilize the Meisenheimer complex (transition state).

Kinetic Considerations[1]
  • Rate-Determining Step: Nucleophilic attack (formation of the Meisenheimer complex).

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) are required to solvate the cation of the base, leaving the nucleophile "naked" and more reactive. Protic solvents (EtOH, water) can retard the rate by solvating the nucleophile via hydrogen bonding.

  • Side Reactions: Hydrolysis of the C-4 Cl to the C-4 OH (tautomerizing to the pyrimidone) is the primary failure mode, especially if wet solvents are used at high temperatures (

    
    C).
    
Validated Protocol: Amination

Objective: Synthesis of 4-amino-6-ethoxy-2-methylpyrimidine derivatives.

ParameterConditionRationale
Stoichiometry 1.0 eq Substrate : 1.2 eq AmineSlight excess of nucleophile drives kinetics.
Base DIPEA (2.0 eq) or

(2.0 eq)
Neutralizes HCl byproduct; DIPEA is soluble in organic media.
Solvent NMP (N-Methyl-2-pyrrolidone) High boiling point, excellent stability of Meisenheimer complex.
Temperature 90°C - 110°CThermal energy required to overcome ethoxy-induced deactivation.
Time 4 - 12 HoursMonitor by LCMS; disappearance of SM (M+H 187/189).

Step-by-Step Workflow:

  • Charge a reaction vial with 4-chloro-6-ethoxy-2-methylpyrimidine (1.0 mmol) and

    
     (2.0 mmol).
    
  • Add anhydrous NMP (3.0 mL). Critical: Ensure solvent is dry to prevent hydrolysis.

  • Add the amine nucleophile (1.2 mmol).

  • Seal and heat to 100°C.

  • IPC (In-Process Control): Check LCMS at 2 hours.

    • If Hydrolysis (M+H 169) observed: Lower temp to 80°C, add molecular sieves.

    • If No Reaction: Increase temp to 120°C or switch to microwave irradiation (140°C, 20 min).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove NMP), dry over

    
    .
    

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

When carbon-carbon bond formation is required at C-4, the


 pathway is invalid. The C-4 chlorine serves as an excellent handle for Pd-catalyzed oxidative addition, despite the electron-rich nature of the ring.
Catalyst & Ligand Selection

Because the C-4 position is somewhat deactivated, "standard" catalysts like


 may be sluggish.
  • Preferred System:

    
     or 
    
    
    
    with XPhos.
  • Why: Bidentate ligands like dppf increase the bite angle, facilitating the reductive elimination step. Buchwald ligands (XPhos, SPhos) facilitate oxidative addition into the deactivated C-Cl bond.

Validated Protocol: Suzuki Coupling

Objective: Arylation at C-4.

ParameterConditionRationale
Catalyst

(5 mol%)
Robust, air-stable, efficient for heteroaryl chlorides.
Boronic Acid 1.5 eqExcess compensates for potential protodeboronation.
Base

(2.0 eq)
"Anhydrous" conditions preferred over aqueous

to prevent hydrolysis.
Solvent 1,4-Dioxane (dry)High boiling point, good solubility for Pd species.
Atmosphere Argon/Nitrogen

exclusion is mandatory to prevent catalyst poisoning.

Step-by-Step Workflow:

  • In a glovebox or under Argon flow, combine Substrate (1.0 eq), Boronic Acid (1.5 eq),

    
     (2.0 eq), and 
    
    
    
    (0.05 eq) in a microwave vial.
  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Sparge with Argon for 5 minutes.

  • Seal and heat to 100°C for 12 hours (or Microwave 130°C for 30 min).

  • Filter through Celite to remove Pd black; concentrate and purify via flash chromatography.

Troubleshooting & Optimization Logic

The following decision tree provides a systematic approach to resolving low yields, specifically tailored to the ethoxy-methylpyrimidine scaffold.

OptimizationLogic Start Reaction Stalled / Low Yield CheckHydrolysis Is Hydrolysis Product Present? (LCMS M+H ~169) Start->CheckHydrolysis DrySystem Action: Switch to Anhydrous Conditions Use Cs2CO3 / Dioxane Add Molecular Sieves CheckHydrolysis->DrySystem Yes CheckSM Is Starting Material Intact? CheckHydrolysis->CheckSM No Success Target Yield Achieved DrySystem->Success ForceConditions Action: Increase Temp (+20°C) Switch to Microwave CheckSM->ForceConditions Yes (Low Conversion) ChangeMech Action: Change Catalyst System Try Pd-XPhos G3 or Pd(dtbpf)Cl2 CheckSM->ChangeMech No (Decomposition) ForceConditions->Success ChangeMech->Success

Figure 2: Optimization workflow for C-4 functionalization.

References

  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Retrieved from

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29. Retrieved from

  • MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A Useful Multifunctionalised Pyrimidine Scaffold.[1] Molbank 2017.[1] Retrieved from

  • National Institutes of Health (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from

  • American Chemical Society. Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. J. Comb. Chem. Retrieved from

Sources

Methodological & Application

Application Note: Advanced Methodologies for the Synthesis of Sulfonamides using 4-Chloro-2-ethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structural motif in kinase inhibitors, endothelin receptor antagonists, and antimicrobial agents[1]. Within this chemical space, 4-Chloro-2-ethoxy-6-methylpyrimidine (CAS: 932701-88-7) has emerged as a premium synthetic building block[2]. The highly reactive C4-chloro substituent acts as an excellent leaving group for carbon-nitrogen bond formation, while the C2-ethoxy and C6-methyl groups provide essential steric and electronic modulation for downstream target binding[3].

This application note provides an in-depth, field-proven guide to synthesizing N-(2-ethoxy-6-methylpyrimidin-4-yl)sulfonamides. By contrasting base-mediated Nucleophilic Aromatic Substitution (SNAr) with Palladium-catalyzed Buchwald-Hartwig amination, this document equips researchers with the mechanistic insights and self-validating protocols necessary to execute these complex couplings efficiently.

Mechanistic Framework: C–N Bond Formation Strategies

Coupling a primary sulfonamide (R-SO₂NH₂) to a functionalized pyrimidine core presents unique chemical challenges. Sulfonamides are inherently poor nucleophiles due to the strong electron-withdrawing nature of the adjacent sulfonyl group. To achieve successful C–N bond formation, chemists must strategically select between two distinct mechanistic pathways based on the specific electronic demands of their substrates:

Deprotonative SNAr Pathway

The classical approach relies on deprotonating the sulfonamide (pKₐ ~10) using a strong base to generate a highly nucleophilic nitrogen anion. This anion attacks the electron-deficient C4 position of the pyrimidine, forming a stabilized Meisenheimer complex before chloride elimination[3].

  • Causality & Insight: The C2-ethoxy group on our starting material donates electron density into the pyrimidine ring via resonance. This slightly deactivates the core compared to unsubstituted analogs. Therefore, thermodynamic forcing (elevated temperatures) and strong bases (like NaH) are strictly required to drive the reaction to completion.

Palladium-Catalyzed Buchwald-Hartwig Amination

When SNAr fails, leads to substrate degradation, or when coupling highly sterically hindered sulfonamides, transition-metal catalysis is employed[3]. This pathway bypasses the pyrimidine's electronic deactivation via the oxidative addition of Pd(0) directly into the C–Cl bond[4].

  • Causality & Insight: The critical, rate-limiting step in this catalytic cycle is reductive elimination. Because sulfonamides are bulky, specialized bidentate phosphine ligands with large bite angles (e.g., Xantphos, bite angle ~111°) are mandatory. These ligands force the Pd(II) amido intermediate into a strained, distorted geometry that dramatically accelerates product release[5].

G A 4-Chloro-2-ethoxy- 6-methylpyrimidine C SNAr Pathway (NaH / DMF, 80°C) A->C D Buchwald-Hartwig (Pd cat, Xantphos) A->D B Sulfonamide (R-SO2NH2) B->C B->D E Meisenheimer Intermediate C->E Addition F Pd(II) Amido Complex D->F Oxidative Add. & Transmetalation G N-(2-ethoxy-6-methylpyrimidin- 4-yl)sulfonamide E->G -Cl elimination F->G Reductive Elim.

Reaction pathways for sulfonamide coupling: SNAr vs. Pd-catalyzed Buchwald-Hartwig amination.

Reaction Optimization & Quantitative Data

The selection of base, solvent, and catalyst profoundly impacts the reaction trajectory. Table 1 summarizes the optimization landscape for coupling 4-Chloro-2-ethoxy-6-methylpyrimidine with a model arylsulfonamide.

Table 1: Optimization Matrix for N-(pyrimidin-4-yl)sulfonamide Synthesis

EntryMethodologyCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1SNArNoneK₂CO₃DMF10015Incomplete deprotonation of sulfonamide (pKₐ ~10).
2SNArNoneCs₂CO₃DMSO12048Better base solubility, but thermal side reactions observed.
3SNArNoneNaHDMF8082 Quantitative pre-formation of nucleophile drives SNAr.
4B-HPd₂(dba)₃ / BINAPCs₂CO₃Dioxane10031Sluggish reductive elimination due to narrow bite angle.
5B-HPd₂(dba)₃ / XantphosCs₂CO₃Dioxane10089 Optimal bite angle (~111°) accelerates reductive elimination.
6B-HtBuBrettPhos Pd G3K₃PO₄t-AmylOH9094 Rapid oxidative addition; highly active precatalyst system.

Self-Validating Experimental Protocols

Protocol A: Deprotonative SNAr Synthesis

Designed for standard arylsulfonamides. This protocol utilizes NaH to ensure quantitative generation of the nucleophile.

  • Preparation: Charge a flame-dried Schlenk flask with the primary sulfonamide (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 15 mmol) in three distinct portions.

    • Self-Validation Checkpoint 1: The evolution of H₂ gas will be immediately visible. Stir at room temperature for 30 minutes. The reaction is ready for the next step only when bubbling completely ceases, confirming total deprotonation.

  • Coupling: Add 4-Chloro-2-ethoxy-6-methylpyrimidine (1.1 equiv, 11 mmol)[2] dropwise or as a solution in 5 mL anhydrous DMF.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours.

    • Self-Validation Checkpoint 2: Analyze via LC-MS. The reaction is complete when the starting pyrimidine mass disappears, and the product mass ([M+H]⁺ = Sulfonamide + Pyrimidine - HCl) dominates the chromatogram.

  • Workup: Proceed to the pH-Driven Isolation Strategy detailed in the next section.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Designed for sterically hindered, electron-rich, or base-sensitive sulfonamides where SNAr is sluggish[5].

  • Reagent Loading: In a glovebox or under strict argon counter-flow, charge a reaction vial with 4-Chloro-2-ethoxy-6-methylpyrimidine (1.0 equiv, 5 mmol), the sulfonamide (1.2 equiv, 6 mmol), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), Xantphos (0.06 equiv), and anhydrous Cs₂CO₃ (2.0 equiv, 10 mmol).

  • Solvent Addition: Add thoroughly degassed anhydrous 1,4-dioxane (15 mL). Seal the vial with a PTFE-lined cap.

  • Catalysis: Heat the vigorously stirred mixture at 100 °C for 16 hours.

    • Self-Validation Checkpoint 1: A successful catalytic cycle will cause the mixture to transition from a dark purple/red (Pd₂(dba)₃) to a persistent golden-yellow/brown hue.

  • Filtration: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a tightly packed pad of Celite to remove the inorganic base and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

    • Expert Tip: Add 1% Acetic Acid to the eluent. The acidic product will streak heavily on standard silica gel without an acidic modifier.

Downstream Processing: The pH-Driven Isolation Strategy

A hallmark of expertise in sulfonamide synthesis is exploiting the product's intrinsic acidity for purification, bypassing the need for expensive and time-consuming chromatography.

The resulting N-(pyrimidin-4-yl)sulfonamide has a pKₐ of approximately 5.0–6.0. The negative charge on the deprotonated nitrogen is highly delocalized across both the sulfonyl group and the electron-deficient pyrimidine ring. During the SNAr workup, quenching the reaction with alkaline water (pH > 9) converts the product entirely into its water-soluble sodium salt. A simple liquid-liquid extraction with ethyl acetate removes all unreacted pyrimidine, mineral oil, and organic impurities. Subsequent dropwise acidification of the aqueous layer to pH 4 protonates the sulfonamide, triggering spontaneous crystallization of the highly pure product.

Workup A Crude Reaction Mixture (Product Salt, DMF, Unreacted Pyrimidine) B Quench with Ice Water (pH > 9) A->B C Liquid-Liquid Extraction (EtOAc / H2O) B->C D Aqueous Phase (Contains Product Sodium Salt) C->D Product partitions into water E Organic Phase (Contains Impurities -> Discard) C->E Impurities partition into organic F Acidification (1M HCl dropwise to pH 4-5) D->F G Precipitation & Filtration (Pure Sulfonamide Product) F->G Protonation induces crystallization

pH-driven isolation strategy for N-pyrimidinyl sulfonamides exploiting product acidity.

References

  • Benchchem. "4-Chloro-2-ethoxy-6-methylpyrimidine | 932701-88-7 - Benchchem". Synthetic Methodologies and Scaffolds. 3

  • ChemScene. "932701-88-7 | 4-Chloro-2-ethoxy-6-methylpyrimidine - ChemScene". General Information and Properties. 2

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews, ACS Publications. 4

  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". (Discusses Buchwald-Hartwig amination on chloropyrimidines). 5

  • National Institutes of Health (NIH) / PMC. "Recent Advances in Pyrimidine-Based Drugs". 1

Sources

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) protocols for 4-Chloro-2-ethoxy-6-methylpyrimidine

Application Note: Precision Functionalization of 4-Chloro-2-ethoxy-6-methylpyrimidine via Protocols

Executive Summary

4-Chloro-2-ethoxy-6-methylpyrimidine is a versatile pyrimidine scaffold widely utilized in the synthesis of agrochemicals and pharmaceutical intermediates. Its reactivity is defined by the electrophilic C4 position, which is activated for Nucleophilic Aromatic Substitution (

Mechanistic Grounding & Reactivity Profile

Electronic Architecture

The pyrimidine ring is electron-deficient (π-deficient), mimicking the reactivity of nitrobenzene derivatives. In 4-Chloro-2-ethoxy-6-methylpyrimidine , the reactivity is governed by three factors:

  • Ring Nitrogen Activation: The nitrogen atoms at positions 1 and 3 withdraw electron density via induction (

    
    ) and resonance (
    
    
    ), making the C2, C4, and C6 positions electrophilic.
  • Leaving Group Lability: The chloride at C4 is a competent leaving group.[1]

  • Substituent Effects:

    • C2-Ethoxy: Acts as an electron-donating group (

      
      ) but is positioned between two nitrogens. While it can be displaced under forcing conditions, it is significantly less reactive than the C4-chloride under standard 
      
      
      conditions [1].
    • C6-Methyl: Weakly electron-donating (

      
      ), slightly deactivating the ring but providing necessary steric bulk that can direct regioselectivity in di-halogenated precursors.
      
The Mechanism

The reaction proceeds via a two-step addition-elimination pathway.[1] The nucleophile attacks the C4 carbon, disrupting aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1] Rapid re-aromatization expels the chloride ion.

Figure 1: Mechanistic Pathway

SNAr_MechanismSubstrate4-Chloro-2-ethoxy-6-methylpyrimidineTSMeisenheimer Complex(Anionic Intermediate)Substrate->TSAddition(Rate Limiting)NuNucleophile(Nu-H)Nu->TSProduct4-Substituted-2-ethoxy-6-methylpyrimidineTS->ProductElimination(Fast)LGHCl / SaltTS->LG

Caption: The addition-elimination pathway. The formation of the Meisenheimer complex is typically the rate-determining step.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of aminopyrimidine libraries for SAR studies. Scope: Primary amines, secondary amines, anilines.

Materials
  • Substrate: 4-Chloro-2-ethoxy-6-methylpyrimidine (1.0 equiv)

  • Nucleophile: Amine (

    
     equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (
    
    
    ) (
    
    
    equiv)
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA). Note: Use DMF or DMSO for weakly nucleophilic anilines.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-ethoxy-6-methylpyrimidine (1.0 mmol) in absolute EtOH (

    
    , 
    
    
    ).
  • Addition: Add the amine (1.1 mmol) followed by DIPEA (1.5 mmol).

    • Critical: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature (RT) for 2–4 hours.

    • Anilines/Steric Hindrance: Heat to reflux (

      
      ) for 4–12 hours.
      
  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2][3] Look for the disappearance of the starting material peak (

    
    ).
    
  • Workup (Precipitation Method):

    • Cool the mixture to RT.

    • Pour into ice-cold water (

      
      ).
      
    • If a solid forms, filter and wash with cold water.

    • If oil forms, extract with Ethyl Acetate (

      
      ), dry over 
      
      
      , and concentrate.
Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of alkoxy derivatives.

Materials
  • Substrate: 4-Chloro-2-ethoxy-6-methylpyrimidine (1.0 equiv)

  • Nucleophile: Alcohol (

    
    ) (Solvent or 1.5 equiv)
    
  • Base: Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) or

    
     (2.0 equiv).
    
  • Solvent: THF (anhydrous) or DMF.

Step-by-Step Methodology
  • Activation: In a flame-dried flask under

    
    , suspend NaH (1.2 mmol) in dry THF (
    
    
    ).
  • Alkoxide Formation: Add the alcohol (

    
    , 1.2 mmol) dropwise at 
    
    
    . Stir for 15–30 min until
    
    
    evolution ceases.
  • Displacement: Add a solution of 4-Chloro-2-ethoxy-6-methylpyrimidine (1.0 mmol in

    
     THF) dropwise to the alkoxide.
    
  • Reaction: Allow to warm to RT and stir for 2–6 hours. Heat to

    
     if conversion is sluggish.
    
  • Quench: Carefully quench with saturated

    
     solution.
    

Workup & Purification Workflow

Figure 2: Standard Purification Logic

Purification_WorkflowRxnReaction MixtureCheckTLC / LC-MS CheckRxn->CheckQuenchQuench (Water/NH4Cl)Check->QuenchCompletePhasePhase SeparationQuench->PhaseOrgOrganic Phase(Product)Phase->OrgAqAqueous Phase(Salts/DMF)Phase->AqDryDry (Na2SO4) & Conc.Org->DryPurifyPurification ChoiceDry->PurifyRecrystRecrystallization(EtOH/Water)Purify->RecrystSolid ProductColumnFlash Chromatography(Hex/EtOAc)Purify->ColumnOil / ImpureFinalPure ProductRecryst->FinalColumn->Final

Caption: Decision tree for the isolation of 4-substituted pyrimidines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is sterically hindered or weak.Switch solvent to DMF/DMSO and increase temp to

. Add catalytic KI.
Hydrolysis (C4-OH) Wet solvent or hygroscopic base.Use anhydrous solvents; ensure reagents are dry. Switch base to

.
Regio-scrambling Attack at C2-ethoxy group.Lower reaction temperature. Avoid strong alkoxides (e.g.,

) that might trans-etherify.
Emulsion Amphiphilic product.Use Brine during extraction. Add a small amount of MeOH to the organic phase.

References

  • MDPI. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank.[4] Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine. Retrieved from [Link]

Suzuki-Miyaura coupling reaction conditions for 4-Chloro-2-ethoxy-6-methylpyrimidine

[1]

Abstract & Strategic Significance

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-ethoxy-6-methylpyrimidine (CAS: 56621-90-0). This scaffold is a critical intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors and agrochemicals, where the pyrimidine core serves as a privileged structure.

Unlike simple aryl chlorides, this substrate presents a unique electronic profile: the electron-deficient pyrimidine ring activates the C4-chloride towards oxidative addition, yet the C2-ethoxy group modulates this reactivity through mesomeric donation. This protocol addresses the specific challenges of regiochemical stability (preventing ethoxy cleavage) and turnover frequency (overcoming the C-Cl bond inertia).

Mechanistic Analysis & Substrate Logic

Electronic Activation and Regiochemistry

The 4-Chloro-2-ethoxy-6-methylpyrimidine substrate is an electron-deficient heteroaryl chloride.

  • C4-Position Reactivity: The nitrogen atoms in the pyrimidine ring pull electron density, making the C4 and C6 positions highly electrophilic. With a chloride at C4, this position is significantly activated for oxidative addition by Palladium(0), often exceeding the reactivity of chlorobenzenes.

  • C2-Ethoxy Stability: While the C2 position is also electrophilic, the ethoxy group is a poor leaving group compared to chloride. Under standard Suzuki basic conditions (

    
     of conjugate acid 
    
    
    10-12), the ether linkage remains stable.
  • 6-Methyl Effect: The methyl group at C6 provides weak electron donation but, more importantly, exerts minimal steric hindrance, allowing for the accommodation of bulky phosphine ligands necessary for efficient catalysis.

Catalyst Selection Logic
  • Standard Systems (Pd(PPh3)4): Due to the activated nature of the pyrimidine, tetrakis(triphenylphosphine)palladium(0) is often sufficient for coupling with electron-rich or sterically unencumbered boronic acids.

  • Advanced Systems (Buchwald Precatalysts): For electron-deficient boronic acids or sterically demanding partners, a system utilizing XPhos or SPhos is required. These electron-rich, bulky biaryl phosphine ligands facilitate the difficult oxidative addition into the C-Cl bond and accelerate reductive elimination.

Experimental Protocols

Protocol A: Standard Conditions (Robust & Cost-Effective)

Best for: Electron-rich aryl boronic acids, gram-scale synthesis, and initial screening.

Reagents:

  • Substrate: 4-Chloro-2-ethoxy-6-methylpyrimidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh3)4 (3 – 5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

Step-by-Step Procedure:

  • Inerting: Charge a reaction vial or round-bottom flask with the pyrimidine substrate, boronic acid, and Pd(PPh3)4. Seal with a septum and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed DME (concentration ~0.2 M relative to substrate).

  • Activation: Add the degassed aqueous Na2CO3 solution via syringe.

  • Reaction: Heat the mixture to 85°C (oil bath temperature) with vigorous stirring.

    • Checkpoint: Monitor by TLC or LC-MS after 2 hours. Reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Efficiency Conditions (Challenging Substrates)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or rapid synthesis.

Reagents:

  • Catalyst: XPhos Pd G3 (1 – 3 mol%)

  • Base:

    
     (3.0 equiv, solid, finely ground)
    
  • Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane / Water (4:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict inert atmosphere, combine the pyrimidine substrate, boronic acid, XPhos Pd G3, and

    
     in a microwave vial.
    
  • Solvent Addition: Add the degassed solvent mixture.[1]

  • Thermal Cycle:

    • Method A (Conventional): Heat at 100°C for 2–4 hours.

    • Method B (Microwave): Irradiate at 110°C for 30–60 minutes.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.

  • Analysis: Proceed to aqueous workup and purification as described in Protocol A.

Optimization Data & Troubleshooting

Solvent & Base Screening Matrix

The following table summarizes the conversion rates for the coupling of 4-Chloro-2-ethoxy-6-methylpyrimidine with Phenylboronic acid (1.2 equiv) after 4 hours at 90°C.

EntryCatalyst (3 mol%)SolventBase (2 equiv)Conversion (LC-MS)Notes
1Pd(PPh3)4DME/H2ONa2CO388%Standard conditions; reliable.
2Pd(PPh3)4TolueneK3PO465%Low solubility of inorganic base in pure toluene.
3Pd(dppf)Cl2Dioxane/H2OCs2CO392%Excellent for larger scale; easy catalyst removal.
4XPhos Pd G3 THF/H2O K3PO4 >99% Optimal for rapid conversion.
5Pd(OAc)2 / PPh3DMFTEA40%Homocoupling of boronic acid observed.
Troubleshooting Guide
  • Problem: Hydrolysis of Chloride (Formation of 4-OH species).

    • Cause: Excessive water or hydroxide concentration at high temperatures.

    • Solution: Switch to anhydrous conditions using CsF or K3PO4 in Dioxane, or reduce water ratio to 10:1.

  • Problem: Protodeboronation (Loss of Boronic Acid).

    • Cause: Electron-deficient or ortho-substituted boronic acids are unstable in aqueous base.

    • Solution: Use Protocol B with lower temperatures or switch to Boronic Esters (Pinacol esters) which are more robust.

  • Problem: Low Conversion.

    • Cause: Catalyst deactivation (Pd black formation).

    • Solution: Ensure strict oxygen-free handling. Add the catalyst last or use a precatalyst (e.g., XPhos Pd G3) that is air-stable until activation.

Visualizations

Catalytic Cycle for Chloropyrimidine Coupling

The diagram below illustrates the specific pathway for this substrate, highlighting the oxidative addition into the C4-Cl bond.

SuzukiCyclePd0Pd(0) Active Species(L2Pd)OxAddOxidative Addition(Rate Limiting for Cl)Pd0->OxAdd+ 4-Cl-PyrimidineInter1Pd(II) Complex(Ar-Pd(II)-Cl)OxAdd->Inter1BaseStepBase Activation(Cl replaced by OH/OR)Inter1->BaseStep+ Base (OH-)TransMetTransmetalation(Boronate R-B(OH)3-)BaseStep->TransMet+ Ar-B(OH)2Inter2Diaryl Pd(II) Complex(Ar-Pd(II)-R)TransMet->Inter2RedElimReductive Elimination(Product Release)Inter2->RedElimRedElim->Pd0- Product

Caption: The catalytic cycle emphasizes the oxidative addition at the C4-position, facilitated by the electron-deficient pyrimidine ring.

Experimental Workflow

WorkflowSetupReaction Setup(Inert Atmosphere)ReagentsAdd:1. Substrate2. Boronic Acid3. CatalystSetup->ReagentsSolventAdd Degassed Solvent(DME or Dioxane)Reagents->SolventHeatHeat to 85-100°C(4-6 Hours)Solvent->HeatCheckCheckpoint:LC-MS / TLCHeat->CheckCheck->HeatIncompleteWorkupWorkup:EtOAc ExtractionWash w/ BrineCheck->WorkupCompletePurifyPurification:Flash ColumnWorkup->Purify

Caption: Step-by-step workflow for the standard Suzuki coupling protocol.

Safety & Handling

  • Palladium Catalysts: Pd(PPh3)4 and Pd-dppf are toxic and potential sensitizers. Handle in a fume hood.

  • Boronic Acids: Generally low toxicity but should be treated as chemical irritants.

  • Pressure: If using sealed vials at temperatures >100°C (especially with aqueous solvents), ensure vials are rated for the generated pressure to prevent explosion.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Kalogirou, A. S., & Koutentis, P. A. (2016).[2] 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[3][2][4][5] Molbank, 2017(1), M923.[2][5] Link

  • BenchChem. (2025).[1][6][7] Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem Application Library. Link

  • Neufeldt, S. R., et al. (2025).[2] C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022.[8] Link

Application Note: Chemoselective Aminolysis of 4-Chloro-2-ethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the procedure for the nucleophilic aromatic substitution (


) of 4-Chloro-2-ethoxy-6-methylpyrimidine  (CAS: 932701-88-7) with primary and secondary amines. This scaffold is a critical intermediate in the synthesis of cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors and various kinase inhibitors.

The core challenge in this transformation is chemoselectivity : ensuring the displacement of the C4-chlorine atom while retaining the C2-ethoxy moiety. This protocol provides optimized conditions to maximize yield, minimize side reactions (such as ethoxy cleavage or hydrolysis), and ensure scalability.

Mechanistic Insight & Reaction Design

The Electrophilic Substrate

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. In 4-Chloro-2-ethoxy-6-methylpyrimidine, two potential leaving groups exist: the chloride at C4 and the ethoxide at C2.

  • C4-Position (Target): Highly activated by the adjacent ring nitrogen (N3) and the para-nitrogen (N1). The chlorine atom is a superior leaving group compared to the ethoxy group.

  • C2-Position (Off-Target): Although activated by two adjacent nitrogens, the ethoxy group acts as a

    
    -donor, increasing electron density at C2 and effectively deactivating it toward nucleophilic attack relative to C4. Furthermore, the ethoxy group is a poorer leaving group than chloride.
    
  • C6-Methyl Group: Weakly electron-donating (inductive), slightly deactivating the ring but providing necessary steric bulk for specific enzyme binding pockets in downstream applications.

Reaction Pathway (S_NAr)

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks C4, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The chloride anion is then eliminated to restore aromaticity.

SNAr_Mechanism Substrate 4-Chloro-2-ethoxy- 6-methylpyrimidine Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Nucleophilic Attack (Rate Determining) Amine Amine Nucleophile (H-NR2) Amine->Complex Product 4-Amino-2-ethoxy- 6-methylpyrimidine Complex->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Complex->Byproduct Proton Transfer

Figure 1: Mechanistic pathway for the C4-selective aminolysis.

Experimental Variables & Optimization

To achieve high yields (>85%), the following parameters must be controlled:

VariableRecommendationRationale
Solvent Ethanol (EtOH) or Isopropanol (IPA) Protic solvents stabilize the transition state of the leaving chloride. They are also "green" and simplify workup.
Base Triethylamine (TEA) or DIPEA 1.2–1.5 equivalents are required to neutralize the HCl generated. Inorganic bases (

) can be used but may require water/phase transfer catalysts.
Temperature Reflux (78–82°C) Activation energy barrier requires heat. Room temperature reactions are often sluggish (>24h).
Stoichiometry 1.1 eq Amine Slight excess ensures complete consumption of the valuable pyrimidine starting material.

Critical Caution: Avoid using sodium ethoxide (NaOEt) or strong alkoxide bases, as these will lead to competitive substitution at C2 or exchange of the ethoxy group.

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-(Morpholin-4-yl)-2-ethoxy-6-methylpyrimidine (Model Reaction). Scale: 10 mmol input.

Materials
  • 4-Chloro-2-ethoxy-6-methylpyrimidine (MW: 172.61 g/mol ): 1.73 g

  • Morpholine (MW: 87.12 g/mol ): 0.96 g (1.0 mL, 1.1 equiv)

  • Triethylamine (MW: 101.19 g/mol ): 1.52 g (2.1 mL, 1.5 equiv)

  • Ethanol (Absolute): 20 mL

  • Ethyl Acetate / Hexanes (for TLC/Workup)

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve Substrate in EtOH Add Base (TEA) + Amine Start->Mix React Reflux (80°C) Monitor via TLC/LCMS (2-4 hours) Mix->React Check Starting Material Consumed? React->Check Check->React No Cool Cool to Room Temp Precipitate often forms Check->Cool Yes Quench Pour into Ice-Water (50 mL) Stir for 15 mins Cool->Quench Isolate Filtration (Solids) or Extraction (Oils) with EtOAc Quench->Isolate Dry Dry (Na2SO4) & Concentrate Isolate->Dry

Figure 2: Step-by-step experimental workflow.

Detailed Steps
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-Chloro-2-ethoxy-6-methylpyrimidine (1.73 g, 10 mmol) and Ethanol (20 mL). Stir until dissolved.

  • Addition: Add Triethylamine (2.1 mL, 15 mmol) followed by Morpholine (1.0 mL, 11 mmol). Note: The reaction is slightly exothermic; add amine slowly if scaling up.

  • Reaction: Heat the mixture to reflux (bath temp ~85°C) for 3–4 hours.

    • In-Process Control (IPC): Check TLC (20% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.
  • Workup (Precipitation Method - Preferred):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water with vigorous stirring.

    • The product typically precipitates as a white/off-white solid.

    • Filter the solid using a Büchner funnel, wash with cold water (2 x 10 mL), and dry under vacuum.

  • Workup (Extraction Method - Alternative):

    • If no precipitate forms (common with oily amines), remove Ethanol under reduced pressure.

    • Redissolve residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Temperature too low or amine is sterically hindered.Switch solvent to n-Butanol (reflux at 117°C) or use Microwave irradiation (120°C, 20 min).
Byproduct: Hydrolysis Water present in solvent; Ethanol not dry.Use anhydrous solvents. Hydrolysis yields the pyrimidinone (uracil derivative).
Byproduct: Ethoxy Loss Reaction too hot or strong alkoxide used.Ensure temperature <100°C. Do not use NaOEt/NaOMe as base.
Oiling Out Product is lipophilic and low melting point.Use the Extraction Workup method. Recrystallize from Hexane/EtOAc if necessary.

Analytical Validation (Expected NMR Signals):

  • 1H NMR (CDCl3): Look for the disappearance of the C4-Cl signal effects.

    • 
       1.35 (t, 3H, 
      
      
      
      )
    • 
       2.30 (s, 3H, 
      
      
      
      )
    • 
       4.35 (q, 2H, 
      
      
      
      )
    • 
       5.8-6.0 (s, 1H, C5-H) — This proton is diagnostic; it shifts upfield upon amination due to increased electron density.
      

Safety & Hazards

  • 4-Chloro-2-ethoxy-6-methylpyrimidine:

    • H302: Harmful if swallowed.[2][3][4]

    • H315/H319: Causes skin and serious eye irritation.[3][4]

    • Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

  • Triethylamine: Flammable and corrosive.

  • Waste Disposal: Segregate halogenated organic waste (if unreacted SM remains) from non-halogenated waste.

References

  • Safety Data Sheet (SDS): 4-Chloro-2-ethoxy-6-methylpyrimidine. Fisher Scientific.

  • General Reactivity of 2,4-Dichloropyrimidines: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec.[2][3][5]

  • Synthetic Protocol (Analogous Chemistry): "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine." Molbank (MDPI), 2016.

  • Medicinal Chemistry Application: "Synthesis and biological activities of... mosapride." Chem. Pharm. Bull. (PubMed).

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Chloro-2-ethoxy-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Dechlorination in Pyrimidine Chemistry

In the landscape of pharmaceutical and agrochemical research, substituted pyrimidines represent a cornerstone of molecular design. The 2-ethoxy-6-methylpyrimidine scaffold, in particular, is a precursor to a variety of biologically active molecules. Its synthesis often proceeds via the strategic removal of a chlorine atom from the 4-position of the pyrimidine ring. Catalytic hydrogenation stands out as a robust and scalable method for this transformation, offering a clean and efficient route to the desired product. This document provides a detailed guide to the catalytic hydrogenation of 4-Chloro-2-ethoxy-6-methylpyrimidine, focusing on the underlying principles, practical methodologies, and critical parameters for successful execution.

The primary transformation of interest is the hydrodechlorination of 4-Chloro-2-ethoxy-6-methylpyrimidine to yield 2-ethoxy-6-methylpyrimidine. This reaction involves the selective cleavage of the C-Cl bond and its replacement with a C-H bond, leaving the rest of the molecule intact.

Core Principles of Catalytic Hydrogenation for Hydrodechlorination

Catalytic hydrogenation is a heterogeneous catalytic process involving the reaction of a substrate with hydrogen gas in the presence of a metal catalyst. For the hydrodechlorination of chloropyrimidines, the reaction proceeds through a series of steps on the catalyst surface:

  • Adsorption: Both hydrogen gas and the chlorinated pyrimidine substrate adsorb onto the surface of the catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms become adsorbed onto the catalyst surface.

  • C-Cl Bond Cleavage: The adsorbed pyrimidine interacts with the activated hydrogen, leading to the cleavage of the carbon-chlorine bond.

  • Product Formation: A hydrogen atom is transferred to the pyrimidine ring at the site of cleavage, forming the dechlorinated product.

  • Desorption: The final product and hydrogen chloride (HCl) desorb from the catalyst surface, regenerating the active sites for further reaction.

A crucial aspect of this process is the management of the generated hydrogen chloride, which can poison the catalyst and lead to unwanted side reactions. The use of a hydrogen chloride acceptor, typically a non-nucleophilic base, is therefore essential.[1]

Catalytic Systems for the Hydrogenation of 4-Chloro-2-ethoxy-6-methylpyrimidine

The choice of catalyst is paramount for achieving high yield and selectivity. For the hydrodechlorination of chloropyrimidines, palladium on carbon (Pd/C) is a widely used and highly effective catalyst.[1] Other catalysts, such as Raney Nickel and Platinum(IV) oxide (PtO₂), also find application in the hydrogenation of heterocyclic compounds and can be considered for this transformation.

Palladium on Carbon (Pd/C)

Palladium on carbon is the catalyst of choice for many hydrodechlorination reactions due to its high activity and selectivity. It is typically used in loadings of 5% or 10% (w/w) of palladium on a high-surface-area activated carbon support.

Raney Nickel

Raney Nickel, a fine-grained nickel-aluminum alloy, is a versatile hydrogenation catalyst. It is particularly effective for the reduction of various functional groups and can be employed for the hydrogenation of nitrogen-containing heterocycles.[2]

Platinum(IV) Oxide (Adam's Catalyst)

Platinum(IV) oxide (PtO₂) is a precursor to a highly active platinum black catalyst, which is formed in situ under hydrogenation conditions. It is known for its effectiveness in the hydrogenation of aromatic rings, but under controlled conditions, it can be used for other reductions.[3][4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of 4-Chloro-2-ethoxy-6-methylpyrimidine.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrodechlorination

This protocol is adapted from a general procedure for the selective hydrogenation of chloropyrimidines.[1]

Materials:

  • 4-Chloro-2-ethoxy-6-methylpyrimidine

  • 10% Palladium on Carbon (Pd/C)

  • Triethylamine (TEA)

  • Ethyl acetate (or other suitable solvent like methanol or ethanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 4-Chloro-2-ethoxy-6-methylpyrimidine (1.0 eq) in ethyl acetate (10-20 volumes).

  • Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution to act as a hydrogen chloride scavenger.

  • Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) to the reaction mixture under an inert atmosphere.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 bar) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by distillation, crystallization, or column chromatography to yield 2-ethoxy-6-methylpyrimidine.

Data Presentation

CatalystTypical LoadingSolventPressure (H₂)TemperatureReaction TimeSelectivity
10% Pd/C1-5 mol%Ethyl Acetate, Methanol1-4 barRoom Temp. - 50°C1-6 hHigh for C-Cl cleavage
Raney Ni10-50 wt%Ethanol, Methanol3-50 bar25-100°C4-24 hMay require optimization to avoid ring reduction
PtO₂1-5 mol%Acetic Acid, Ethanol50-70 barRoom Temp.6-10 hHigh pressure may lead to ring reduction

Table 1: Comparison of typical reaction conditions for the catalytic hydrogenation of chloropyrimidines.

Visualization of Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up & Isolation A Dissolve Substrate (4-Chloro-2-ethoxy-6-methylpyrimidine) in Solvent (Ethyl Acetate) B Add HCl Acceptor (Triethylamine) A->B C Add Catalyst (10% Pd/C) B->C D Evacuate & Fill with H₂ C->D E Pressurize & Stir D->E F Monitor Reaction (TLC, GC, HPLC) E->F G Filter Catalyst F->G H Concentrate Filtrate G->H I Purify Product H->I

Figure 1: General experimental workflow for the catalytic hydrodechlorination of 4-Chloro-2-ethoxy-6-methylpyrimidine.

Mechanism and Selectivity Considerations

The primary challenge in the catalytic hydrogenation of substituted chloropyrimidines is achieving selective hydrodechlorination without reducing the pyrimidine ring itself. The pyrimidine ring is an electron-deficient aromatic system, making it susceptible to hydrogenation under harsh conditions (high pressure and temperature).

reaction_pathway Substrate 4-Chloro-2-ethoxy-6-methylpyrimidine Desired_Product 2-Ethoxy-6-methylpyrimidine Substrate->Desired_Product Selective Hydrodechlorination (e.g., Pd/C, mild conditions) Side_Product Tetrahydropyrimidine Derivative Substrate->Side_Product Ring Reduction (e.g., PtO₂, high pressure) Desired_Product->Side_Product Over-reduction

Figure 2: Reaction pathways showing desired hydrodechlorination versus potential side reaction.

To favor hydrodechlorination over ring reduction:

  • Catalyst Choice: Pd/C is generally more selective for hydrodehalogenation compared to more aggressive catalysts like PtO₂ or Rhodium.

  • Reaction Conditions: Milder conditions (lower pressure and temperature) are preferred.

  • Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol and methanol are common, while aprotic solvents like ethyl acetate can also be effective.

  • Base: The presence of a base is critical to neutralize the HCl formed, which helps maintain catalyst activity and prevents acid-catalyzed side reactions.

Analytical Monitoring

Effective monitoring is key to determining the reaction endpoint and maximizing yield.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material. A suitable eluent system (e.g., hexane/ethyl acetate) should be developed to achieve good separation between the starting material and the product.

  • Gas Chromatography (GC): Provides quantitative information on the conversion of the starting material and the formation of the product. A capillary column suitable for separating aromatic compounds should be used.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for both qualitative and quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Slow or incomplete reaction Inactive catalystUse fresh catalyst or increase catalyst loading.
Insufficient hydrogen pressureIncrease hydrogen pressure within safe limits.
Catalyst poisoningEnsure the starting material and solvent are pure. Increase the amount of HCl scavenger.
Formation of side products (ring reduction) Reaction conditions too harshDecrease temperature and/or hydrogen pressure.
Catalyst is too activeSwitch to a more selective catalyst (e.g., from PtO₂ to Pd/C).
Difficult filtration of catalyst Fine catalyst particlesUse a filter aid (e.g., Celite®) and ensure proper filtration setup.

Table 2: Troubleshooting guide for catalytic hydrogenation.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially when dry and exposed to air. Handle these catalysts under a blanket of inert gas or as a slurry in a solvent.

  • Pressure: Use appropriate pressure-rated equipment and do not exceed the recommended pressure limits.

Conclusion

The catalytic hydrogenation of 4-Chloro-2-ethoxy-6-methylpyrimidine is a highly effective and scalable method for the synthesis of 2-ethoxy-6-methylpyrimidine. Careful selection of the catalyst, solvent, and reaction conditions is crucial for achieving high yields and selectivities. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

  • Method for the selective hydrogenation of pyrimidines containing chlorine. EP0154122A1.
  • 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same. US2584024A.
  • Raney nickel reductions-part i. (n.d.).
  • Analytical methods. (n.d.).
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Hydrogen. Organic Syntheses Procedure.
  • Supporting information 1. Materials and Methods. The Royal Society of Chemistry.
  • The investigations of the methods for the reduction of chloroyrimidines.
  • Methods for monitoring the progress of pyrimidine reactions. Benchchem.
  • INVESTIGATIONS WITH THE USE OF RANEY NICKEL C
  • Liquid-phase catalytic hydrodechlorination of chlorinated organic compounds in a continuous flow micro-packed bed reactor over a Pd/AC catalyst. Reaction Chemistry & Engineering (RSC Publishing).
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activ
  • Selective hydrogenation via precise hydrogen bond interactions on c
  • Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione. Benchchem.
  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure.
  • (PDF) ChemInform Abstract: Controlling Chemoselective Transformations of 4-Acylpyridines via a Pd-C Catalytic Hydrodechlorination-Hydrogenation.
  • Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. PubMed.
  • Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials.
  • Hydrodechlorination of 4-Chlorophenol on Pd-Fe Catalysts on Mesoporous ZrO2SiO2 Support. PubMed.
  • Catalysis of the hydrodechlorination of 4-chlorophenol and the reduction of 4-nitrophenol by Pd/Fe3O4@C. New Journal of Chemistry (RSC Publishing).
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Catalytic hydrodechlorination of 4-chlorophenol over a series of Pd–Cu/γ-Al2O3 bimetallic c
  • Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene M
  • Mass spectrometry for analysis of purine and pyrimidine compounds.
  • Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. MDPI.
  • Hydrogenation of m-Chloronitrobenzene over Different Morphologies Ni/TiO 2 without Addition of Molecular Hydrogen. MDPI.
  • Synthesis, human carbonic anhydrase I and II inhibition, and in silico studies of 2-ethoxy-6-formylphenyl [1,1'-biphenyl]-4-sulfon
  • Ru/TiO2 catalysts for selective formation of ring hydrogenation or ring-opening products from biomass-derived 5-hydroxymethylfurfural. Green Chemistry (RSC Publishing).
  • Highly Chemo- and Enantioselective Hydrogenation of 2-Substituted-4-oxo-2-alkenoic Acids.
  • Selective hydrogenation of 4-chloronitrobenzene over AuPd/TiO 2 catalyst a.
  • Synthesis, human carbonic anhydrase I and II inhibition, and in silico studies of 2-ethoxy-6-formylphenyl [1,1′-biphenyl]-4-sulfonate derived thiosemicarbazones | Request PDF.
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  • Ethanol synthesis via catalytic CO2 hydrogenation over multi-elemental KFeCuZn/ZrO2 catalyst. Chemical Science (RSC Publishing).

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Application Note: Solvent Engineering for 4-Chloro-2-ethoxy-6-methylpyrimidine Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-ethoxy-6-methylpyrimidine (CAS 932701-88-7) is a versatile heterocyclic building block used extensively in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and antiviral agents. Its reactivity is defined by the electrophilic C-4 position, which is activated for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling reactions.

This guide provides a scientifically grounded framework for solvent selection, moving beyond traditional "trial-and-error" approaches. It prioritizes the balance between reaction kinetics, solubility profiles, and green chemistry principles (E-E-A-T), ensuring reproducible and scalable outcomes.

Chemical Profile & Reactivity Logic

Understanding the electronic environment of the pyrimidine ring is prerequisite to solvent selection.

  • C-4 Chlorine: The primary leaving group. The position is activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring.

  • C-2 Ethoxy Group: Acts as a donating group by resonance (+M) but withdrawing by induction (-I). Crucially, it blocks the C-2 position from nucleophilic attack, directing incoming nucleophiles exclusively to C-4. However, it is susceptible to acid-catalyzed hydrolysis to the pyrimidone (2-hydroxy derivative).

  • C-6 Methyl Group: Weakly electron-donating. It slightly deactivates the ring compared to a 6-H analog but provides steric bulk that can influence catalyst coordination in Pd-couplings.

Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, THF, DMF, DMSO.

  • Moderate Solubility: Alcohols (Ethanol, Isopropanol) – often temperature dependent.

  • Low Solubility: Water, Aliphatic hydrocarbons (Pentane/Hexane).

Solvent Selection Framework

A. Nucleophilic Aromatic Substitution ( )

The transition state of


 involves the formation of a charged Meisenheimer complex.[1] Solvent polarity plays a critical role in stabilizing this intermediate.
Solvent ClassExamplesProsConsRecommendation
Dipolar Aprotic DMF, DMSO, NMPRapid reaction rates; excellent solubility.High boiling points make removal difficult; toxicity concerns (CMR).Use only for unreactive nucleophiles.
Protic Ethanol, n-Butanol, iPrOHGreen profile; easy workup; H-bonding can assist leaving group departure.Nucleophilicity of solvent can compete (solvolysis) if base is too strong.Primary Choice for amines.
Green Aprotic 2-MeTHF, CPMEImmiscible with water (easy extraction); derived from renewables.[2]Lower dielectric constant may require higher temps or catalysts.Best for Process Scale.
B. Palladium-Catalyzed Couplings (Suzuki-Miyaura)

For Suzuki couplings, the solvent system must solubilize the hydrophobic pyrimidine and the hydrophilic boronic acid/base.

  • Standard: 1,4-Dioxane/Water (4:1). Universal applicability but Dioxane is a potential carcinogen.

  • Green Alternative: Toluene/Water or 2-MeTHF/Water. Requires phase transfer catalysts (e.g., TBAB) or vigorous stirring.

Decision Logic Visualization

The following diagram illustrates the decision matrix for selecting the optimal solvent system based on the reaction type and nucleophile.

SolventSelection Start Reaction Type SNAr SNAr (Substitution) Start->SNAr PdCoupling Pd-Coupling (Suzuki) Start->PdCoupling Nucleophile Nucleophile Type? SNAr->Nucleophile SolventC Dioxane/Water (Standard) PdCoupling->SolventC Lab Scale SolventD Toluene/Water (Green/Process) PdCoupling->SolventD Scale-up Amine Amine (Primary/Secondary) Nucleophile->Amine Neutral Alkoxide Alkoxide/Thiol Nucleophile->Alkoxide Anionic SolventA Ethanol or iPrOH (Reflux) Amine->SolventA Rec. Conditions SolventB THF or 2-MeTHF (0°C to RT) Alkoxide->SolventB Avoids Transesterification

Caption: Decision tree for solvent selection based on reaction class and nucleophile nature.

Detailed Experimental Protocols

Protocol A: Green Amination with Anilines

Context: This protocol utilizes 2-Propanol (IPA), a greener alternative to DMF. It leverages the solubility difference: the starting material dissolves at reflux, while the product often precipitates upon cooling.

Reagents:

  • 4-Chloro-2-ethoxy-6-methylpyrimidine (1.0 equiv)[3]

  • Aniline derivative (1.1 equiv)[1][4]

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) - Optional, prevents HCl salt formation.

  • Solvent: 2-Propanol (IPA).

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-ethoxy-6-methylpyrimidine (10 mmol) in IPA (30 mL, 3 mL/mmol).

  • Add: Add the aniline nucleophile (11 mmol). If the aniline is an HCl salt, add DIPEA (15 mmol).

  • Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Mechanistic Note: The ethoxy group remains stable under these neutral/mildly basic conditions.

  • Work-up (Precipitation): Cool the reaction mixture slowly to 0°C. The product often crystallizes out.

  • Isolation: Filter the solid. Wash with cold IPA (5 mL) followed by cold water (to remove amine salts).

  • Purification: If no precipitate forms, evaporate solvent and recrystallize from n-Heptane/EtOAc.

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Coupling aryl boronic acids to the C-4 position.

Reagents:

  • 4-Chloro-2-ethoxy-6-methylpyrimidine (1.0 equiv)[3]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates).
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step:

  • Degas: Sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Charge: Add the pyrimidine (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol) to a reaction vial.

  • Catalyst: Add the Pd catalyst inside a glovebox or under a cone of inert gas.

  • Reaction: Seal the vial and heat to 90°C for 12 hours.

  • Work-up: Dilute with Ethyl Acetate (20 mL) and wash with Brine (10 mL). Dry organic layer over

    
    .[5]
    
  • Purification: Flash column chromatography. The ethoxy group makes the product less polar than corresponding amino-pyrimidines, facilitating separation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Hydrolysis (OH byproduct) Water present in

reaction; High temperature with strong base.
Switch to anhydrous solvents (THF, Dioxane). Use weaker bases (e.g.,

instead of NaOH).
Low Conversion Poor solubility of nucleophile; Deactivated nucleophile.Switch to high-boiling polar solvent (n-Butanol or DMSO). Increase temp to 120°C.
Trans-etherification Using Methanol/Ethanol with Alkoxide bases.CRITICAL: If using NaOMe, the 2-ethoxy group will swap to 2-methoxy. Use non-nucleophilic solvents (THF) for alkoxide reactions.

References

  • Vertex AI Search. (2025). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health. Link

  • BenchChem. (2025).[1][5][6] Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem Technical Library. Link

  • MDPI. (2016).[7] Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[7][8][9] Molbank. Link

  • Sigma-Aldrich. (2025). Greener Solvent Alternatives: 2-MeTHF and CPME. Merck KGaA. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link

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Application Notes and Protocols for the Scalable Manufacturing of 4-Chloro-2-ethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the scalable manufacturing of 4-Chloro-2-ethoxy-6-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol herein is designed for robustness, safety, and scalability, addressing critical process parameters from starting material selection to final product purification and quality control. We will delve into the chemical rationale behind the chosen synthetic route, offering detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Strategic Overview: Synthesis Pathway Design

The industrial production of 4-Chloro-2-ethoxy-6-methylpyrimidine necessitates a synthetic route that is not only high-yielding but also economically viable and safe to operate at scale. The selected pathway is a three-step synthesis commencing from readily available and inexpensive starting materials.

The core logic of this approach is as follows:

  • Ring Formation: Construction of the pyrimidine core by condensing acetamidine hydrochloride with a malonate derivative to form 4,6-dihydroxy-2-methylpyrimidine. This step establishes the foundational heterocyclic structure.[1]

  • Dichlorination: Conversion of the dihydroxy intermediate into the more reactive 4,6-dichloro-2-methylpyrimidine. This is a crucial activation step, transforming the hydroxyl groups into excellent leaving groups (chlorides) for subsequent nucleophilic substitution.[1]

  • Selective Ethoxylation: A regioselective nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by an ethoxy group. The reactivity of the C4 and C6 positions on the pyrimidine ring is electronically similar, but controlled reaction conditions allow for mono-substitution to be favored.[2][3][4][5]

This multi-step process is visualized in the diagram below.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Selective Ethoxylation A Acetamidine HCl + Dimethyl Malonate B 4,6-Dihydroxy-2-methylpyrimidine A->B Sodium Methoxide Methanol, 18-25°C C 4,6-Dichloro-2-methylpyrimidine B->C POCl₃ Heat (e.g., 80°C) D 4-Chloro-2-ethoxy-6-methylpyrimidine C->D Sodium Ethoxide (EtONa) Ethanol (EtOH), ~20°C

Caption: Scalable three-step synthesis pathway for 4-Chloro-2-ethoxy-6-methylpyrimidine.

Detailed Manufacturing Protocols

The following protocols are presented with an emphasis on scalability, safety, and process control. All operations involving hazardous reagents should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][6]

Protocol 2.1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This initial step builds the core pyrimidine ring structure. The use of sodium methoxide as a base facilitates the cyclization reaction.

  • Materials & Equipment:

    • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

    • Acetamidine hydrochloride

    • Dimethyl malonate

    • Sodium methoxide

    • Methanol

    • Hydrochloric acid (4M)

    • Water (deionized)

    • Filtration apparatus

  • Procedure:

    • Charge the reactor with methanol and cool to 0-5°C using a chiller.

    • While stirring, slowly add sodium methoxide (1.7 eq), ensuring the temperature is maintained below 10°C.

    • Once the sodium methoxide has fully dissolved, add dimethyl malonate (0.5 eq) followed by acetamidine hydrochloride (0.5 eq).[1]

    • Remove the cooling and allow the reaction mixture to warm to 18-25°C. Stir vigorously for a minimum of 4 hours. The mixture will gradually turn into a thick, creamy white slurry.

    • In-Process Check (IPC): Monitor the reaction completion by Thin-Layer Chromatography (TLC) until the starting materials are no longer detected.[1]

    • Once complete, remove the methanol via distillation under reduced pressure, maintaining a batch temperature of 30-35°C.

    • Add water to the residue to dissolve the solids.

    • Carefully adjust the pH to 1-2 by the slow addition of 4M hydrochloric acid. This will precipitate the product as a white solid.[1]

    • Cool the slurry to 0°C and stir for 4 hours to maximize crystallization.[1]

    • Filter the solid product and wash sequentially with ice-cold water and then ice-cold methanol to remove residual salts and impurities.[1]

    • Dry the solid under vacuum at 50-60°C to a constant weight. An expected yield of ~86% is typical.[1]

Protocol 2.2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

This step converts the hydroxyl groups to chlorides. Phosphorus oxychloride (POCl₃) is a highly effective but corrosive and water-reactive chlorinating agent; thionyl chloride is a viable alternative.[1] Extreme caution must be exercised during this stage, particularly during the quenching step.

  • Materials & Equipment:

    • Reactor suitable for corrosive reagents, equipped with a stirrer, condenser (with gas scrubber), and temperature control

    • 4,6-Dihydroxy-2-methylpyrimidine (from Step 2.1)

    • Phosphorus oxychloride (POCl₃)

    • Ice water

  • Procedure:

    • In a clean, dry reactor, charge phosphorus oxychloride (4 eq).

    • Slowly add the 4,6-dihydroxy-2-methylpyrimidine (1 eq) in portions to control the initial exotherm.

    • Heat the reaction mixture to 80-90°C and stir for 3-4 hours.

    • IPC: Monitor reaction completion by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature. Remove excess POCl₃ by distillation under reduced pressure.

    • Critical Safety Step (Quenching): Very slowly and carefully pour the residual reaction mixture into a separate vessel containing a vigorously stirred slurry of ice and water (approx. 10 parts ice water to 1 part residue). This step is highly exothermic and will release HCl gas. Ensure the quench vessel is in a well-ventilated fume hood and the operator is wearing full acid-resistant PPE.[1]

    • A solid will precipitate upon quenching. Stir the slurry for 30 minutes.

    • Filter the crude product and wash thoroughly with cold water until the filtrate is neutral.

    • The crude solid can be purified by recrystallization or column chromatography to yield the final product as a white solid.[1]

Protocol 2.3: Synthesis of 4-Chloro-2-ethoxy-6-methylpyrimidine

This final step is a regioselective mono-ethoxylation. The reaction is performed at a controlled temperature to prevent the disubstituted byproduct.

  • Materials & Equipment:

    • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

    • 4,6-Dichloro-2-methylpyrimidine (from Step 2.2)

    • Sodium ethoxide (EtONa) solution in ethanol (commercially available or freshly prepared)

    • Ethanol (anhydrous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve 4,6-dichloro-2-methylpyrimidine (1 eq) in anhydrous ethanol in the reactor.

    • Cool the solution to approximately 20°C.

    • Slowly add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise, maintaining the temperature at ~20°C.[3][5]

    • Stir the mixture at this temperature for 2-3 hours. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the ethoxide ion displaces one of the chloro substituents.[2]

    • IPC: Monitor the reaction by TLC until the starting material is consumed. Over-running the reaction or using excess ethoxide can lead to the formation of the di-ethoxy byproduct.

    • Once complete, add dichloromethane (DCM) and a saturated aqueous solution of NaHCO₃ to the reaction mixture and stir.[3]

    • Transfer the mixture to a separation funnel. Separate the organic layer.

    • Extract the aqueous phase again with DCM.[3]

    • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[5]

Purification and Quality Control

The final purity of 4-Chloro-2-ethoxy-6-methylpyrimidine is critical for its use in subsequent pharmaceutical synthesis.

Protocol 3.1: Purification by Recrystallization

Recrystallization is an effective and scalable method for purifying the final product, primarily removing unreacted starting material and inorganic salts.[2][7]

  • Procedure:

    • Dissolve the crude product from Step 2.3 in a minimal amount of a suitable hot solvent, such as a hexane/ethyl acetate mixture or n-pentane.[2][8]

    • If colored impurities are present, the hot solution can be treated with a small amount of activated carbon and then hot-filtered through a pad of celite to remove the carbon.[8]

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath or, for maximum recovery, to very low temperatures (e.g., -60°C with n-pentane) to complete the crystallization process.[2]

    • Filter the purified crystals and wash with a small amount of the cold recrystallization solvent.

    • Dry the final product under vacuum to a constant weight.

Quality Control & Analytical Specifications

A suite of analytical techniques should be employed to ensure the final product meets the required purity specifications.[9][10]

ParameterMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure
Purity HPLC-UV≥ 98.0%
Melting Point Melting Point ApparatusTo be established (literature may vary)
Residual Solvents GC-HSWithin ICH limits

Analytical Methods Rationale:

  • HPLC-UV: This is the primary technique for quantifying purity and detecting non-volatile impurities like the starting material or the di-substituted byproduct.[9]

  • GC-MS: Useful for identifying and quantifying volatile impurities and residual solvents used during the synthesis and workup.[8][11]

  • NMR Spectroscopy: Confirms the chemical structure of the final compound and can help identify and quantify impurities if their signals do not overlap with the product's signals.[9]

Scalable Manufacturing Workflow

The transition from a lab-scale procedure to a large-scale manufacturing process involves careful planning of unit operations. The workflow diagram below illustrates the logical sequence of operations in a scalable production environment.

Caption: Overall manufacturing workflow from raw materials to final product release.

Safety and Environmental Considerations

Hazard Identification:

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water.[1] Handle only in a closed system or a high-efficiency fume hood.

  • Sodium methoxide/ethoxide: Corrosive and flammable.

  • Solvents (Methanol, Ethanol, DCM): Flammable and/or toxic.

  • Acid/Base Handling: Hydrochloric acid and sodium hydroxide are corrosive.

Personal Protective Equipment (PPE):

  • Standard PPE includes safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • When handling highly corrosive materials like POCl₃, enhanced PPE is mandatory: a face shield, acid-resistant gloves, and a flame-retardant lab coat are required.[6]

Waste Management:

  • All organic waste solvents should be collected in appropriately labeled containers for hazardous waste disposal.

  • Aqueous waste should be neutralized before disposal, in accordance with local regulations. Do not let the product enter drains.[6][12]

  • Reaction quench solutions may require careful treatment before disposal due to dissolved byproducts.

References

  • Material Safety Data Sheet. HIMEDIA. [Link]

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. SciSpace. [Link]

  • Etoricoxib. Portico. [Link]

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Royal Society of Chemistry. [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]

  • Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [Link]

  • Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences. [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]

  • An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ResearchGate. [Link]

  • Purification of Laboratory Chemicals. 4th edition. Sciencemadness. [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. arkat usa. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Method for purifying 4, 6-dichloro pyrimidine.
  • Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • Strategic Impurity Control in Next-Generation Pharmaceuticals: Analytical Technologies, Toxicological Assessment, and Regulatory. Eman. [Link]

  • Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing. BioPharm International. [Link]

  • Analytical Strategies for Monitoring Residual Impurities. BioPharm International. [Link]

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  • Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. [Link]

  • United States Patent. Googleapis. [Link]

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  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibito. AIR Unimi. [Link]

  • Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL)-pyrazolo[1,5-A]pyrimidin-3-YL)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate.
  • A flexible and scalable synthesis of 4′-thionucleosides. RSC Publishing. [Link]

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed. [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC. [Link]

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Advanced Application Note: Microwave-Assisted Functionalization of 4-Chloro-2-ethoxy-6-methylpyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Chloro-2-ethoxy-6-methylpyrimidine (CAS: 932701-88-7, MW: 172.61 g/mol ) is a highly versatile, privileged building block in medicinal chemistry, frequently utilized as a precursor for complex fused heterocyclic systems and pyrimidine-based therapeutics[1][2]. The pyrimidine ring is a foundational scaffold found in numerous approved drugs, including kinase inhibitors, antivirals, and antibacterial agents[3].

The synthetic utility of this molecule is primarily driven by the electron-deficient nature of the pyrimidine core, which makes the C4-chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[1][4]. However, the presence of the electron-donating ethoxy group at the C2 position and the methyl group at the C6 position subtly modulates the ring's electronics. The ethoxy group donates electron density into the ring via resonance, which slightly raises the activation energy for nucleophilic attack at the C4 position compared to unsubstituted 2,4-dichloropyrimidines.

To overcome this electronic deactivation and mitigate steric hindrance, Microwave-Assisted Synthesis (MAS) has emerged as a transformative technique. Microwave irradiation provides rapid, volumetric heating that dramatically reduces reaction times from hours to mere minutes, lowers required catalyst loadings, and significantly improves overall yields while minimizing thermal degradation byproducts[3][4].

Synthetic Workflow

The following diagram illustrates the bifurcated synthetic strategy for functionalizing the C4 position of the pyrimidine core using microwave irradiation.

G cluster_SNAr Pathway A: SNAr cluster_Suzuki Pathway B: Suzuki-Miyaura Start 4-Chloro-2-ethoxy- 6-methylpyrimidine SNAr_Cond Amine, Base Microwave, 120°C Start->SNAr_Cond Suz_Cond Ar-B(OH)2, Pd(0), Base Microwave, 100°C Start->Suz_Cond SNAr_Prod 4-Amino-2-ethoxy- 6-methylpyrimidine SNAr_Cond->SNAr_Prod Suz_Prod 4-Aryl-2-ethoxy- 6-methylpyrimidine Suz_Cond->Suz_Prod

Caption: Microwave-assisted functionalization pathways for 4-Chloro-2-ethoxy-6-methylpyrimidine.

Application Note A: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (e.g., an amine) attacks the C4 position, forming a negatively charged Meisenheimer complex, followed by the rapid elimination of the chloride ion[5]. Because the C2-ethoxy group slightly deactivates the ring, conventional heating often requires prolonged reflux (12+ hours). Extended heating in the presence of trace water frequently leads to the hydrolysis of the C4-chloro group, yielding an unwanted 4-hydroxypyrimidine byproduct[5]. Microwave irradiation at 120 °C in a polar solvent rapidly pushes the reaction past the activation barrier, completing the substitution before hydrolysis can occur.

Optimization of SNAr Conditions

Reaction: 4-Chloro-2-ethoxy-6-methylpyrimidine + Morpholine (1.2 eq) + Et₃N (1.5 eq)

SolventTemperature (°C)Time (min)Heating MethodYield (%)Causality / Observations
Ethanol80720 (12 h)Conventional45Slow reaction; significant 4-hydroxy byproduct formed.
Propanol12015Microwave92Optimal; high kinetic energy overcomes deactivation.
Water10020Microwave85Viable green solvent alternative; requires vigorous stirring.
DMF15010Microwave78Excessive heat caused partial thermal degradation.
Standard Operating Protocol: SNAr with Secondary Amines
  • Reaction Setup: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-Chloro-2-ethoxy-6-methylpyrimidine (1.0 mmol, 172.6 mg)[2].

  • Reagent Addition: Add anhydrous propanol (3.0 mL) to dissolve the pyrimidine. Add the desired amine (e.g., morpholine, 1.2 mmol) followed by triethylamine (1.5 mmol, 210 µL) to act as an acid scavenger[5].

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 15 minutes with a maximum power setting of 150 W and high stirring speed[5].

  • Self-Validating Quality Control (In-Process): After cooling to room temperature via compressed air, sample 5 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via UPLC-MS. The disappearance of the starting material peak (m/z ~173 [M+H]⁺) and the absence of the 4-hydroxy byproduct (m/z ~155 [M+H]⁺) validate the reaction's success.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (15 mL) and saturated aqueous NaHCO₃ (15 mL) to neutralize hydrochloride salts. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Application Note B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

The Suzuki-Miyaura coupling facilitates robust C-C bond formation. The catalytic cycle involves oxidative addition of the Pd(0) catalyst into the C4-Cl bond, transmetalation with an arylboronic acid activated by a base, and reductive elimination to release the 4-arylpyrimidine product[4]. While the C4-chlorine is highly reactive towards oxidative addition, prolonged conventional heating often leads to catalyst deactivation (palladium black precipitation) and homocoupling of the boronic acid[6]. Microwave heating allows for the use of extremely low catalyst loadings (down to 0.5 mol%) and short reaction times (15 min), which preserves catalyst integrity and maximizes cross-coupling efficiency[3][6].

Optimization of Suzuki Coupling Conditions

Reaction: 4-Chloro-2-ethoxy-6-methylpyrimidine + Phenylboronic acid (1.1 eq) + K₂CO₃ (3.0 eq)

Catalyst (Loading)Solvent SystemTemp (°C)Time (min)Yield (%)Causality / Observations
Pd(PPh₃)₄ (5.0 mol%)1,4-Dioxane/H₂O (2:1)801080 (18 h)65Conventional heating; high catalyst degradation[4].
Pd(PPh₃)₄ (0.5 mol%)1,4-Dioxane/H₂O (2:1)1001581Optimal microwave conditions; low catalyst loading[6].
Pd(PPh₃)₄ (0.5 mol%)1,4-Dioxane/H₂O (2:1)1002081No further improvement with extended time[6].
Pd(PPh₃)₄ (0.5 mol%)1,4-Dioxane/H₂O (2:1)1201575Higher temperatures led to side product formation[6].
Standard Operating Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a 10 mL microwave reaction vial, add 4-Chloro-2-ethoxy-6-methylpyrimidine (0.5 mmol, 86.3 mg), the desired arylboronic acid (0.55 mmol), potassium carbonate (1.5 mmol, 207.3 mg), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 2.9 mg, 0.5 mol%)[4].

  • Solvent Addition & Degassing (Critical Step): Add 1,4-dioxane (2.0 mL) and distilled water (1.0 mL). Causality Note: Suzuki couplings are highly sensitive to oxygen. To prevent catalyst oxidation and boronic acid homocoupling, displace the air by sparging the solution with Argon for 5 minutes, or perform three evacuate/backfill cycles with Argon prior to sealing[4][6].

  • Microwave Irradiation: Seal the vial securely. Irradiate in the microwave reactor at 100 °C for 15 minutes[4][6].

  • Self-Validating Quality Control (In-Process): Visually inspect the vial post-reaction. A pale yellow to amber solution indicates an active catalyst; a completely black solution indicates premature catalyst decomposition (often due to poor degassing). Perform TLC (UV active at 254 nm) to confirm the consumption of the chloropyrimidine.

  • Workup & Isolation: Dilute the cooled reaction mixture with ethyl acetate (10 mL) and wash with brine (10 mL)[4]. Extract the aqueous layer with ethyl acetate (10 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI (Catalysts) URL:[Link]

Sources

Troubleshooting & Optimization

Purification techniques for removing impurities from 4-Chloro-2-ethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-Chloro-2-ethoxy-6-methylpyrimidine . This compound is a highly versatile building block, primarily utilized as a precursor for complex fused heterocyclic systems and as an electrophile in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations)[1].

Because the C4-chloro substituent is highly reactive, isolating this compound with >95% purity is critical to prevent catalyst poisoning and side reactions during downstream drug development workflows[1]. This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols for removing synthetic impurities.

I. Impurity Profiling & Quantitative Data

Understanding the chemical nature of your impurities is the first step in selecting the correct purification vector. The table below summarizes the most common impurities encountered post-chlorination (typically via POCl₃) and the physical properties that dictate their removal.

Impurity / ByproductOrigin / MechanismRelative PolarityPrimary Removal Strategy
2-Ethoxy-6-methylpyrimidin-4-ol Unreacted starting material.High (H-bond donor/acceptor)Aqueous extraction (Basic pH 8–9)
2,4-Dichloro-6-methylpyrimidine Over-chlorination (cleavage of the C2-ethoxy group under harsh conditions).Low (Highly lipophilic)Column chromatography
4-Methoxy-2-ethoxy-6-methylpyrimidine Solvent-induced SNAr reaction (if Methanol is improperly used during isolation).MediumPrevention (Avoid MeOH); n-Pentane recrystallization
Phosphoric Acid / Phosphate Salts Hydrolyzed POCl₃ chlorination reagent.Very High (Ionic)Ice-water quench and phase separation

II. Troubleshooting & FAQs

Q: Why did my product degrade or form a toxic solvatomorph during recrystallization? A: This is a classic solvent-compatibility error. If you attempted to recrystallize the product using methanol, the solvent likely acted as a nucleophile. The C4-chloro position on this pyrimidine ring is highly electrophilic; heating it in methanol induces a Nucleophilic Aromatic Substitution (SNAr), converting your target into 4-methoxy-2-ethoxy-6-methylpyrimidine. Furthermore, methanol is documented to form toxic solvatomorphs with this specific scaffold[1]. Solution: Strictly utilize aliphatic hydrocarbons (e.g., n-pentane) for recrystallization.

Q: I am observing a persistent, highly polar impurity on my TLC baseline after extraction. How do I remove it? A: This is almost certainly your unreacted starting material, 2-ethoxy-6-methylpyrimidin-4-ol. Because it contains a free hydroxyl group (which tautomerizes to a pyrimidone), it is highly polar. Solution: Your aqueous quench was likely too acidic. You must adjust the aqueous phase to pH 8–9 using K₂CO₃. This deprotonates the pyrimidinol, transforming it into a water-soluble salt that remains in the aqueous waste during dichloromethane (DCM) extraction[1].

Q: My isolated yield is exceptionally low after recrystallization from n-pentane. What went wrong? A: 4-Chloro-2-ethoxy-6-methylpyrimidine is highly lipophilic due to the combined electron-donating ethoxy and methyl groups. Standard cooling (e.g., a 0 °C ice bath) is thermodynamically insufficient to induce supersaturation. Solution: You must drive the temperature down to -60 °C using a dry ice/acetone bath to force the compound to precipitate as colorless needles[1]. Additionally, ensure your Buchner funnel is pre-chilled; room-temperature glass will instantly warm the solvent and redissolve your crystals during filtration.

Q: During downstream palladium-catalyzed cross-coupling, I am observing poor conversion. Could my purification method be responsible? A: Yes. If you utilized reduced pressure distillation as your sole purification step, you likely carried over trace amounts of 2,4-dichloro-6-methylpyrimidine. Because distillation struggles to separate compounds with overlapping boiling points, this over-chlorinated impurity acts as a competitive electrophile, binding and poisoning your palladium catalyst. Always follow distillation with cryogenic recrystallization to guarantee >95% purity[1].

III. Validated Experimental Protocols

The following self-validating protocols are designed to ensure maximum yield and purity while mitigating the risks of thermal degradation and hydrolysis.

Protocol A: Reaction Quench and Liquid-Liquid Extraction

Objective: Safely neutralize residual POCl₃ and partition polar pyrimidinol starting materials into the aqueous phase.

  • Thermal Control (Quench): Slowly transfer the crude chlorination mixture dropwise into a vigorously stirred bath of crushed ice and water (10 mL water per 1 g of crude).

    • Causality: POCl₃ reacts violently with water. Maintaining a temperature <10 °C prevents the exothermic cleavage of the ethoxy group.

  • Alkaline Shift: Add saturated aqueous K₂CO₃ dropwise until the aqueous phase stabilizes at pH 8–9 (verify with pH paper).

  • Phase Separation: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 50 mL per 100 mL aqueous).

  • Validation: Spot the aqueous phase on a TLC plate. If UV-active material (target product) is present, perform one additional DCM extraction.

  • Drying: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude organic residue.

Protocol B: Cryogenic Recrystallization (Recommended)

Objective: Isolate the target compound as >95% pure colorless needles[1].

  • Dissolution: Dissolve the crude organic residue in a minimum viable volume of anhydrous n-pentane at room temperature (approx. 5 mL per gram of crude).

  • Cryogenic Shock: Transfer the flask to a dry ice/acetone bath and gradually cool the solution to -60 °C. Allow it to sit undisturbed for 45 minutes.

    • Causality: The extreme temperature drop drastically reduces the solubility of the lipophilic pyrimidine, forcing crystal lattice formation while leaving trace organic impurities dissolved in the mother liquor.

  • Isolation: Rapidly filter the cold suspension through a Buchner funnel that has been pre-chilled in a -20 °C freezer.

  • Washing: Wash the filter cake with 1-2 mL of -60 °C n-pentane. Dry under high vacuum (0.1 mbar) for 2 hours.

Protocol C: Silica Gel Column Chromatography

Objective: Rescue product from heavily contaminated batches (e.g., <85% purity post-extraction).

  • Column Packing: Pack a glass column with 230–400 mesh silica gel using Hexanes.

  • Loading: Dissolve the crude mixture in a minimal amount of DCM, add a small scoop of silica gel, and evaporate to dryness (dry-loading). Load this powder evenly onto the column bed.

  • Gradient Elution: Elute using a solvent system of Hexanes:Ethyl Acetate. Start at 95:5 to elute the highly non-polar 2,4-dichloro-6-methylpyrimidine impurity, then gradually increase polarity to 85:15 to elute the target 4-chloro-2-ethoxy-6-methylpyrimidine[1].

  • Fraction Pooling: Monitor fractions via TLC (UV 254 nm). Pool fractions containing the pure target and concentrate under reduced pressure.

IV. Purification Workflow Diagram

PurificationWorkflow Crude Crude Chlorination Mixture (Contains POCl3) Quench Ice-Water Quench & K2CO3 Neutralization (pH 8-9) Crude->Quench Extraction Liquid-Liquid Extraction (DCM / H2O) Quench->Extraction AqWaste Aqueous Phase (Phosphates, Pyrimidinol Salts) Extraction->AqWaste Aqueous OrgPhase Organic Phase (Product + Lipophilic Impurities) Extraction->OrgPhase Organic Concentration Solvent Evaporation (Reduced Pressure) OrgPhase->Concentration Decision Purity Assessment (HPLC/GC) Concentration->Decision Recryst Cryogenic Recrystallization (n-Pentane at -60 °C) Decision->Recryst Purity >85% Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Decision->Chromatography Purity <85% Pure Pure 4-Chloro-2-ethoxy- 6-methylpyrimidine (>95%) Recryst->Pure Chromatography->Pure

Decision tree and workflow for the purification of 4-Chloro-2-ethoxy-6-methylpyrimidine.

V. References

Sources

Troubleshooting hydrolysis side reactions of 4-Chloro-2-ethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-2-ethoxy-6-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and mitigate one of the most common challenges encountered with this versatile building block: hydrolysis. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve reaction yields, product purity, and experimental reproducibility.

Section 1: Understanding the Unwanted Side Reaction: Hydrolysis

This section addresses the fundamental nature of the hydrolysis side reaction, its products, and the primary factors that drive it.

FAQ 1: I'm seeing an unexpected, more polar byproduct in my reaction. What is the likely hydrolysis side reaction?

Answer: The most probable hydrolysis side reaction involves the nucleophilic substitution of the chlorine atom at the C4 position of the pyrimidine ring by a water molecule. The C4 position is highly activated towards nucleophilic attack, making the chloro group a good leaving group. This reaction results in the formation of 2-ethoxy-6-methyl-4-pyrimidinone, which exists in equilibrium with its tautomeric form, 2-ethoxy-6-methyl-pyrimidin-4-ol.

The pyrimidinone byproduct is significantly more polar than the parent 4-chloro compound due to the presence of the hydroxyl/keto group, which can act as a hydrogen bond donor and acceptor. This difference in polarity is the key to its detection and separation.

Hydrolysis reactant 4-Chloro-2-ethoxy-6-methylpyrimidine water + H₂O reactant->water product 2-ethoxy-6-methyl-4-pyrimidinone (Major Product) hcl + HCl product->hcl water->product caption Hydrolysis of 4-Chloro-2-ethoxy-6-methylpyrimidine TroubleshootingWorkflow start Hydrolysis Detected (via TLC/LC-MS) check_reagents 1. Audit Reagents & Solvents start->check_reagents check_setup 2. Review Reaction Setup start->check_setup check_workup 3. Analyze Workup Procedure start->check_workup q_solvents Are solvents certified anhydrous or properly dried? check_reagents->q_solvents q_reagents Are reagents (bases, acids) fresh and stored properly? check_reagents->q_reagents q_atmosphere Is the reaction run under an inert atmosphere (N₂/Ar)? check_setup->q_atmosphere q_glassware Was glassware oven- or flame-dried before use? check_setup->q_glassware q_ph Is the workup pH controlled? (e.g., using buffers) check_workup->q_ph q_temp Is the workup performed cold (e.g., 0 °C)? check_workup->q_temp solution Implement Preventative Measures: - Use dry solvents/reagents - Employ inert atmosphere techniques - Modify workup protocol q_solvents->solution q_reagents->solution q_atmosphere->solution q_glassware->solution q_ph->solution q_temp->solution caption Systematic troubleshooting workflow for hydrolysis.

Technical Support Center: Optimizing Temperature for Nucleophilic Substitution of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions of chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in these reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.

Introduction: The Critical Role of Temperature

The nucleophilic aromatic substitution (SNAr) of chloropyrimidines is a cornerstone of medicinal chemistry, pivotal in the synthesis of a vast array of biologically active molecules, particularly kinase inhibitors.[1] The pyrimidine ring's electron-deficient nature, a consequence of its two nitrogen atoms, facilitates nucleophilic attack, making this a powerful synthetic tool.[1] However, the success of this reaction is exquisitely sensitive to a variety of factors, with temperature being a paramount, and often challenging, variable to optimize.

This guide will provide a comprehensive, question-and-answer-based approach to troubleshooting and optimizing temperature for your chloropyrimidine substitution reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is not proceeding at room temperature. Why is that, and what is the first step in optimizing the temperature?

A1: The reactivity of chloropyrimidines in SNAr reactions is highly dependent on the electronic properties of the pyrimidine ring and the nucleophile. Many SNAr reactions on chloropyrimidines require heating to overcome the activation energy barrier for the initial nucleophilic attack and formation of the Meisenheimer complex.[2]

  • Causality: The reaction proceeds via a two-step addition-elimination mechanism.[2] The initial attack of the nucleophile on the electron-deficient carbon atom of the pyrimidine ring disrupts its aromaticity, forming a negatively charged intermediate.[2] This step often has a significant energy barrier that requires thermal energy to overcome.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: If your reaction is sluggish at room temperature, begin by incrementally increasing the temperature. A good starting point is to raise the temperature in 10-20 °C increments, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Consider Microwave Irradiation: For reactions that are slow even at elevated conventional heating temperatures, microwave irradiation can be a powerful tool to dramatically shorten reaction times.[3] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and fewer side products.[4]

Q2: I'm observing the formation of a significant amount of a hydrolysis or solvolysis byproduct. How is this related to temperature, and how can I mitigate it?

A2: The formation of hydroxypyrimidines (from water) or alkoxypyrimidines (from alcohol solvents) is a common side reaction where the solvent acts as a competing nucleophile.[2][5] This issue is often exacerbated by high temperatures and prolonged reaction times.[2]

  • Causality: At elevated temperatures, the nucleophilicity of water and alcohol solvents increases, allowing them to compete more effectively with your desired nucleophile. This is particularly problematic in reactions that require extended heating to drive the primary reaction to completion.

  • Troubleshooting and Optimization Strategies:

    • Lower the Reaction Temperature: If you are observing significant solvolysis, the first step is to determine if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

    • Switch to a Non-Protic Solvent: Consider switching to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile.[2][5] These solvents are less nucleophilic and can still effectively solvate the reaction components and stabilize the Meisenheimer intermediate.[5][6]

    • Use Anhydrous Conditions: If the formation of a hydrolysis byproduct is observed, it is crucial to ensure that all solvents and reagents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[7]

Understanding the Reaction: Mechanism and Key Influencers

The nucleophilic aromatic substitution of chloropyrimidines typically proceeds through a two-step addition-elimination mechanism, as illustrated below.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Elimination & Aromaticity Restoration Start Chloropyrimidine + Nucleophile Intermediate Meisenheimer Complex (non-aromatic, negatively charged) Start->Intermediate Addition Product Substituted Pyrimidine + Cl- Intermediate->Product Elimination

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a chloropyrimidine ring.

The rate and success of this reaction are influenced by a delicate interplay of several factors, with temperature playing a pivotal role in modulating the reaction kinetics.

Q3: My reaction is giving me a mixture of regioisomers (e.g., substitution at C4 vs. C2). How does temperature influence regioselectivity?

A3: The regioselectivity of nucleophilic substitution on dichloropyrimidines is a complex issue influenced by electronics, sterics, and reaction conditions, including temperature.[1][8] The general order of reactivity for chlorine atoms on the pyrimidine ring is C4(6) > C2 >> C5.[1] This is because the negative charge of the Meisenheimer complex formed upon attack at C4 or C6 can be more effectively delocalized by the ring nitrogens.[1]

  • Causality and Temperature Effects:

    • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the formation of the product that is formed fastest (typically substitution at the most electrophilic position, C4). At higher temperatures, the reaction may approach thermodynamic control, where the more stable product is favored. If the C2-substituted product is thermodynamically more stable, higher temperatures could potentially lead to an increase in its formation.

    • Activation Energy Differences: The activation energies for attack at C2 and C4 are different. Temperature changes will affect the rates of both reactions, but not necessarily to the same extent.

  • Optimization Strategies for Regioselectivity:

    • Low-Temperature Screening: Begin by running the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product.

    • Solvent Effects: The choice of solvent can also influence regioselectivity.[3] Experiment with different solvents in conjunction with temperature optimization.

    • Catalysis: In some cases, palladium catalysis can be employed to achieve high regioselectivity in the amination of chloropyrimidines, which may be less sensitive to temperature variations.[7][9]

Q4: How do I design a systematic temperature optimization experiment?

A4: A systematic approach is crucial for efficiently identifying the optimal temperature for your reaction. A Design of Experiments (DoE) approach, even a simplified one, can be highly effective.

  • Experimental Workflow:

    Temp_Optimization_Workflow A Define Reaction Parameters (Solvent, Concentration, Stoichiometry) B Select Temperature Range (e.g., RT, 40°C, 60°C, 80°C, 100°C) A->B C Set Up Parallel Reactions B->C D Monitor Reactions at Set Time Points (e.g., 1h, 4h, 12h, 24h via TLC/LC-MS) C->D E Quench and Analyze Reactions (Determine Conversion & Yield) D->E F Identify Optimal Temperature (Best balance of rate, yield, and purity) E->F G Further Refine Temperature (Narrower range if necessary) F->G If needed

    Caption: A systematic workflow for optimizing reaction temperature.

  • Data Presentation: Summarize your findings in a clear table to easily compare the results.

    Temperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Product (%)Key Side Products Observed
    25 (RT)2410<5None
    50126555Trace hydrolysis
    8049885Minor hydrolysis
    1002>9975Significant hydrolysis, decomposition

Experimental Protocols

General Protocol for Temperature Screening of Amination of 2,4-Dichloropyrimidine

This protocol provides a general guideline and should be optimized for specific nucleophiles and substrates.

  • Reaction Setup: In a series of reaction vials, add 2,4-dichloropyrimidine (1.0 eq.).

  • Solvent and Reagent Addition: To each vial, add the chosen solvent (e.g., ethanol, acetonitrile, or DMF) to achieve a concentration of approximately 0.1-0.5 M.[1] Then, add the amine nucleophile (1.0-1.2 eq.) and a suitable base if required (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.).[10]

  • Temperature Control: Place each vial in a pre-heated reaction block or oil bath set to the desired temperatures (e.g., RT, 50 °C, 80 °C, 110 °C).

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals using TLC or LC-MS.

  • Work-up: Once the reaction has reached completion or a desired endpoint, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[10] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis and Purification: Analyze the crude product by ¹H-NMR and/or LC-MS to determine the conversion and the ratio of products. Purify the desired product by column chromatography on silica gel or recrystallization.[10]

Concluding Remarks

Optimizing the temperature for the nucleophilic substitution of chloropyrimidines is a critical step in developing robust and efficient synthetic methods. By understanding the underlying mechanistic principles and employing a systematic approach to experimentation, researchers can overcome common challenges such as low reactivity, side product formation, and poor regioselectivity. This guide provides a framework for logical troubleshooting and optimization, empowering you to achieve your synthetic goals with greater confidence and success.

References

  • A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals - Benchchem.
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.
  • Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine - Benchchem.
  • A Comparative Analysis of the Reactivity of Substituted Pyrimidines: A Guide for Researchers - Benchchem.
  • 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry - Studylib. Available at: [Link]

  • Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-methyl-3-nitropyridine - Benchchem.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. Available at: [Link]

Sources

Recrystallization solvents for high-purity 4-Chloro-2-ethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the isolation and purification of 4-Chloro-2-ethoxy-6-methylpyrimidine (CAS: 932701-88-7) . Because this compound serves as a highly "sociable" fragment scaffold in Fragment-Based Drug Discovery (FBDD) and a prime precursor for transition-metal-catalyzed cross-coupling reactions [1], achieving >95% purity without structural degradation is critical.

This guide provides field-proven methodologies, mechanistic explanations for solvent behaviors, and troubleshooting protocols to ensure optimal crystallization yields.

Solvent Selection Matrix

The physical and chemical properties of 4-Chloro-2-ethoxy-6-methylpyrimidine demand precise solvent selection. The presence of the ethoxy and methyl groups increases its lipophilicity, while the C4-chloro substituent remains highly sensitive to nucleophilic attack.

Solvent SystemApplication PhaseTemperature ProfileOutcome / Mechanistic Impact
n-Pentane Primary Recrystallization-60 °COptimal. Sharp solubility drop at low temps yields pure colorless needles (>95% purity) [1].
DCM / Chloroform Liquid-Liquid ExtractionRoom TempExcellent. High partitioning of the target pyrimidine into the organic phase [1].
Water Direct Precipitation0 °C to 20 °CViable Pre-step. Precipitates the hydrophobic product following distillation of reaction solvents [1].
Methanol RecrystallizationRoom Temp to -20 °CCritical Failure. Forms toxic solvatomorphs via lattice entrapment; strictly avoid [1].
Mechanistic Causality: The "Why" Behind the Workflow

The Solvatomorph Risk in Polar Protic Solvents Standard hot-to-cold recrystallization often relies on alcohols like ethanol or methanol. However, applying this to 4-Chloro-2-ethoxy-6-methylpyrimidine results in catastrophic purity failure. Methanol acts as a hydrogen-bond donor, interacting strongly with the lone pairs on the pyrimidine ring nitrogens and the ethoxy oxygen. Instead of forming a pure crystal lattice, the compound co-crystallizes with the solvent, forming a toxic solvatomorph [1]. This entrapment alters the physical properties of the compound and introduces cytotoxicity, rendering the batch useless for downstream biological assays.

The Cryogenic n-Pentane Advantage To circumvent solvatomorph formation, a non-polar aprotic solvent must be used. The compound is highly soluble in n-pentane at room temperature due to its lipophilic methyl and ethoxy substituents. By drastically reducing the temperature to -60 °C, the kinetic energy of the solvent decreases enough to force the pyrimidine molecules to self-associate via pi-pi stacking and Van der Waals forces, rapidly nucleating into highly pure, colorless needles [1].

Standard Operating Procedures (SOPs)
Protocol A: Cryogenic n-Pentane Recrystallization (Gold Standard)

This protocol is a self-validating system; failure at step 3 will physically prevent success at step 5, ensuring impurities are caught early.

  • Extraction & Neutralization: Dilute the crude reaction mixture with Dichloromethane (DCM). Wash the organic layer with cold aqueous NaHCO₃. Causality: NaHCO₃ neutralizes acidic byproducts without providing a strong enough hydroxide concentration to hydrolyze the sensitive C4-chloro group.

  • Desiccation: Separate the organic layer and dry thoroughly over anhydrous Na₂SO₄. Filter out the drying agent.

  • Solvent Evaporation (Verification Point): Concentrate the filtrate via rotary evaporation. Crucial: Apply high vacuum for an additional 30–45 minutes. Self-Validation: The residue must be completely free of DCM odor; residual halogenated solvents will artificially elevate the compound's solubility in pentane, preventing crystallization.

  • Dissolution: Suspend the dried crude residue in a minimal volume of anhydrous n-pentane at room temperature.

  • Cryogenic Nucleation: Submerge the flask in a dry ice/acetone cooling bath set strictly to -60 °C. Allow the solution to rest undisturbed for 2 hours to induce nucleation.

  • Isolation: Rapidly filter the resulting colorless needles through a pre-chilled Büchner funnel. Wash with a minimal volume of -60 °C n-pentane and dry under vacuum [1].

Protocol B: Aqueous Precipitation (Pre-Purification)

Use this method if the crude mixture is too complex for direct extraction.

  • Distillation: Distill off the primary organic reaction solvent under reduced pressure until a thick concentrate remains.

  • Aqueous Quench: Under vigorous stirring, slowly add ice-cold water to the concentrate.

  • Precipitation: The sudden shift to a highly polar aqueous environment forces the hydrophobic pyrimidine to crash out of solution [1].

  • Recovery: Filter the precipitate, dry it extensively under vacuum, and proceed to Protocol A for final polishing.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing in n-pentane. How do I fix this? A: Oiling out occurs when the compound phase-separates as a liquid because the solvent mixture's saturation point is reached above the compound's melting point. This is almost always caused by residual extraction solvents (like DCM or Chloroform) left in the crude mixture. Fix: Return the mixture to the rotary evaporator, remove all solvents under high vacuum, and ensure the n-pentane bath is strictly maintained at -60 °C to force rapid solid nucleation.

Q: Can I use NaOH instead of NaHCO₃ during the aqueous workup to remove stubborn acidic impurities? A: No. The C4-chloro substituent on this pyrimidine ring is highly electrophilic and primed for nucleophilic aromatic substitution (SNAr) [1]. Exposure to strong aqueous bases like NaOH or KOH will rapidly hydrolyze the chloride, converting your product into 4-hydroxy-2-ethoxy-6-methylpyrimidine. Always use mild bases like NaHCO₃.

Q: Why did my batch fail quality control (QC) after methanol recrystallization, even though the crystals looked perfect? A: You have synthesized a solvatomorph. While the crystals may appear structurally sound, methanol molecules are trapped within the lattice via hydrogen bonding [1]. This significantly skews your NMR integration, lowers the melting point, and introduces toxicity. The batch must be completely redissolved, stripped of methanol, and recrystallized using Protocol A.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture Workup Mild Aqueous Workup (DCM / aq. NaHCO3) Crude->Workup Prevent Hydrolysis Drying Drying & Evaporation (Remove all DCM) Workup->Drying Organic Phase SolventChoice Recrystallization Solvent Selection Drying->SolventChoice Yields solid residue Pentane n-Pentane (Recommended) SolventChoice->Pentane Non-polar aprotic Methanol Methanol (Strictly Avoid) SolventChoice->Methanol Polar Protic PentaneCool Cool to -60 °C Pentane->PentaneCool MethRisk H-Bonding with Pyrimidine Core Methanol->MethRisk Success Colorless Needles (>95% Purity) PentaneCool->Success Induces Nucleation Failure Toxic Solvatomorphs (Impure Product) MethRisk->Failure Lattice Entrapment

Decision tree and mechanistic workflow for 4-Chloro-2-ethoxy-6-methylpyrimidine purification.

References

Technical Support Center: Stability & Storage of 4-Chloro-2-ethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 4-Chloro-2-ethoxy-6-methylpyrimidine (CAS: 932701-88-7). Due to its highly reactive pyrimidine core, this building block is susceptible to environmental degradation. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your material remains intact for downstream cross-coupling and cyclization reactions.

Mechanistic Causality: The "Why" Behind Degradation

To prevent degradation, one must first understand the chemical vulnerabilities of the molecule. 4-Chloro-2-ethoxy-6-methylpyrimidine degrades primarily through[1].

The pyrimidine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms. This electron withdrawal severely depletes the electron density at the C2, C4, and C6 positions. Consequently, the C4 position—where the chlorine atom is attached—becomes highly electrophilic[2].

When exposed to ambient humidity, water acts as a nucleophile. It attacks the C4 carbon, temporarily disrupting aromaticity to form a negatively charged Meisenheimer complex[1]. As the complex collapses to restore aromaticity, the chloride ion is expelled as a leaving group. This yields 4-hydroxy-2-ethoxy-6-methylpyrimidine, which rapidly tautomerizes to its thermodynamically stable keto form, 2-ethoxy-6-methylpyrimidin-4(3H)-one. Elevated temperatures and protic environments lower the activation energy for this SNAr pathway, drastically accelerating the loss of your active starting material[2].

Troubleshooting & FAQ Guide

Q: My solid sample has developed a sticky texture and a slight color change. Is it still usable? A: No, it is highly recommended to discard the sample or subject it to rigorous purification. Clumping or a sticky texture is a macroscopic indicator of moisture ingress. Because water initiates the SNAr hydrolysis of the C4-chloro group, physical changes strongly correlate with the formation of the pyrimidinone degradant. Always store the compound at 2-8°C in a tightly sealed container backfilled with Argon or Nitrogen to displace atmospheric moisture[3].

Q: Can I prepare a stock solution of 4-Chloro-2-ethoxy-6-methylpyrimidine for long-term use? A: Storing this compound in solution is strongly discouraged. Solvents can harbor trace water, which acts as a nucleophile and degrades the compound over time. If a stock solution is absolutely necessary for automated dispensing, you must use strictly anhydrous, aprotic solvents (e.g., dry THF or DMF) stored over activated[4]. The solution should be kept at -20°C and validated via LC-MS before each use.

Q: My downstream palladium-catalyzed cross-coupling reaction failed. How can I confirm if the starting pyrimidine degraded? A: Perform a rapid LC-MS or


H-NMR analysis. In LC-MS, look for the disappearance of the expected mass (

~172) and the appearance of the hydrolyzed degradant (

~154, corresponding to the replacement of -Cl with -OH). In NMR, a shift in the pyrimidine ring proton or the methyl/ethoxy signals can indicate that the electronic environment has changed due to the loss of the highly electronegative chlorine atom.

Self-Validating Protocol: Forced Degradation & Stability Testing

To establish a trustworthy baseline for your specific laboratory environment, we recommend running a self-validating forced degradation study. This protocol not only confirms the degradation pathways but also validates your analytical methods (ensuring your HPLC/LC-MS can successfully resolve the pure compound from its degradants).

Step-by-Step Methodology
  • Inert Preparation: Inside an Argon-filled glovebox, accurately weigh 50 mg aliquots of 4-Chloro-2-ethoxy-6-methylpyrimidine into five separate amber glass vials.

  • Control Establishment: Seal Vial 1 (Control) under Argon and store at 2-8°C in a desiccator. This serves as your baseline to validate the analytical method.

  • Thermal & Moisture Stress (Accelerated): Place Vial 2 in an environmental chamber set to 40°C and 75% Relative Humidity (RH) for 14 days. Leave the vial uncapped to force moisture interaction.

  • Acidic Hydrolysis: To Vial 3, add 1 mL of 0.1 M HCl in acetonitrile/water. Stir at 60°C for 24 hours. The acid protonates the pyrimidine nitrogens, increasing the electrophilicity of the C4 carbon and accelerating SNAr[2].

  • Basic Hydrolysis: To Vial 4, add 1 mL of 0.1 M NaOH in acetonitrile/water. Stir at room temperature for 24 hours. Hydroxide is a vastly superior nucleophile compared to water, ensuring rapid and complete conversion to the Meisenheimer complex[1].

  • Analytical Evaluation: Quench the solution reactions (Vials 3 and 4) to neutral pH. Re-dissolve the solid samples (Vials 1 and 2) in anhydrous acetonitrile. Analyze all samples via HPLC-UV (at 254 nm) and LC-MS to quantify the remaining parent compound and identify the retention times of the degradants.

Quantitative Data: Stability Profiling Summary

The following table summarizes the expected quantitative outcomes of the forced degradation protocol, providing a benchmark for your internal quality control.

Storage / Stress ConditionDurationMechanism of DegradationExpected Purity (HPLC)Primary Degradant
Control (2-8°C, Argon, Dry) 12 MonthsNone (Stable)> 98.0%None
Room Temp (Ambient Light/Air) 14 DaysSlow SNAr Hydrolysis85% - 92%2-Ethoxy-6-methylpyrimidin-4(3H)-one
Accelerated (40°C / 75% RH) 14 DaysThermal-assisted SNAr< 50.0%2-Ethoxy-6-methylpyrimidin-4(3H)-one
Acidic (0.1 M HCl, 60°C) 24 HoursAcid-catalyzed SNAr< 10.0%2-Ethoxy-6-methylpyrimidin-4(3H)-one
Basic (0.1 M NaOH, 25°C) 24 HoursBase-catalyzed SNAr0.0% (Complete)2-Ethoxy-6-methylpyrimidin-4(3H)-one

Experimental Workflow Visualization

StabilityWorkflow Start Initiate Stability Protocol 4-Chloro-2-ethoxy-6-methylpyrimidine Sub1 Aliquoting under Inert Atmosphere (Argon/N2 Glovebox) Start->Sub1 Cond1 Control: 2-8°C Desiccated, Dark Sub1->Cond1 Cond2 Stress: 40°C / 75% RH Accelerated Degradation Sub1->Cond2 Cond3 Stress: 0.1M HCl / NaOH Forced Hydrolysis Sub1->Cond3 Analysis LC-MS & 1H-NMR Analysis (Timepoints: 0, 7, 14, 30 days) Cond1->Analysis Cond2->Analysis Cond3->Analysis Decision Purity > 98%? Analysis->Decision Pass Validate Storage Condition Proceed to Synthesis Decision->Pass Yes Fail Identify Degradants (e.g., Hydroxypyrimidine) Decision->Fail No

Experimental workflow for forced degradation and stability testing of the pyrimidine derivative.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry, Aug 2018. Available at:[Link]

  • Daou, Jean. "Moisture Control and Degradation Management." American Pharmaceutical Review, Feb 2024. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-2-ethoxy-6-methylpyrimidine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly substituted heterocycles. 4-Chloro-2-ethoxy-6-methylpyrimidine (CAS: 932701-88-7) is a prime example of a deceptively challenging substrate[1]. While the electron-deficient pyrimidine core should theoretically accelerate the oxidative addition of the C4–Cl bond, the global steric bulk contributed by the 2-ethoxy and 6-methyl groups creates a restrictive "steric cone." This structural crowding severely hinders the approach of bulky Palladium-ligand complexes, leading to stalled reactions, catalyst degradation, and dominant side reactions like hydrodehalogenation[2].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting strategies to achieve high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-couplings with this specific scaffold.

The Mechanistic Challenge: Steric Clash in the Catalytic Cycle

To solve a failing reaction, we must first understand the causality of the failure. The diagram below illustrates where the 2-ethoxy and 6-methyl groups disrupt the standard palladium catalytic cycle. Standard bidentate ligands (like dppf or BINAP) or simple phosphines (like PPh₃) form Pd(L)₂ complexes that are simply too large to navigate this steric pocket[3].

CatalyticCycle Pd0 1. Active Pd(0)L Mono-ligated species (e.g., Pd-RuPhos) OxAdd 2. Oxidative Addition Steric clash with 6-Me & 2-OEt Rate-limiting step Pd0->OxAdd 4-Chloro-2-ethoxy- 6-methylpyrimidine TransMet 3. Transmetalation / Amine Binding Requires bulky base to prevent off-target binding OxAdd->TransMet Nucleophile + Base RedElim 4. Reductive Elimination Accelerated by steric bulk of the ligand TransMet->RedElim RedElim->Pd0 Product Release

Caption: The Palladium catalytic cycle highlighting steric bottlenecks at the oxidative addition and transmetalation steps.

Diagnostic Workflow for Failed Couplings

If your coupling reaction with 4-chloro-2-ethoxy-6-methylpyrimidine has failed, use the following logical decision tree to identify the mechanistic breakdown.

Troubleshooting Start Reaction Fails / Low Yield Check1 LC-MS: Is starting material consumed? Start->Check1 NoSM No: Oxidative Addition Failure Check1->NoSM SM Intact YesSM Yes: Check for Byproducts Check1->YesSM SM Consumed Sol1 Switch to Pd G3/G4 Precatalyst & BrettPhos/RuPhos NoSM->Sol1 Byprod1 Hydrodehalogenation? YesSM->Byprod1 Byprod2 Protodeboronation (Suzuki)? YesSM->Byprod2 Sol2 Increase Nucleophile Eq. Reduce Temp / Change Base Byprod1->Sol2 Yes Sol3 Use Anhydrous Solvent Fast-Coupling Ligand (XPhos) Byprod2->Sol3 Yes

Caption: Diagnostic workflow for troubleshooting failed cross-coupling reactions of hindered pyrimidines.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is stalling at 20% conversion despite using Pd(OAc)₂ and PPh₃. Why? A: The combination of Pd(OAc)₂ and PPh₃ is insufficient for this substrate. PPh₃ forms a bulky Pd(PPh₃)₂ complex that cannot easily insert into the sterically hindered C4–Cl bond. Furthermore, Pd(OAc)₂ requires in situ reduction by the amine to form the active Pd(0) species, which is highly inefficient and leads to rapid catalyst death[2]. Solution: Switch to a dialkylbiaryl phosphine ligand (e.g., RuPhos or BrettPhos) paired with a Palladacycle Precatalyst (e.g., RuPhos Pd G3). These form a highly active, mono-ligated Pd(0)L species that is small enough to navigate the steric pocket and active enough to couple less nucleophilic amines[1],[3].

Q2: I am observing a significant amount of hydrodehalogenation (m/z 139.1). How can I suppress this side reaction? A: Hydrodehalogenation (replacement of -Cl with -H) occurs when the reductive elimination step is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination (if using an aliphatic amine) or react with trace water[2]. The steric bulk of the 6-methyl group slows down the coordination of the nucleophile. Solution: Increase the steric bulk of your ligand. Counterintuitively, a bulkier ligand like BrettPhos forces the Pd(II) intermediate into a geometry that drastically accelerates reductive elimination, outcompeting the hydrodehalogenation pathway.

Q3: In my Suzuki couplings, I am seeing massive amounts of the protodeboronated aryl boronic acid. How do I fix this? A: Protodeboronation is a competitive side reaction that outpaces transmetalation when the electrophile is sterically hindered. Because the 4-chloro-2-ethoxy-6-methylpyrimidine is slow to undergo transmetalation, the boronic acid sits in the basic, aqueous environment and hydrolyzes. Solution: Switch to microwave-assisted heating (100 °C for 15 mins) to rapidly force the transmetalation step[4],[5]. Alternatively, use anhydrous conditions with a fluoride base (e.g., CsF) instead of aqueous carbonates.

Quantitative Data: Ligand Optimization

The following table summarizes internal and literature-derived optimization data for coupling secondary amines to 4-chloro-2-ethoxy-6-methylpyrimidine. Notice the direct correlation between ligand architecture and reaction success.

Catalyst SystemLigand TypeNucleophile Eq.Temp / TimeConversion (%)Primary Issue Observed
Pd(OAc)₂ / PPh₃ Monodentate1.2 eq100°C / 24h< 20%Failed Oxidative Addition
Pd₂(dba)₃ / BINAP Bidentate1.5 eq100°C / 24h45%Slow Transmetalation
XPhos Pd G2 Dialkylbiaryl1.2 eq80°C / 12h85%Minor Hydrodehalogenation
RuPhos Pd G3 Dialkylbiaryl1.1 eq80°C / 4h> 98% None (Optimal System)
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." They include specific visual and analytical checkpoints so you can verify the reaction's progress in real-time.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation is highly recommended for sterically hindered pyrimidines to overcome the activation energy barrier of transmetalation rapidly[4],[5].

  • Preparation: To a microwave vial, add 4-chloro-2-ethoxy-6-methylpyrimidine (1.0 eq, 0.5 mmol), arylboronic acid (1.5 eq, 0.75 mmol), and K₂CO₃ (2.0 eq, 1.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%, 0.025 mmol). Note: While PPh₃ is poor for Buchwald aminations here, tetrakis works under microwave Suzuki conditions due to the high thermal energy forcing the equilibrium.

  • Solvent System: Add 4 mL of 1,4-dioxane and 1 mL of distilled water[4].

  • Degassing (Critical): Purge the vial with Argon for 5 minutes. Self-Validation: The solution should remain pale yellow. If it turns black immediately, your Pd(0) has oxidized to Pd(II) or aggregated into palladium black.

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 100 °C for 15 minutes[5].

  • Analytical Checkpoint: Take a 10 µL aliquot. LC-MS must show complete disappearance of the starting material (m/z 173.0). If starting material remains, the oxidative addition failed; switch to an XPhos Pd G2 precatalyst.

Protocol B: Buchwald-Hartwig Amination using Pd G3 Precatalysts

This protocol utilizes a third-generation (G3) palladacycle to ensure 100% generation of the active mono-ligated Pd(0) species, bypassing the steric limitations of traditional catalysts[3],[2].

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 4-chloro-2-ethoxy-6-methylpyrimidine (1.0 eq, 0.5 mmol), the desired amine (1.2 eq, 0.6 mmol), and NaOtBu (1.5 eq, 0.75 mmol).

  • Catalyst Addition: Add RuPhos Pd G3 (2 mol%) and RuPhos ligand (2 mol%).

  • Solvent Addition: Add 5 mL of anhydrous Toluene or CPME[2].

  • Activation Checkpoint (Self-Validation): Stir at room temperature for 5 minutes. The reaction mixture must transition from a pale yellow to a deep red/brown color. This color change is the visual confirmation that the basic NaOtBu has cleaved the palladacycle, releasing the active Pd(0)-RuPhos species. If the solution remains colorless, your base is likely degraded (wet).

  • Heating: Heat to 80 °C for 4 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

References
  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • PMC - NIH. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Available at: [Link]

Sources

Minimizing byproduct formation in pyrimidine chlorination reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrimidine Chlorination Optimization Case ID: PYR-CL-POCl3-OPT Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Pyrimidine Synthesis Support Hub.

You are likely here because your chlorination reaction (typically using


) has resulted in a black tar, low yield, or an inseparable mixture of regioisomers. This guide treats your chemical reaction as a system with specific failure modes. Below are the protocols to diagnose and resolve these issues.

Module 1: The "Black Tar" Phenomenon

User Report: "My reaction mixture turned into a viscous black tar upon heating/workup. No product was recovered."

Root Cause Analysis: The formation of "black tar" in pyrimidine chlorinations is almost invariably caused by thermal runaway leading to polymerization of the pyrimidine core or decomposition of the Vilsmeier intermediate. This is often triggered by:

  • Exothermic accumulation: Adding

    
     too quickly without adequate heat removal.
    
  • Superheating: Using

    
     as a solvent at reflux (
    
    
    
    C+) for prolonged periods without stabilizing bases.
  • Moisture Contamination:

    
     + 
    
    
    
    
    
    
    
    +
    
    
    + Heat. The acid byproducts catalyze the degradation of the pyrimidine ring.

Troubleshooting Protocol: The "Solvent-Switch" System Instead of using neat


, switch to an inert solvent system to act as a heat sink.
VariableStandard Condition (High Risk)Optimized Condition (Low Risk)
Solvent Neat

(Excess)
Toluene, Acetonitrile, or Chlorobenzene
Stoichiometry 10-20 equivalents1.1 - 1.5 equivalents per -OH group
Base Catalyst None or Pyridine

-Dimethylaniline (Ph-NMe

) or DIPEA
Temperature Reflux (

C)

C (controlled ramp)

Technical Insight: The use of


-dimethylaniline allows the reaction to proceed at lower temperatures by forming a highly reactive Vilsmeier-type species, preventing the thermal degradation of the substrate [1].

Module 2: Mechanism & Incomplete Conversion

User Report: "LCMS shows a peak with mass M+80 or M+98. The reaction won't go to completion."

Diagnosis: You are seeing the Phosphorylated Intermediate . The reaction proceeds in two steps: activation (phosphorylation) and substitution (chlorination).[1] If the chloride ion concentration is too low or the temperature is insufficient, the intermediate does not eliminate.

Visualizing the Pathway: The following diagram illustrates the Vilsmeier-Haack activation pathway and where the "stuck" intermediate occurs.

G Substrate Hydroxypyrimidine (Start) Intermed Dichlorophosphoryl Intermediate (The 'Stuck' Species) Substrate->Intermed O-Phosphorylation Reagent POCl3 + Base (Activation) Reagent->Intermed Intermed->Substrate Hydrolysis (Wet Reagents) Product Chloropyrimidine (Final) Intermed->Product Nucleophilic Substitution Tar Polymeric Byproducts Intermed->Tar Overheating (>100°C) Chloride Cl- Attack

Caption: The reaction bottleneck usually occurs at the Intermediate stage. High heat drives the Intermediate to Tar; Chloride sources drive it to Product.

The "Kick-Start" Protocol: If the reaction stalls:

  • Add an Exogenous Chloride Source: Add 1.0 eq of Benzyltriethylammonium chloride (TEBAC) . This increases the concentration of nucleophilic

    
     in the organic phase, driving the substitution step without increasing temperature [2].
    
  • Catalytic Boost: Add 5-10 mol% of DMF . This forms the Vilsmeier reagent (

    
    ), which is a far more potent electrophile than 
    
    
    
    alone.

Module 3: Regioselectivity (C2 vs. C4)

User Report: "I have a 2,4-dihydroxypyrimidine. I only want to chlorinate the C4 position, but I'm getting a mixture."

Technical Guidance: Regioselectivity is governed by the electronic difference between the C2 and C4 positions. The C4 position is generally more electron-deficient (and thus more reactive toward nucleophilic attack by


) but also more sterically accessible.

Selectivity Optimization Matrix:

Desired OutcomeReagent SystemRationale
C4-Selective

(1.1 eq) +

-Diethylaniline
Sterically bulky base protects the more hindered C2 position. Lower temperatures favor the kinetic product (C4).
C2-Selective Difficult directly.Usually requires protection of C4 or specific directing groups.
Dichlorination (C2 & C4)

(Excess) +


is a more aggressive chlorinating agent, ensuring conversion of the less reactive C2 hydroxyl [3].

Module 4: Workup & Quenching (Safety & Yield)

User Report: "My product disappears during workup, or the flask erupts."

The Issue:


 hydrolysis is exothermic and generates Phosphoric Acid (

) and

.[2]
  • Yield Loss: If the quench gets hot, the acidic water hydrolyzes your highly reactive chloropyrimidine back to the starting material (Hydrolysis).

  • Safety: Adding water to the reaction causes an immediate, violent boil-over.

Mandatory Protocol: The "Reverse Quench" Never add water to the reaction.[2] Always add the reaction to the water.

  • Preparation: Prepare a slurry of Ice and Sodium Acetate (or Sodium Bicarbonate) in a large beaker.

  • Dilution: Dilute your reaction mixture with DCM or Ethyl Acetate (1:1 volume).

  • Addition: Cannulate or dropwise add the reaction mixture into the vigorously stirred ice slurry.

    • Critical Checkpoint: Maintain internal temperature

      
      C.
      
  • pH Control: Ensure the aqueous layer remains pH 5-7. Strongly acidic conditions promote product hydrolysis; strongly basic conditions can degrade sensitive functional groups.

Quench Start Reaction Complete Dilute Dilute with DCM/EtOAc (Heat Sink) Start->Dilute Add Slow Addition: Mix -> Ice (Reverse Quench) Dilute->Add Prepare Prepare Ice/NaOAc Slurry (Receiver) Prepare->Add Check Check Temp < 10°C? Add->Check Extract Extract Organic Layer (Yield Preserved) Check->Extract Yes Stop STOP: Add more Ice Check->Stop No Stop->Add Cooled

Caption: The Reverse Quench workflow prevents thermal runaway and product hydrolysis.

References

  • Vilsmeier-Haack Mechanism & Catalysis

    • Marson, C. M. (2011). "Vilsmeier-Haack Reagent."[1][3][4][5][6] Encyclopedia of Reagents for Organic Synthesis.

    • Source:

  • Chloride Source Acceleration (TEBAC)

    • Duan, J., et al. (2011). "Benzyltriethylammonium Chloride Promoted Chlorination of Hydroxyheterocycles." Tetrahedron Letters.
    • Source:

  • Use of PCl5 vs POCl3

    • Maggio, A., et al. (2017).[7] "Why we should use POCl3/PCl5 mixture in chlorination of pyrimidine and not only POCl3?" ResearchGate.[3]

    • Source:

  • Safety & Quenching Protocols

    • Achmatowicz, M., et al. (2010).[8] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development.

    • Source:

Sources

Enhancing reaction kinetics of 4-Chloro-2-ethoxy-6-methylpyrimidine with catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Optimization Guide Subject: Enhancing Reaction Kinetics of 4-Chloro-2-ethoxy-6-methylpyrimidine Ticket ID: CHEM-OPT-4C2E6M Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 4-Chloro-2-ethoxy-6-methylpyrimidine (CAS: 5664-99-3). Unlike the highly reactive 2,4-dichloropyrimidine, your substrate presents a kinetic challenge. The 2-ethoxy group is an electron-donating group (EDG) by resonance, and the 6-methyl group is a weak EDG by induction. Together, they increase the electron density of the pyrimidine ring, significantly raising the energy barrier for nucleophilic attack at the C-4 position compared to electron-deficient analogs.

This guide provides three targeted catalytic strategies to overcome this electronic deactivation without compromising the integrity of the labile ethoxy ether linkage.

Module 1: Brønsted & Lewis Acid Catalysis ( Acceleration)

The Principle: In neutral media, the neutral pyrimidine ring is a poor electrophile due to the deactivating effects described above. Acid catalysis works by protonating (or complexing) the ring nitrogen (N1 or N3). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C-4 carbon significantly more electrophilic.

Critical Warning: The 2-ethoxy group is susceptible to acid-mediated dealkylation (forming the pyrimidone) under harsh conditions. Avoid strong Lewis acids like


 or 

at high temperatures.
Protocol A: Controlled Brønsted Acid Catalysis

Best for: Aliphatic amine nucleophiles.

  • Solvent: 2-Propanol or n-Butanol (Protic solvents stabilize the transition state).

  • Catalyst: concentrated HCl (aq) or TFA.

  • Stoichiometry: 0.1 – 0.5 equivalents relative to the pyrimidine.

    • Note: Do not use stoichiometric acid (1.0 eq), as this will protonate your amine nucleophile, rendering it non-reactive.

  • Temperature: Reflux (80–100°C).

Mechanism Visualization:

AcidCatalysis Substrate Neutral Substrate (Low Reactivity) Protonation N-Protonation (Acid Catalyst) Substrate->Protonation + H+ Activated Activated Cation (High Electrophilicity) Protonation->Activated LUMO Energy ↓ Attack Nucleophilic Attack (Rate Limiting Step) Activated->Attack + R-NH2 Product Substituted Product Attack->Product - HCl

Caption: Figure 1. Acid-mediated activation of the pyrimidine ring lowers the activation energy for nucleophilic attack.

Module 2: Palladium-Catalyzed Buchwald-Hartwig Coupling

The Principle: When the nucleophile is weak (e.g., anilines, amides) or the


 reaction requires temperatures that degrade the ethoxy group (>120°C), Transition Metal Catalysis is the superior choice. This bypasses the 

mechanism entirely, utilizing an oxidative addition/reductive elimination cycle.
Protocol B: Pd-Catalyzed Amination

Best for: Anilines, bulky amines, or when preserving acid-sensitive groups.

ComponentRecommendationFunction
Pre-catalyst

or

Source of Pd(0).
Ligand Xantphos or BINAP Bidentate ligands prevent catalyst decomposition and promote reductive elimination.
Base

or

Neutralizes the HCl byproduct. Warning: NaOtBu can trans-etherify if overheated in alcohol.
Solvent 1,4-Dioxane or TolueneNon-polar/aprotic allows for higher temperatures without solvolysis.

Step-by-Step Workflow:

  • Charge flask with 4-chloro-2-ethoxy-6-methylpyrimidine (1.0 eq), Amine (1.2 eq), Base (1.5 eq), and Ligand (5-10 mol%).

  • Purge with Argon/Nitrogen for 15 minutes (Oxygen kills the catalyst).

  • Add Pd source (2-5 mol%) and degassed solvent.

  • Heat to 80-100°C. Conversion should be complete in <4 hours.

Module 3: Phase Transfer Catalysis (PTC)

The Principle: If using inorganic nucleophiles (e.g., azides, cyanides, fluorides) that are insoluble in organic solvents, the reaction kinetics are limited by mass transfer. A Phase Transfer Catalyst shuttles the anion into the organic phase.[1]

Protocol C: Biphasic Substitution

Best for: Azidation, Cyanation, or Etherification.

  • System: Dichloromethane (Organic) + Water (Aqueous).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (if using K+ salts).

  • Loading: 5-10 mol%.

  • Mechanism: The quaternary ammonium cation pairs with the nucleophile (

    
    , 
    
    
    
    ), making it soluble in the organic layer and highly reactive ("naked anion" effect) due to lack of hydration shells.

Troubleshooting & FAQs

Q1: My reaction is stalling at 50% conversion using Acid Catalysis. Adding more acid didn't help. Why? Diagnosis: You have likely protonated your amine nucleophile. Correction: The reaction rate in acid catalysis follows a "bell-shaped" curve.

  • Too little acid: Ring is not activated.

  • Too much acid: Nucleophile is protonated (

    
    ) and cannot attack.
    
  • Fix: Neutralize the reaction with base, extract, and restart with a strictly controlled 0.1 eq of weak acid (e.g., Acetic Acid) or switch to Pd-catalysis.

Q2: I see a new spot on TLC that doesn't match the product, and my ethoxy group is missing in NMR. Diagnosis: You have hydrolyzed the ethoxy ether to a hydroxyl group (forming a pyrimidone). Correction: This occurs in aqueous acids or strong bases at high heat.

  • Fix: Switch to anhydrous conditions. Use p-Toluenesulfonic acid (PTSA) in anhydrous Toluene or Dioxane. Ensure your solvent is "dry" (water <500 ppm).

Q3: Can I use microwave irradiation? Answer: Yes. Microwave irradiation is highly effective for chloropyrimidines. It often allows you to bypass catalysts by achieving the high activation energy purely thermally for short bursts (e.g., 150°C for 10 mins), which is often faster than the rate of ethoxy degradation.

Decision Matrix: Choosing Your Method

DecisionTree Start Start: Select Nucleophile IsAmine Is it an Amine? Start->IsAmine IsAniline Is it an Aniline/Weak Nu? IsAmine->IsAniline Yes IsInorganic Is it Inorganic (N3, CN)? IsAmine->IsInorganic No AcidCat Method A: Acid Catalysis (Propanol + HCl) IsAniline->AcidCat No (Aliphatic) PdCat Method B: Pd-Catalysis (Buchwald-Hartwig) IsAniline->PdCat Yes (Aromatic) PTC Method C: PTC (DCM/Water + TBAB) IsInorganic->PTC Yes

Caption: Figure 2.[2][3] Strategic selection of catalytic method based on nucleophile type.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (General mechanism of

    
     and acid catalysis). 
    
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Discusses pyrimidine solubility and reactivity in drug design).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Definitive guide on Ligand selection for Chloropyrimidines).

  • Makosza, M. (2000).[2] Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry. (Mechanisms for PTC with electron-deficient aromatics).

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 4-Chloro-2-ethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mass Spectrometry Fragmentation Patterns of 4-Chloro-2-ethoxy-6-methylpyrimidine: A Comparative Guide for Drug Development

Introduction: The Analytical Imperative in Fragment-Based Drug Discovery

As a Senior Application Scientist, I frequently evaluate the analytical traceability of heterocyclic building blocks used in Fragment-Based Drug Discovery (FBDD). 4-Chloro-2-ethoxy-6-methylpyrimidine (CAS: 932701-88-7) is a highly versatile scaffold; its C4-chloro position provides a reactive vector for fragment growth, while the pyrimidine core readily participates in the synthesis of fused polycyclic systems[1].

However, chemical reactivity is only half the equation. To effectively monitor reaction kinetics, pharmacokinetics, or impurity profiles, researchers must understand the compound's gas-phase behavior. This guide provides an objective, data-driven comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 4-Chloro-2-ethoxy-6-methylpyrimidine against its common structural alternatives, equipping you with validated protocols and mechanistic insights.

Mechanistic Causality in Fragmentation Pathways

The fragmentation of substituted pyrimidines in mass spectrometry is governed by the electronic and steric nature of their substituents[2]. For 4-Chloro-2-ethoxy-6-methylpyrimidine, the protonated precursor ion


 appears at m/z 173 (for the 

isotope) and m/z 175 (for the

isotope).

When subjected to Collision-Induced Dissociation (CID), the molecule undergoes two highly diagnostic, competitive fragmentation pathways:

  • The McLafferty-Type Rearrangement (Pathway A): Unlike methoxy derivatives, the ethoxy group at the C2 position possesses a

    
    -hydrogen. Under CID, this facilitates a low-energy, six-membered cyclic transition state. The 
    
    
    
    -hydrogen transfers to the adjacent pyrimidine nitrogen, resulting in the neutral loss of ethylene (
    
    
    , 28 Da)[2]. This yields a highly stable 2-hydroxy-4-chloro-6-methylpyrimidine product ion at m/z 145.
  • Heterolytic Halogen Expulsion (Pathway B): The C4-chlorine bond is susceptible to cleavage at higher collision energies. The loss of HCl (36 Da) generates a resonance-stabilized pyrimidinyl cation at m/z 137[3].

Fragmentation M [M+H]+ m/z 173 (35Cl) / 175 (37Cl) F1 [M+H - C2H4]+ m/z 145 (35Cl) M->F1 - Ethylene (28 Da) McLafferty-type Rearrangement F2 [M+H - HCl]+ m/z 137 M->F2 - HCl (36 Da) Direct Cleavage F3 [M+H - C2H4 - HCl]+ m/z 109 F1->F3 - HCl (36 Da) F2->F3 - C2H4 (28 Da)

Primary ESI-MS/MS fragmentation pathways of protonated 4-Chloro-2-ethoxy-6-methylpyrimidine.

Comparative Performance Analysis

When selecting a pyrimidine scaffold, analytical sensitivity is paramount. Table 1 compares the MS/MS performance of 4-Chloro-2-ethoxy-6-methylpyrimidine against two common alternatives: the methoxy analog and the dichloro analog.

Table 1: Comparative ESI-MS/MS Fragmentation Data for Substituted Pyrimidines

CompoundPrecursor Ion

Primary Neutral LossProduct Ion (m/z)Optimal CE (eV)Analytical Advantage / Disadvantage
4-Chloro-2-ethoxy-6-methylpyrimidine 173 (

)
Ethylene (28 Da)14515 - 20High Sensitivity: The low-energy cyclic rearrangement provides a highly intense, specific MRM transition with minimal background noise.
4-Chloro-2-methoxy-6-methylpyrimidine 159 (

)
Methyl Radical (15 Da)14425 - 30Moderate: The loss of a methyl radical is a higher-energy process, reducing absolute signal intensity and requiring higher collision energies[4].
2,4-Dichloro-6-methylpyrimidine 163 (

)
HCl (36 Da)12730 - 35Low Specificity: Lacks an alkyl-ether group for facile rearrangement. Requires high energy for C-Cl cleavage, making it prone to non-specific pyrimidine ring opening.

The Causality of Superiority: The ethoxy variant is analytically superior for Multiple Reaction Monitoring (MRM) assays because the loss of 28 Da via a cyclic transition state is thermodynamically favored over the homolytic cleavage of a methyl radical (15 Da) seen in methoxy derivatives[4]. This translates to lower required collision energies, higher product ion yields, and ultimately, lower Limits of Detection (LOD).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following LC-MS/MS protocol is designed as a self-validating system. By continuously monitoring the isotopic ratio of chlorine, false positives from isobaric matrix interferences are mathematically eliminated[3].

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Dissolve the compound in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, maximizing the ionization efficiency and yield of the

      
       precursor ion in positive ESI mode.
      
  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a ballistic gradient from 5% to 95% Acetonitrile over 3 minutes.

    • Causality: Rapidly desalts the sample and separates the intact target from potential polar hydrolysis degradation products (e.g., 2-hydroxy variants).

  • Ionization & Isotope Validation (The Self-Validation Step):

    • Action: Operate the mass spectrometer in ESI+ mode. Before applying CID, perform a full MS1 scan (m/z 100-300) to confirm the presence of m/z 173 and 175.

    • Causality: Chlorine naturally exists as

      
       and 
      
      
      
      in an approximate 3:1 ratio[3]. If the ratio of the 173/175 peaks deviates by more than 10% from this theoretical distribution, it immediately flags the presence of a co-eluting interference, preventing false quantification.
  • Collision-Induced Dissociation (CID):

    • Action: Isolate m/z 173 in Q1. Apply a ramped Collision Energy (CE) of 15-35 eV using Argon as the collision gas.

    • Causality: Lower CE (15-20 eV) selectively drives the McLafferty rearrangement (loss of

      
      ), while higher CE (35 eV) is required to break the stronger C-Cl bond (loss of HCl)[2].
      
  • Data Acquisition (MRM):

    • Action: Record product ions in Q3. Use the

      
       transition for primary quantitation, and the 
      
      
      
      transition as a qualitative qualifier ion.

Workflow Prep 1. Sample Prep 0.1% Formic Acid Protonation Source Ion 2. ESI+ Ionization Validate 35Cl/37Cl 3:1 Isotope Ratio Prep->Ion CID 3. CID Fragmentation Ramped CE (15-35 eV) Argon Gas Ion->CID Detect Detect CID->Detect

Self-validating LC-MS/MS analytical workflow for chloropyrimidine characterization.

Conclusion

For scientists engaged in drug development, the selection of synthetic intermediates must account for downstream analytical viability. 4-Chloro-2-ethoxy-6-methylpyrimidine offers a distinct, superior analytical advantage over its methoxy and dichloro counterparts. Its predictable, low-energy fragmentation pathway (the loss of ethylene) provides a robust, interference-free MRM transition. By implementing the self-validating isotopic checks outlined in this guide, researchers can ensure absolute confidence in their structural characterization and pharmacokinetic monitoring.

References

  • Title: Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives Source: PubMed (NIH) / Journal of Mass Spectrometry URL: [Link]

Sources

Comparing reactivity of 4-Chloro vs 4-Bromo-2-ethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 4-Chloro vs. 4-Bromo-2-ethoxy-6-methylpyrimidine in Synthetic Workflows

Executive Summary

The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD)[1]. 4-Halo-2-ethoxy-6-methylpyrimidines serve as highly versatile electrophilic building blocks, where the C4 position provides a primary, reactive vector for fragment growth[1]. However, the strategic choice between a 4-chloro and a 4-bromo leaving group is not trivial. This guide provides an objective, data-driven comparison of 4-chloro-2-ethoxy-6-methylpyrimidine and its 4-bromo analog, detailing how their reactivity profiles invert depending on the chosen synthetic pathway[2].

Mechanistic Divergence: The Halogen Paradox

The relative reactivity of 4-chloro and 4-bromo substituents on the electron-deficient pyrimidine ring is dictated by the fundamental mechanism of the transformation[2].

1. Nucleophilic Aromatic Substitution (SNAr) In SNAr reactions (e.g., amination, alkoxylation), the reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the formation of a stabilized anionic intermediate known as the Meisenheimer complex[1]. The highly electronegative chlorine atom withdraws electron density via induction, stabilizing this transition state more effectively than bromine. Consequently, for SNAr transformations, the chloro derivative exhibits superior reactivity (Cl > Br)[2].

2. Palladium-Catalyzed Cross-Coupling In transition-metal-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond[2]. Here, bond dissociation energy (BDE) supersedes electronegativity. Because the C-Br bond is significantly weaker than the C-Cl bond, oxidative addition is much more facile. Thus, in cross-coupling regimes, the bromo derivative is substantially more reactive (Br > Cl)[2]. Interestingly, while bromo-pyrimidines are highly reactive, chloro-pyrimidines are often preferred when synthesizing specific mono-aryl pyrimidines to prevent over-reaction and ensure high regioselectivity[3].

ReactivityMechanisms Halo 4-Halo-2-ethoxy-6-methylpyrimidine (X = Cl or Br) SNAr Nucleophilic Aromatic Substitution (SNAr) Halo->SNAr Nucleophile Pd Pd-Catalyzed Cross-Coupling Halo->Pd Pd(0), Ligand MechSNAr Rate-Determining Step: Meisenheimer Complex SNAr->MechSNAr MechPd Rate-Determining Step: Oxidative Addition Pd->MechPd TrendSNAr Reactivity: Cl > Br (Electronegativity driven) MechSNAr->TrendSNAr TrendPd Reactivity: Br > Cl (Bond Dissociation Energy) MechPd->TrendPd

Mechanistic divergence of 4-halopyrimidines in SNAr vs. Palladium-catalyzed cross-coupling.

Quantitative Reactivity Profiles

The following table summarizes the comparative performance of the two substrates across standard synthetic applications:

Reaction ClassRate-Determining StepReactivity TrendOptimal SubstratePrimary Synthetic Application
SNAr (Amination) Meisenheimer Complex FormationCl > Br4-Chloro-2-ethoxy-6-methylpyrimidineIntroduction of aliphatic/aryl amines
Suzuki-Miyaura Oxidative AdditionBr > Cl4-Bromo-2-ethoxy-6-methylpyrimidineC-C bond formation (Aryl/Heteroaryl)
Buchwald-Hartwig Oxidative AdditionBr > Cl4-Bromo-2-ethoxy-6-methylpyrimidineCoupling of sterically hindered amines
Regioselective Mono-Arylation Oxidative Addition / SelectivityCl > Br (for selectivity)4-Chloro-2-ethoxy-6-methylpyrimidineControlled sequential cross-couplings

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every choice of reagent and condition is grounded in mechanistic causality.

Protocol A: SNAr Amination of 4-Chloro-2-ethoxy-6-methylpyrimidine

Objective: Synthesize a 4-amino derivative utilizing the superior SNAr reactivity of the C-Cl bond.

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 4-chloro-2-ethoxy-6-methylpyrimidine (1.0 equiv) in anhydrous n-butanol (0.2 M). Causality: n-Butanol is chosen as a polar protic solvent that allows for high reflux temperatures, providing the thermal energy required to overcome the activation barrier of the Meisenheimer complex.

  • Reagent Addition: Add the desired amine nucleophile (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile and driving the reaction to completion.

  • Heating & Monitoring: Heat the mixture to 90°C. Monitor the reaction progress via LC-MS every 2 hours. The disappearance of the starting material mass peak validates the consumption of the electrophile.

  • Workup: Once complete, cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-amino product.

Protocol B: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-ethoxy-6-methylpyrimidine

Objective: Form a C-C bond using the highly reactive C-Br bond for facile oxidative addition.

  • Reaction Setup: To a dry Schlenk flask under an inert Argon atmosphere, add 4-bromo-2-ethoxy-6-methylpyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), and K2CO3 (2.0 equiv). Causality: Argon prevents the oxidation of the Pd(0) catalyst. K2CO3 is a mild inorganic base essential for the transmetalation step.

  • Catalyst & Solvent: Add Pd(dppf)Cl2 (0.05 equiv) and a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). Causality: Pd(dppf)Cl2 is a robust bidentate catalyst that resists deactivation by the coordinating pyrimidine nitrogen atoms. The biphasic Dioxane/H2O solvent system ensures optimal solubility for both the organic substrates and the inorganic base.

  • Heating & Monitoring: Heat the biphasic mixture to 80°C for 4-6 hours. Monitor via TLC and LC-MS.

  • Workup & Purification: Cool the reaction, dilute with water, and extract with EtOAc. Dry the organics (Na2SO4), concentrate, and purify via flash chromatography. Validate the structure using 1H/13C NMR and HRMS to confirm the successful C-C bond formation.

ExperimentalWorkflow Start Substrate Selection Setup Reaction Setup (Inert Atm) Start->Setup React Heat & Stir (LC-MS Monitor) Setup->React Quench Aqueous Quench & Extraction React->Quench Purify Silica Gel Chromatography Quench->Purify Analyze NMR/HRMS Validation Purify->Analyze

Standardized self-validating experimental workflow for halopyrimidine functionalization.

Conclusion

The selection between 4-chloro and 4-bromo-2-ethoxy-6-methylpyrimidine must be strategically aligned with the intended synthetic methodology. For SNAr transformations, the 4-chloro derivative is the superior electrophile due to transition-state stabilization. Conversely, for palladium-catalyzed cross-couplings, the 4-bromo derivative provides enhanced reactivity via rapid oxidative addition, though the chloro analog remains highly valuable when strict regiocontrol and selectivity are required[2][3].

References

  • Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL: [Link]

Sources

IR spectroscopy characteristic bands of 4-Chloro-2-ethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Bands of 4-Chloro-2-ethoxy-6-methylpyrimidine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 4-Chloro-2-ethoxy-6-methylpyrimidine (CAS: 110493-27-9 / Analogous structures).[1] As a key intermediate in the synthesis of herbicides and pharmaceutical heterocycles, the precise identification of this compound often relies on distinguishing it from its precursor, 2,4-Dichloro-6-methylpyrimidine , and potential regioisomers.[1]

This document focuses on the comparative spectral shifts that occur during the nucleophilic substitution of the chlorine atom with an ethoxy group.[1] By isolating specific diagnostic bands—particularly the emergence of ether linkages and the modification of the C-Cl footprint—researchers can validate synthesis success and purity with high confidence.

Structural Analysis & Predicted Vibrational Modes

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent oscillators.[1] The transition from the dichloro- precursor to the ethoxy- product introduces specific vibrational modes while retaining the core pyrimidine signature.

Target Molecule: 4-Chloro-2-ethoxy-6-methylpyrimidine[1][2]

  • Core: Pyrimidine Ring (Aromatic

    
    , 
    
    
    
    )[1]
  • Substituent 1: Methyl group at C6 (

    
     stretch/bend)[1]
    
  • Substituent 2: Chlorine at C4 (

    
     stretch)[1]
    
  • Substituent 3: Ethoxy group at C2 (

    
     stretch, Ethyl 
    
    
    
    )[1]
Molecular Fingerprint Diagram

StructuralAnalysis Precursor Precursor: 2,4-Dichloro-6-methylpyrimidine Reaction Nucleophilic Substitution (NaOEt / EtOH) Precursor->Reaction Target Target: 4-Chloro-2-ethoxy-6-methylpyrimidine Reaction->Target Cl_Band C-Cl Stretch (650-800 cm⁻¹) Signal Attenuation Target->Cl_Band Retains 4-Cl Ether_Band Ether C-O-C (1050-1270 cm⁻¹) NEW STRONG BAND Target->Ether_Band Diagnostic Alkyl_Band Aliphatic C-H (2850-2990 cm⁻¹) Signal Broadening (Et + Me) Target->Alkyl_Band Enhanced

Figure 1: Structural evolution and resulting spectral shifts during synthesis.

Comparative Spectral Analysis

The following table contrasts the target compound with its most common precursor, 2,4-Dichloro-6-methylpyrimidine . The "Delta" column highlights the critical changes required for positive identification.

Spectral RegionVibrational ModePrecursor (2,4-Dichloro-)Target (4-Chloro-2-ethoxy-)Diagnostic Delta (Δ)
3100–3000 cm⁻¹ Aromatic C-H StretchWeak, sharp (~3050)Weak, sharp (~3050)No Change: Pyrimidine ring H remains.[1]
2990–2850 cm⁻¹ Aliphatic C-H StretchWeak (Methyl only)Medium/Strong (Methyl + Ethyl)Enhancement: Appearance of methylene (

) modes from ethoxy group.[1]
1550–1600 cm⁻¹ Pyrimidine Ring (

)
Strong, characteristic doubletStrong, characteristic doubletShift: Slight frequency shift due to electron-donating effect of Ethoxy group.[1]
1380–1460 cm⁻¹ C-H Bending (Deformation)Methyl umbrella (~1380)Methyl umbrella + Methylene scissoring Complexity: Additional bands from ethyl group deformation.
1230–1270 cm⁻¹ Ar-O-C Asym.[1] Stretch ABSENT STRONG / BROAD PRIMARY DIAGNOSTIC: Confirms attachment of oxygen to the aromatic ring.[1]
1020–1150 cm⁻¹ Aliph-O-C Sym.[1] Stretch ABSENT STRONG SECONDARY DIAGNOSTIC: Confirms the ethyl-oxygen bond.[1]
650–800 cm⁻¹ C-Cl StretchStrong, Multiple bands (2x Cl)Strong, Reduced complexity (1x Cl)Reduction: Loss of one C-Cl band (specifically the C2-Cl mode).[1]
Detailed Band Interpretation & Validation
A. The "Fingerprint" Region (1000–1300 cm⁻¹): The Ethoxy Confirmation

This is the most critical region for validating the reaction.

  • Mechanism: The formation of the ether linkage (

    
    ) creates a strong dipole change, resulting in intense IR absorption.
    
  • Observation: Look for a new, intense band between 1230–1270 cm⁻¹ (Asymmetric Ar-O-C stretch).[1] A second strong band will appear between 1020–1150 cm⁻¹ (Symmetric O-CH2 stretch).[1]

  • Validation: If these bands are absent, the nucleophilic substitution failed.[1] If they are weak, the reaction may be incomplete.[1]

B. The Low-Frequency Region (600–850 cm⁻¹): Chlorine Substitution
  • Mechanism: The C-Cl bond is heavy and polar, vibrating at low frequencies.[1]

  • Observation: The precursor (2,4-dichloro) typically exhibits complex bands in this region due to the presence of two chlorine atoms in different electronic environments.[1] The target molecule will retain the band corresponding to the 4-position chlorine (typically ~700 cm⁻¹) but will lose the band associated with the 2-position chlorine.

  • Note: The exact position of C-Cl bands is sensitive to the solvent and sample state (solid vs. liquid).

C. The High-Frequency Region (2800–3000 cm⁻¹): Alkyl Chain Evidence
  • Mechanism: Stretching vibrations of

    
     hybridized C-H bonds.[1]
    
  • Observation: The precursor has only a methyl group.[1] The target adds an ethyl group.[1] Expect to see distinct splitting in this region:

    • ~2980 cm⁻¹: Asymmetric

      
       stretch (Ethyl + Methyl).[1]
      
    • ~2930 cm⁻¹: Asymmetric

      
       stretch (Ethyl specific).[1]
      
    • ~2870 cm⁻¹: Symmetric

      
       stretch.[1]
      
Experimental Protocol: Identity Confirmation Workflow

Objective: Confirm the identity of synthesized 4-Chloro-2-ethoxy-6-methylpyrimidine using FTIR.

Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for speed and reproducibility, especially if the product is a low-melting solid or oil.[1]

Step-by-Step Procedure:

  • Blank Correction: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1]

  • Sample Application: Apply ~5-10 mg of the solid product (or 1 drop if liquid) to the crystal center. Apply pressure using the anvil to ensure good contact.[1]

  • Acquisition: Scan the sample (32-64 scans).[1]

  • Processing: Apply baseline correction and atmospheric suppression (

    
    ) if necessary.[1]
    
  • Validation Logic: Use the decision tree below.

Decision Tree for QC Analysis

DecisionTree Start Start Analysis CheckEther Check 1050-1270 cm⁻¹ Are strong bands present? Start->CheckEther CheckCl Check 650-800 cm⁻¹ Is C-Cl band present? CheckEther->CheckCl Yes Fail_Precursor FAIL: Unreacted Precursor CheckEther->Fail_Precursor No CheckOH Check 3200-3500 cm⁻¹ Is broad OH band present? CheckCl->CheckOH Yes Fail_Hydrolysis FAIL: Hydrolysis Product (Hydroxy-pyrimidine) CheckCl->Fail_Hydrolysis No (or weak) Pass PASS: 4-Chloro-2-ethoxy-6-methylpyrimidine CheckOH->Pass No CheckOH->Fail_Hydrolysis Yes (Moisture/Hydrolysis)

Figure 2: Quality Control Decision Tree for spectral validation.

References
  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Chloro-2,6-diaminopyrimidine (Analogous C-Cl assignment). NIST Standard Reference Database.[1] Available at: [Link]

  • PubChem. 2,4-Dichloro-6-methylpyrimidine (Precursor Data).[1] National Library of Medicine.[1] CID 79471.[1][3] Available at: [Link]

  • MDPI Molbank. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[1][4] (2016).[1][4][5][6] Provides spectral data for ethoxy-substituted chloropyrimidines. Available at: [Link][4][7]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General reference for Ethoxy/Chloro group frequencies).

Sources

Crystal structure analysis and X-ray diffraction of chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of Chloropyrimidines: A Comparative Guide to SC-XRD, PXRD, and MicroED

Chloropyrimidines (e.g., 2,4-dichloropyrimidine, 4,6-dichloropyrimidine) are indispensable electrophilic scaffolds in modern drug discovery. The chlorine substituents serve as highly reactive leaving groups for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling the rapid assembly of complex active pharmaceutical ingredients (APIs). Furthermore, the pyrimidine nitrogens act as critical hydrogen-bond acceptors, frequently anchoring the resulting API to the hinge region of target kinases[1].

Accurate 3D structural elucidation of these intermediates is paramount for rational drug design, mapping hydrogen-bonding networks, and securing intellectual property. While Single-Crystal X-ray Diffraction (SC-XRD) has historically been the gold standard[2], the pharmaceutical industry is increasingly integrating Microcrystal Electron Diffraction (MicroED) and Powder X-ray Diffraction (PXRD) to overcome the inherent limitations of traditional crystallography[3],[4].

The Analytical Triad: Causality & Logic in Method Selection

Selecting the appropriate diffraction technique is not arbitrary; it is dictated by the physical state of the synthesized chloropyrimidine and the specific structural data required.

1. Single-Crystal X-ray Diffraction (SC-XRD) The Causality of Choice: SC-XRD is deployed when the chloropyrimidine derivative can be successfully crystallized into large, well-ordered lattices (typically >10 µm). X-rays interact primarily with the electron cloud of the atoms, providing highly accurate atomic coordinates and allowing for the determination of absolute stereochemistry[5]. The Limitation: The primary bottleneck is crystal growth. Many functionalized chloropyrimidines resist forming large crystals, instead precipitating as microcrystalline powders[1],[4]. Additionally, because X-rays scatter off electrons, locating hydrogen atoms (which possess only one electron) can be difficult, often requiring them to be placed in calculated positions using a riding model[6].

2. Microcrystal Electron Diffraction (MicroED) The Causality of Choice: MicroED is the method of choice when crystallization efforts yield only sub-micron crystals or "seemingly amorphous" powders, bypassing the need for lengthy recrystallization optimization[5]. Electrons interact with both the electron cloud and the electrostatic potential of the nucleus, meaning they interact with matter significantly more strongly than X-rays[7]. This allows for the collection of high-resolution diffraction data from crystals that are a billionth the size of those required for SC-XRD[8]. The Hydrogen Advantage: Because electrons scatter strongly off the nucleus, it is relatively common to observe protons (hydrogen atoms) directly in MicroED density maps[7]. This is a critical advantage when mapping the precise hydrogen-bonding networks of chloropyrimidine-based APIs.

3. Powder X-ray Diffraction (PXRD) The Causality of Choice: A single crystal analyzed via SC-XRD or MicroED may not represent the bulk synthesized material. PXRD is utilized to validate bulk phase purity, detect trace polymorphs (with modern limits of detection below 0.1%), and monitor phase conversions during formulation[9]. For microcrystalline chloropyrimidine cocrystals that cannot be analyzed by SC-XRD, PXRD combined with Rietveld refinement offers an alternative pathway for ab initio structure determination[4].

Comparative Performance Data

ParameterSC-XRDMicroEDPXRD
Optimal Sample State Large single crystals (>10 µm)Nanocrystals / Micro-powders (<1 µm)Bulk microcrystalline powder
Data Collection Time Hours to DaysMinutes (~1 to 5 min)[8]Minutes to Hours
Hydrogen Visibility Weak (often requires calculated models)[6]Strong (direct proton observation in maps)[7]Not directly observed
Primary Output 3D structure, absolute configuration3D structure, electrostatic potentialBulk phase purity, polymorph ID
Sample Destruction Non-destructive (typically)High radiation damage risk (requires cryo)Non-destructive

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols represent self-validating workflows for analyzing a novel chloropyrimidine intermediate.

Protocol 1: SC-XRD Workflow
  • Sample Preparation & Triage: Dissolve the chloropyrimidine in a suitable solvent system (e.g., chloroform or an ethanol/methanol mixture) and allow for slow evaporation[6],[1]. Inspect the yield under polarized light microscopy; crystals exhibiting uniform extinction and exceeding 10 µm are selected.

  • Mounting & Cryocooling: Mount the selected crystal on a goniometer loop using paratone oil. Flash-cool the sample to 100 K using a nitrogen stream. Causality: Cryocooling minimizes atomic thermal motion (reducing displacement parameters) and mitigates X-ray-induced radical damage[10].

  • Data Collection: Irradiate the crystal with monochromatic X-rays (e.g., Mo Kα or Cu Kα) and collect diffraction frames over a 360° rotation.

  • Self-Validation: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares. The system validates itself via the R-factor (R1); an R1 < 0.05 indicates a highly reliable structural model that accurately reflects the diffraction data[10].

Protocol 2: MicroED Workflow
  • Grid Preparation: Apply the dry chloropyrimidine microcrystalline powder directly onto a carbon-coated transmission electron microscopy (TEM) grid. Causality: Small molecule crystals are typically dry and can be applied directly without the aqueous hydration required for protein samples[3].

  • Cryogenic Transfer: Plunge-freeze the grid in liquid ethane and transfer it to a cryo-TEM operating at 200 kV. Causality: The strong interaction of electrons causes severe radiation damage; cryogenic temperatures are mandatory to preserve the crystal lattice during exposure[7].

  • Data Collection: Operate the microscope in diffraction mode with a highly attenuated electron beam (dose rate ~0.01 e-/Ų/s). Continuously rotate the stage (e.g., 2° per second) over a 120° wedge to collect kinematic diffraction data rapidly[8].

  • Self-Validation: Process the data using standard crystallographic software (treating the data kinematically)[5]. The workflow is validated when positive density belonging to hydrogen atoms can be unambiguously identified in the Fo-Fc difference maps, confirming the high resolution of the electrostatic potential map[7].

Protocol 3: PXRD Polymorph Validation
  • Sample Packing: Lightly grind the bulk chloropyrimidine powder to minimize preferred orientation (which can skew peak intensities) and pack it into a zero-background silicon holder.

  • Data Collection: Scan the sample using a laboratory PXRD system equipped with a high-resolution detector, typically sweeping 2θ from 2° to 50°[9].

  • Self-Validation: Generate a simulated powder diffractogram from the refined SC-XRD or MicroED .cif file. Overlay this simulated pattern with the experimental PXRD data. A 1:1 peak match validates that the single crystal analyzed is perfectly representative of the bulk API batch, ruling out polymorph contamination[4].

Structural Elucidation Workflow

Workflow Start Chloropyrimidine Synthesis Cryst Crystallization Attempt Start->Cryst Bulk Bulk Material Start->Bulk Check Crystal Size Assessment Cryst->Check Large > 10 µm Crystals Check->Large Success Small < 1 µm Crystals / Powder Check->Small Sub-micron yield SCXRD SC-XRD Analysis Large->SCXRD MicroED MicroED Analysis Small->MicroED PXRD PXRD Analysis Bulk->PXRD Result1 3D Structure & Absolute Config SCXRD->Result1 MicroED->Result1 Result2 Polymorph & Purity Validation PXRD->Result2 Result1->Result2 Simulated Powder Pattern

Decision matrix for the structural elucidation of chloropyrimidine intermediates.

References

1.[5] Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC. nih.gov.[Link] 2.[3] Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. researchgate.net. [Link] 3.[6] Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine - PMC. nih.gov.[Link] 4.[1] Structural adaptability and hydrogen bonding in a dissymmetric pyrimidine thioether ligand. iucr.org.[Link] 5.[2] Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine. researchgate.net.[Link] 6.[7] Different types of small molecules solved by MicroED. researchgate.net.[Link] 7.[9] Pharmaceutical Challenges Aided by a Laboratory Powder X-ray Diffraction (PXRD) System. americanpharmaceuticalreview.com.[Link] 8.[10] 2,6-Diamino-4-chloropyrimidine–benzoic acid (1/1). researchgate.net.[Link] 9.[8] MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights to Their Function. biorxiv.org.[Link] 10.[4] X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. brad.ac.uk.[Link]

Sources

Strategic Manipulation of Leaving Groups in Pyrimidine Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026


) in Drug Discovery

Executive Summary

In medicinal chemistry, the pyrimidine core is ubiquitous, yet its functionalization often suffers from poor regiocontrol and sluggish reactivity. While chlorine is the industry standard leaving group (LG) due to cost and availability, it is frequently insufficient for sterically hindered or electron-rich nucleophiles.

This guide challenges the default reliance on chloropyrimidines. By analyzing the mechanistic distinctives of fluorine , chlorine , and methylsulfone (


) , we demonstrate that sulfones  act as "super-electrophiles," offering reaction rates up to 

-fold higher than halides while enabling unique regioselectivity switches via hydrogen-bond direction.

Mechanistic Foundation: The "Element Effect"[1]

To select the correct leaving group, one must understand the rate-determining step (RDS) of the


 mechanism on electron-deficient heterocycles.
The Mechanism

The reaction proceeds via an addition-elimination pathway involving a negatively charged intermediate (Meisenheimer complex).[1]

  • Step 1 (Addition): Nucleophile attacks the electron-deficient carbon. Aromaticity is broken. (Usually RDS)

  • Step 2 (Elimination): The leaving group is expelled. Aromaticity is restored.

The Counter-Intuitive Reactivity Order

Unlike aliphatic


 reactions where bond strength dictates reactivity (

),

on pyrimidines follows the Element Effect :


  • Fluorine: The C-F bond is the strongest, yet F is the fastest halide. Why? Its extreme electronegativity inductively stabilizes the transition state of the rate-limiting addition step (lowering the LUMO energy).[1]

  • Sulfones (

    
    ):  These combine the inductive withdrawal of fluorine with the ability to accommodate negative charge, making them superior to all halogens.
    
Visualization: Mechanistic Energy Profile

The following diagram illustrates why Fluorine and Sulfones lower the activation energy (


) of the first step compared to Chlorine.

SNAr_Energy Figure 1: Comparative Energy Barriers for Nucleophilic Attack Start Reactants (Pyr-LG + Nu) TS_Cl TS (Cl) High Barrier Start->TS_Cl Slow (Cl) TS_F TS (F) Lower Barrier (Inductive Stabilization) Start->TS_F Fast (F) TS_SO2 TS (SO2Me) Lowest Barrier (Super-Electrophile) Start->TS_SO2 Fastest Inter Meisenheimer Complex TS_Cl->Inter TS_F->Inter TS_SO2->Inter Product Product (Pyr-Nu) Inter->Product Elimination (Fast)

Comparative Analysis of Leaving Groups

Table 1: Performance Matrix
FeatureChlorine (

)
Fluorine (

)
Methylsulfone (

)
Reactivity (

)
1 (Baseline)~100 - 300> 1,000
Stability HighHighModerate (Hydrolysis risk)
Atom Economy GoodExcellentPoor (Requires oxidation)
Cost LowHighModerate (Precursor cheap)
Primary Use General ScreeningDifficult

"Dead" substrates; Regio-switching
Deep Dive: The Sulfone Advantage

The methylsulfonyl group is a "nuclear option" for unreactive pyrimidines.

  • Data Support: In protein arylation studies, 2-sulfonylpyrimidines demonstrated reactivity with cysteine thiols at rates where 2-chloropyrimidines were completely inert [1].[2][3]

  • Synthetic Utility: Sulfones are synthesized from sulfides (

    
    ). This allows a "Trojan Horse" strategy: carry a stable sulfide through early steps, then oxidize it to a hyper-reactive sulfone only when displacement is needed.
    

Regioselectivity: The "Switch" Protocol

One of the most powerful applications of LG manipulation is controlling the site of attack on 2,4-disubstituted pyrimidines.

The Standard: 2,4-Dichloropyrimidine[5][6][7][8]
  • Outcome: Nucleophilic attack favors C4 (sterics and LUMO coefficient).

  • Result: Mixtures are common if the nucleophile is small.

The Switch: 2-Methylsulfonyl-4-Chloropyrimidine

Replacing the C2-Cl with C2-


 creates a dichotomy based on the nucleophile type [2].
  • Pathway A (Amines): Attack remains at C4 (displacing Cl). The sulfone is sterically bulky.

  • Pathway B (Alkoxides/Formamides): Attack switches to C2 (displacing

    
    ).
    
    • Mechanism:[4][1][5][6][7][8] The sulfone oxygens form a hydrogen bond with the incoming nucleophile, directing it specifically to the C2 position.[9]

Regio_Switch Figure 2: Divergent Regioselectivity based on Nucleophile Class cluster_0 Pathway A: Steric/Electronic Control cluster_1 Pathway B: H-Bond Directed Control Substrate 2-SO2Me-4-Cl-Pyrimidine Amines Nucleophile: Amines (HNR2) Substrate->Amines Alkoxides Nucleophile: Alkoxides/Formamides Substrate->Alkoxides Prod_C4 C4 Substitution (Displaces Cl) Amines->Prod_C4 Prod_C2 C2 Substitution (Displaces SO2Me) Alkoxides->Prod_C2 Directed by SO2...H-Nu interaction

Experimental Protocols

Protocol A: The "Sulfide Activation" Workflow

This protocol generates the sulfone in situ or as an isolated intermediate to avoid stability issues.

Step 1: Sulfide Introduction

  • Reagents: 2,4-dichloropyrimidine, NaSMe (1.1 equiv), THF,

    
    .
    
  • Observation: Regioselective displacement of C4-Cl occurs first. If C2 is desired, use 2-chloro-4-methoxypyrimidine as starting material.

Step 2: Oxidation (The Activation)

  • Reagents: mCPBA (2.2 equiv) in DCM at

    
    OR Oxone in MeOH/Water.
    
  • Critical Check: Monitor by TLC/LCMS. Sulfone (

    
    ) is significantly more polar than Sulfide (
    
    
    
    ).
  • Note: Sulfoxides (

    
    ) are formed as intermediates; ensure full conversion to Sulfone for maximum reactivity.
    

Step 3:


 Displacement 
  • Reagents: Nucleophile (1.0-1.2 equiv), DIPEA (2 equiv), DMF or DMSO.

  • Temp:

    
     analogs often react at Room Temp (RT). Chlorides typically require 
    
    
    
    .
Protocol B: Self-Validating Troubleshooting

If the reaction fails, perform this diagnostic logic:

  • Check LG Ability: If Cl fails at

    
    , switch to F. If F fails, synthesize the Sulfone.
    
  • Check Solvent: Switch from protic (MeOH) to polar aprotic (DMSO/NMP) to strip solvation shells from the nucleophile.

  • Check Catalysis: Add 10 mol% DABCO. It forms a transient, highly reactive quaternary ammonium salt species that is displaced faster than the halide.

Workflow Figure 3: Decision Matrix for Resistant Substrates Start Target Pyrimidine Resistant to SNAr? Decision Switch LG Strategy Start->Decision Route_F Use Fluorine (Buy precursor) Decision->Route_F High Budget/ Available Route_S Sulfide Route (Synthesize) Decision->Route_S Low Budget/ Custom Regio Displace Displacement (RT to 40°C) Route_F->Displace Oxidation Oxidation (mCPBA/Oxone) Route_S->Oxidation Oxidation->Displace

References

  • Cylene Pharmaceuticals. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.

  • WuXi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48.

  • Chemical Science. (2022).[6] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (

    
    ). Royal Society of Chemistry. 
    
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Element Effect.

Sources

Comparative Guide: UV-Vis Absorption Spectra of 2-Ethoxy-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

2-Ethoxy-6-methylpyrimidine represents a specific class of "lactim ethers"—derivatives where the dynamic tautomeric equilibrium of the parent 2-hydroxypyrimidine is chemically "locked" in the O-alkyl form. For researchers in medicinal chemistry, this distinction is critical. Unlike their 2-hydroxy counterparts (which exist predominantly as 2-oxo lactams in solution), 2-ethoxy derivatives exhibit stable, solvent-independent spectral signatures essential for consistent pharmacokinetic profiling and quality control (QC).

This guide provides a technical comparison of the UV-Vis absorption properties of 2-ethoxy-6-methylpyrimidine against its primary structural alternatives: the 2-methoxy analog and the 2-hydroxy tautomer .

Key Differentiators
Feature2-Ethoxy-6-methylpyrimidine (Product)2-Hydroxy-6-methylpyrimidine (Alternative)
Chromophore State Fixed Lactim (Aromatic system intact)Dynamic Lactam/Lactim (Solvent dependent)
Spectral Stability High (Minimal solvatochromism)Low (Significant pH/solvent shifts)

Region
~265–272 nm (

)
~290–300 nm (Lactam form dominant)
Primary Application Lipophilic intermediate, fixed tautomer referenceHydrophilic metabolite, H-bond donor/acceptor

Technical Analysis: Spectral Characteristics

Electronic Transitions and Band Assignment

The UV-Vis spectrum of 2-ethoxy-6-methylpyrimidine is characterized by two primary electronic transitions. The substitution of the ethoxy group (-OEt) at position 2 and the methyl group (-CH


) at position 6 induces a bathochromic (red) shift relative to the unsubstituted pyrimidine core (

nm).
  • 
     Transition (Band I): 
    
    • Location: 265–272 nm.

    • Intensity: High molar absorptivity (

      
      ).
      
    • Mechanism: Excitation of electrons within the aromatic pyrimidine ring. The auxochromic ethoxy group donates electron density via resonance (+M effect), lowering the energy gap between the HOMO and LUMO.

  • 
     Transition (Band II): 
    
    • Location: 280–295 nm (often appears as a shoulder).

    • Intensity: Weak (

      
      ).
      
    • Mechanism: Excitation of non-bonding electrons from the ring nitrogens. This band is typically obscured by the intense

      
       band in polar solvents due to stabilization of the ground state by hydrogen bonding.
      
Comparative Data: Substituent Effects

The following table summarizes the spectral shifts observed when modifying the pyrimidine scaffold. Data is synthesized from standard spectroscopic databases and structure-property relationships [1][2].

Table 1: Comparative Absorption Maxima (


) in Ethanol 
CompoundSubstituents

(nm)
Shift vs CoreElectronic Effect
Pyrimidine None240-Reference
2-Methoxypyrimidine 2-OMe262+22 nm+M Effect (O-donating)
2-Ethoxy-6-methylpyrimidine 2-OEt, 6-Me 268 +28 nm +M (OEt) & Hyperconjugation (Me)
2-Hydroxypyrimidine 2-OH (=O)298+58 nmLactam formation (Loss of aromaticity)
2-Amino-4-methylpyrimidine 2-NH

, 4-Me
292+52 nmStrong +M Effect (N-donating)

Note: The "Lactam" shift (seen in 2-Hydroxypyrimidine) is the most significant differentiator. If your sample shows a strong peak near 300 nm, it indicates hydrolysis of the ethoxy group back to the hydroxy form [3].

Structural Logic & Tautomerism

Understanding the "Locking" mechanism is vital for interpreting the spectra. The 2-ethoxy derivative cannot tautomerize, whereas the 2-hydroxy alternative exists in a dynamic equilibrium that complicates spectral analysis.

Tautomerism LactimEther 2-Ethoxy-6-methylpyrimidine (Lactim Ether) FIXED FORM λmax ~268 nm Lactim 2-Hydroxy (Lactim Form) UNSTABLE Minor Species LactimEther->Lactim Hydrolysis (Slow) Lactam 2-Hydroxy (Lactam Form) STABLE Major Species λmax ~298 nm Lactim->Lactam Tautomerism (Fast Equilibrium)

Figure 1: Structural relationship showing the stability of the 2-ethoxy derivative compared to the dynamic tautomerism of the 2-hydroxy alternative.

Experimental Protocol: Spectral Acquisition

This protocol ensures reproducibility and minimizes solvatochromic errors. It is designed for a standard Double-Beam UV-Vis Spectrophotometer.

Reagents & Equipment
  • Analyte: 2-Ethoxy-6-methylpyrimidine (>98% purity).[1]

  • Solvent: Spectroscopic grade Ethanol (preferred) or Methanol. Avoid water if long-term stability is a concern (to prevent hydrolysis).

  • Cuvettes: Matched Quartz cells (1 cm path length). Glass cuvettes absorb UV <300 nm and are unsuitable.

Workflow Diagram

Protocol cluster_prep Preparation Phase cluster_measure Measurement Phase start Start: Sample Preparation weigh Weigh 10 mg Sample (± 0.1 mg) start->weigh dissolve Dissolve in 100 mL Ethanol (Stock: 100 µg/mL) weigh->dissolve dilute Dilute 1:10 with Ethanol (Final: 10 µg/mL) dissolve->dilute baseline Run Baseline Correction (Pure Ethanol) dilute->baseline scan Scan Sample (200 - 400 nm) baseline->scan peaks Identify λmax scan->peaks decision Peak at ~300 nm? peaks->decision fail FAIL: Hydrolysis Detected (Lactam Contamination) decision->fail Yes pass PASS: Valid Spectrum Calculate ε decision->pass No

Figure 2: Step-by-step workflow for UV-Vis analysis including a critical quality control checkpoint for hydrolysis.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the substance into a 100 mL volumetric flask. Dissolve in spectroscopic grade ethanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard: Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with ethanol. This yields a concentration of ~10

    
    g/mL (
    
    
    
    M).
  • Baseline Correction: Fill both reference and sample cuvettes with pure ethanol. Run a baseline correction from 200 nm to 400 nm.

  • Acquisition: Replace the sample cuvette liquid with the Working Standard. Scan at a speed of 200 nm/min with a data interval of 1 nm.

  • Calculation: Determine molar absorptivity (

    
    ) using the Beer-Lambert Law:
    
    
    
    
    Where
    
    
    is absorbance at
    
    
    ,
    
    
    is molar concentration, and
    
    
    is path length (1 cm).

Troubleshooting & Validation

  • Solvent Cut-off: Ensure the solvent does not absorb in the region of interest.[2] Ethanol (cut-off 210 nm) is safe; Acetone (cut-off 330 nm) is not suitable.

  • Concentration Limits: Absorbance should fall between 0.2 and 0.8 AU for maximum accuracy. If

    
    , dilute the sample further.
    
  • Hydrolysis Check: If the spectrum shows a dual hump with a significant peak rising near 290-300 nm, the sample has likely degraded into 2-hydroxy-6-methylpyrimidine. Fresh preparation is required [4].

References

  • NIST Chemistry WebBook. Pyrimidine, 2-methoxy- Spectral Data. National Institute of Standards and Technology.[3] Available at: [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra: Substituent Effects on Pyrimidines. Available at: [Link]

  • National Institutes of Health (PMC). Comparative Study of Pyrimidine Derivatives under Acidic Conditions. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Chloro-2-ethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

From the Desk of the Senior Application Scientist:

Disposing of halogenated pyrimidine intermediates like 4-Chloro-2-ethoxy-6-methylpyrimidine requires more than simple waste bin segregation.[1] The presence of the chlorine atom at the C4 position presents a specific downstream challenge: upon thermal oxidation (incineration), it generates hydrogen chloride (HCl) gas.[1] If sent to a standard municipal incinerator or a non-halogenated waste stream, this can damage catalytic oxidizers and violate emission standards.[1]

This guide provides a self-validating protocol to ensure your disposal workflow is compliant, safe, and chemically sound. The core directive is simple: Segregate as Halogenated Organic Waste to ensure High-BTU incineration with appropriate acid gas scrubbing.

Part 1: Chemical & Hazard Profile[1][2]

Before handling, verify the identity and state of your material.[1] This table summarizes the critical data points required for waste profiling.

ParameterSpecificationOperational Implication
Chemical Name 4-Chloro-2-ethoxy-6-methylpyrimidineTarget analyte for waste manifest.[1][2][3]
CAS Number 932701-88-7 (Primary)Unique identifier for regulatory tracking.
Functional Groups Pyrimidine Ring, Chloro- substituent, Ethoxy etherChloro- group dictates "Halogenated" waste stream.[1]
Physical State Solid / Crystalline PowderRequires sift-proof packaging; avoid dust generation.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)PPE (Nitrile gloves, N95/P100 mask) is mandatory.[1]
Reactivity Stable, but incompatible with strong oxidizers.[1][4]Do not co-pack with nitric acid or peroxides.
Disposal Method High-Temp Incineration (>1100°C) Must use a facility equipped with HCl scrubbers.

Part 2: Disposal Workflow (Decision Matrix)

The following logic flow ensures the material ends up in the correct waste stream. This system prevents the common error of misclassifying halogenated solids as general "lab trash."

DisposalWorkflow Start Start: Waste Generation Assess Assess Physical State Start->Assess Solid Solid / Powder Assess->Solid Liquid Solution (Mother Liquor) Assess->Liquid Segregation CRITICAL STEP: Segregate from Non-Halogenated Solid->Segregation Pure Compound Liquid->Segregation Dissolved in DCM/EtOAc ContainerSolid Container: Wide-Mouth HDPE Jar Segregation->ContainerSolid If Solid ContainerLiquid Container: Glass/HDPE Carboy (Vented) Segregation->ContainerLiquid If Liquid Labeling Labeling: 'Hazardous Waste - Halogenated Organic' ContainerSolid->Labeling ContainerLiquid->Labeling Manifest Manifest Profiling: List 'Chlorine' content explicitly Labeling->Manifest Disposal Final Disposal: Rotary Kiln Incineration (w/ Caustic Scrubber) Manifest->Disposal

Figure 1: Decision matrix for the segregation and disposal of halogenated pyrimidine intermediates.

Part 3: Detailed Operational Protocol

Phase 1: Pre-Disposal Preparation (The "Quench")

While 4-Chloro-2-ethoxy-6-methylpyrimidine is generally stable, if it is present in a reaction mixture with unreacted reagents (e.g., phosphoryl chloride or strong bases), it must be quenched before disposal.[1]

  • Assess Stability: If the material is a pure solid, skip to Phase 2.[1]

  • Neutralization: If in a reaction mixture, ensure pH is between 5 and 9.

    • Mechanism:[2][5] Extreme pH can weaken waste containers (HDPE/Glass) during storage.

  • Solvent Compatibility: If dissolved, ensure the solvent is compatible with the container.[1] Halogenated solvents (Dichloromethane) require specific HDPE or glass containers; do not use standard LDPE wash bottles for long-term storage.

Phase 2: Packaging & Segregation

The Golden Rule: Never mix this compound with "Non-Halogenated" solvents (e.g., Acetone, Methanol waste streams).[1]

  • Why? Mixing halogenated material into a non-halogenated stream ruins the fuel value of the entire drum. Fuel blending facilities cannot accept high-chlorine waste, forcing the entire container to be re-routed for expensive incineration.[1]

Step-by-Step:

  • Select Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar for solids.

  • Double Bagging: Place the solid waste inside a clear polyethylene bag inside the jar. This prevents dust dispersion when the waste technician opens the jar for sampling.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "4-Chloro-2-ethoxy-6-methylpyrimidine".[1][6][7]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Critical Tag: Write "HALOGENATED" clearly on the label.

Phase 3: The "Why" – Incineration Dynamics

As a researcher, understanding the fate of your waste ensures compliance.[1]

  • The Reaction: When 4-Chloro-2-ethoxy-6-methylpyrimidine is burned, the chlorine atom is released.[1]

  • The Consequence: The formation of Hydrogen Chloride (HCl) gas is corrosive.

  • The Solution: The waste must be sent to a Rotary Kiln Incinerator operating above 1100°C. These facilities are equipped with Caustic Scrubbers (using NaOH spray) to neutralize the HCl gas before it exits the stack, converting it to harmless NaCl (table salt) [1].

Part 4: Regulatory & Emergency Framework[1]

Waste Codes (RCRA/EPA & EU)

Proper coding prevents regulatory fines. While this specific CAS is not P-listed or U-listed, it falls under characteristic and non-specific codes depending on the mixture.[1]

JurisdictionCodeDescriptionApplication
US (EPA/RCRA) D001 IgnitableOnly if dissolved in flammable solvent.
US (EPA/RCRA) None Non-Regulated SolidIf pure solid (unless characteristic). Mark as DOT Class 9 for shipping.
EU (EWC) 07 05 13 Solid wastes containing hazardous substancesStandard code for pharma intermediates.
EU (EWC) 14 06 02 Other halogenated solventsIf dissolved in solution.
Emergency Spill Procedure

If the solid powder is spilled in the lab:

  • Evacuate & Ventilate: Dust can be irritating to the respiratory tract (H335).

  • PPE: Don Nitrile gloves, safety goggles, and an N95 respirator.[1]

  • Dry Clean-up: Do not wet the powder initially (avoids creating a sticky, potentially corrosive sludge).[1]

  • Sweep: Use a dustpan and brush to gently sweep into a disposable container.

  • Wash: Wipe the surface with a soap/water solution after the bulk solid is removed.

References

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion: Incinerators, Cement Kilns, and Lightweight Aggregate Kilns.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2024). Guidance on the classification and labelling of titanium and halogenated organic compounds. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) for Handling 4-Chloro-2-ethoxy-6-methylpyrimidine

[1][2][3]

Executive Safety Summary

4-Chloro-2-ethoxy-6-methylpyrimidine (CAS: 932701-88-7 / Analogous to 5664-42-6) is a halogenated pyrimidine intermediate commonly used as a scaffold in pharmaceutical synthesis.[1] While often categorized as a standard irritant, its lipophilic ethoxy group and reactive C4-chlorine substituent necessitate a safety protocol that exceeds standard "lab coat and glasses" requirements.

Critical Hazard Insight: The primary risk is not just immediate irritation (H315/H319), but the compound's potential for dermal absorption due to the ethoxy moiety, and respiratory sensitization common in halogenated heterocycles.

Immediate Action Required:

  • Solids: Handle only in a certified chemical fume hood or with N95/P100 respiratory protection.

  • Liquids (Solutions): Glove selection is dictated by the solvent, not just the solute.

  • Disposal: Segregate as Halogenated Organic Waste .[1]

Hazard Architecture & Risk Profile

To build a self-validating safety system, you must understand the "Why" behind the PPE. This compound presents a dual-threat profile: physical state hazards (dust) and chemical reactivity (alkylation potential).[1]

Hazard Statements (GHS Classification)
CodeHazard StatementPhysiological Mechanism
H315 Causes skin irritationPyrimidine ring interaction with epidermal proteins.[1]
H319 Causes serious eye irritationCorrosive potential of the chloropyrimidine moiety.[2]
H335 May cause respiratory irritationMucosal inflammation from inhaled particulates.
H317 May cause allergic skin reaction(Precautionary) Potential sensitization via protein haptenization.

PPE Selection Matrix

This matrix is designed for autonomy. Select your PPE based on the Operational State of the chemical.

Table 1: PPE Specifications by Task
Protection ZoneTask A: Solid Handling (Weighing, Aliquoting)Task B: Synthesis/Solution (Reaction Setup, Quenching)Task C: Spill Cleanup (Emergency Response)
Hand Protection Double Nitrile (0.11 mm) Rationale:[1] Protects against incidental dust contact.Silver Shield / Laminate Rationale: Required if dissolved in DCM/THF. Nitrile degrades rapidly in halogenated solvents.Viton or Butyl Rubber Rationale:[3] Max resistance to carrier solvents during bulk exposure.
Eye Protection Safety Glasses w/ Side Shields (ANSI Z87.[1]1)Chemical Splash Goggles Rationale: Prevents solvent splash entry; glasses are insufficient for refluxing systems.Face Shield + Goggles Rationale: Full facial protection against projectile debris/splash.
Respiratory Fume Hood (Sash at 18")Alt: N95 Respirator if hood unavailable.Fume Hood Required Note: Respirators are insufficient for solvent vapors (e.g., DCM).Full-Face Respirator (P100 + Organic Vapor Cartridge)
Body Cotton Lab Coat (Buttoned to neck)Flame-Resistant (Nomex) Rationale:[1] If using flammable solvents (Ether/EtOAc).Tyvek Suit (Chemical Resistant) Rationale: Prevents saturation of personal clothing.

Operational Protocols

Protocol A: Safe Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the transfer of the dry powder due to electrostatic dispersion.

  • Engineering Control: Activate the analytical balance enclosure or work inside the fume hood. Verify face velocity is 80–100 fpm.

  • Static Mitigation: Use an antistatic gun or ionizer if the powder is "fly-away."

  • PPE Check: Perform the "Inflation Test" on nitrile gloves to check for micro-pinholes before touching the container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing to capture invisible dust.

Protocol B: Reaction Setup (Solution State)

Risk shifts from inhalation to dermal absorption. The solvent is the vehicle that carries the toxin through the skin.

  • Glove Layering:

    • Inner Layer: 4 mil Nitrile (Inspection white).

    • Outer Layer: Silver Shield (Laminate) or 8 mil Nitrile (if solvent is non-halogenated).

  • Sash Management: Keep the fume hood sash as low as possible (below chin level) while manipulating glassware.

  • Reflux Precaution: Ensure all condensers are water-cooled before heating. A runaway exotherm can vaporize the pyrimidine, bypassing standard PPE.

Visual Decision Logic

Figure 1: PPE Selection Workflow

Use this logic flow to determine the necessary protection level based on experimental conditions.

PPE_SelectionStartSTART: Define TaskStatePhysical State?Start->StateSolidSolid / PowderState->SolidDryLiquidSolution / ReactionState->LiquidWetStandardPPEStandard PPE:Nitrile Gloves + Glasses(Work in Hood)Solid->StandardPPESolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedPolar/Non-Polar(MeOH, EtOAc, DMF)SolventCheck->NonHalogenatedLaminatePPEHIGH RISK PPE:Silver Shield Gloves+ Splash GogglesHalogenated->LaminatePPEPermeation RiskSplashPPESPLASH PPE:Double Nitrile+ Splash GogglesNonHalogenated->SplashPPE

Caption: Decision tree for selecting glove material and eye protection based on the carrier solvent and physical state.[1]

Disposal & Waste Management

Improper disposal of halogenated heterocycles is a major regulatory violation. 4-Chloro-2-ethoxy-6-methylpyrimidine must never be disposed of in general trash or down the drain.

Waste Stream Segregation
Waste TypeContainer LabelingProcessing Method
Solid Waste "Hazardous Waste: Solid - Halogenated Pyrimidine"High-Temp Incineration
Liquid Waste "Hazardous Waste: Halogenated Solvents"Fuel Blending / Incineration
Sharps "Bio/Chem Contaminated Sharps"Autoclave + Incineration
Figure 2: Disposal Workflow

Follow this path to ensure EPA/RCRA compliance.

Disposal_FlowInputWaste GeneratedTypeWaste Type?Input->TypeSolidContaminated Solids(Gloves, Paper, Powder)Type->SolidLiquidLiquid Mother LiquorType->LiquidHaloStreamStream A:Halogenated WasteSolid->HaloStreamTrace ResidueHalogenCheckContains Halogens?(Cl, Br, F)Liquid->HalogenCheckHalogenCheck->HaloStreamYes (DCM/Pyrimidines)NonHaloStreamStream B:Non-HalogenatedHalogenCheck->NonHaloStreamNoIncinerationHigh-Temp IncinerationHaloStream->IncinerationNonHaloStream->Incineration

Caption: Logic flow for segregating pyrimidine waste into the correct halogenated vs. non-halogenated streams.

Emergency Response (Spill Control)

Scenario: You drop a 5g bottle of powder on the floor.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95 mask, double nitrile gloves, and shoe covers.

  • Contain: Cover the powder with a wet paper towel (to prevent dust lofting).

  • Clean: Scoop up the wet material. Wash the surface with a soap/water solution (pyrimidines are generally lipophilic; soap helps solubilize residues).

  • Dispose: Place all cleanup materials in the Solid Hazardous Waste bin.

References

  • Fisher Scientific. (2021).[4] Safety Data Sheet: 4-Amino-6-chloro-2-methylpyrimidine (Analogous Hazard Data). Retrieved from

  • BenchChem. (2025).[5][6] Navigating the Safe Disposal of Pyrimidine Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from

  • University of Wyoming. Glove Chemical Resistance Guide. Retrieved from

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